N6-Benzoyl-2'-deoxyadenosine
Description
BenchChem offers high-quality N6-Benzoyl-2'-deoxyadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N6-Benzoyl-2'-deoxyadenosine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H17N5O4 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25) |
InChI Key |
PIXHJAPVPCVZSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N6-Benzoyl-2'-deoxyadenosine: Structure, Properties, and Core Applications
This guide provides an in-depth exploration of N6-Benzoyl-2'-deoxyadenosine, a cornerstone molecule in the fields of synthetic biology, drug discovery, and molecular diagnostics. We will move beyond a simple recitation of facts to provide expert insights into its chemical nature, the rationale behind its application, and detailed protocols for its use. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this critical nucleoside analog.
Introduction: The Imperative for Exocyclic Amine Protection
In the intricate world of nucleic acid chemistry, precision is paramount. The synthesis of custom DNA and RNA oligonucleotides, which are fundamental tools for everything from PCR and sequencing to RNAi and CRISPR-based therapeutics, relies on the sequential addition of nucleotide building blocks. The purine and pyrimidine bases of these nucleotides contain reactive functional groups that can interfere with the desired phosphodiester bond formation.
Specifically, the exocyclic primary amine on the C6 position of the adenine ring in 2'-deoxyadenosine is nucleophilic. If left unprotected during synthesis, this amine can react with the activated phosphoramidite monomer, leading to undesired, branched oligonucleotide chains.[1] This critical challenge necessitates the use of a temporary protecting group. N6-Benzoyl-2'-deoxyadenosine is the quintessential solution, where a benzoyl group masks the N6-amine, ensuring that chain elongation proceeds only at the desired 5'-hydroxyl position. Its stability during the synthesis cycle and its clean removal during final deprotection have made it an indispensable component of modern oligonucleotide synthesis.[2]
Chemical Structure and Identification
N6-Benzoyl-2'-deoxyadenosine is structurally composed of a 2'-deoxyribose sugar, a purine base (adenine), and a benzoyl protecting group attached to the exocyclic amine of the adenine ring.
Figure 1. The chemical structure of N6-Benzoyl-2'-deoxyadenosine.
The precise identity of the compound is confirmed through a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with purity typically assessed by High-Performance Liquid Chromatography (HPLC).
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | [3] |
| CAS Number | 4546-72-9 | [2][3][4][5][6][7][8] |
| Molecular Formula | C₁₇H₁₇N₅O₄ | [2][4][5][7][8] |
| Molecular Weight | 355.35 g/mol | [4][5][7] |
| Appearance | White to off-white crystalline solid/powder | [4][8] |
| Canonical SMILES | C1NC(=O)C4=CC=CC=C4)CO">C@@HO | [2][5] |
| InChI Key | PIXHJAPVPCVZSV-YNEHKIRRSA-N |[2] |
Physicochemical and Handling Properties
A thorough understanding of the compound's physical properties is essential for its effective use in a laboratory setting. These properties dictate storage conditions, solvent choice for reactions, and purification strategies.
Table 2: Physicochemical Data
| Property | Value | Significance in Application | Source(s) |
|---|---|---|---|
| Melting Point | 120-122 °C | A key indicator of purity. A sharp melting range suggests a highly pure compound. | [7][9] |
| Solubility | DMF: 30 mg/mL DMSO: 15 mg/mL Methanol: 20 mg/mL Ethanol: 1 mg/mL Water: Slightly soluble | High solubility in organic solvents like DMF and DMSO is critical for its use in synthesis and for preparing stock solutions for various assays. Low water solubility is typical for protected nucleosides. | [1][2][6][7][9] |
| Storage | Store at -20°C, sealed in a dry environment. | Low temperature and dry conditions prevent degradation over time, ensuring the compound's integrity for synthesis. The compound is stable for ≥ 4 years under these conditions. | [2][5][7][8][9] |
| Purity | ≥98% (HPLC) | High purity is non-negotiable for oligonucleotide synthesis to ensure high fidelity and yield of the final product. |[4] |
Core Application: Solid-Phase Oligonucleotide Synthesis
The primary and most critical application of N6-Benzoyl-2'-deoxyadenosine is as a protected building block in automated solid-phase oligonucleotide synthesis via the phosphoramidite method.
The Rationale of the Phosphoramidite Method
Automated DNA/RNA synthesis is a cyclical process occurring on a solid support (typically controlled pore glass, CPG). Each cycle adds one nucleotide to the growing chain. The process requires that only the 5'-hydroxyl group of the incoming monomer reacts with the 3'-terminus of the support-bound chain. This necessitates protecting all other reactive sites: the 5'-hydroxyl of the incoming monomer (with a DMT group), the phosphate group (with a β-cyanoethyl group), and the exocyclic amines on the bases (A, G, and C).
The benzoyl group on N6-Benzoyl-2'-deoxyadenosine is stable to the acidic conditions required to remove the DMT group (detritylation) in each cycle but is readily cleaved under the final basic deprotection conditions.
The Synthesis Cycle Workflow
The following diagram illustrates the standard phosphoramidite cycle and the specific role of the N6-Benzoyl-2'-deoxyadenosine phosphoramidite.
Experimental Protocol: Single Coupling Cycle
This protocol outlines the steps for a single coupling of N6-Benzoyl-2'-deoxyadenosine phosphoramidite within an automated DNA synthesizer.
Prerequisites:
-
DNA synthesizer loaded with required reagents: Anhydrous acetonitrile, activator (e.g., Ethylthiotetrazole), capping reagents, oxidizing solution, and deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Solid support column with the growing oligonucleotide chain (possessing a free 5'-OH).
-
N6-Benzoyl-2'-deoxyadenosine phosphoramidite monomer dissolved in anhydrous acetonitrile.
Methodology:
-
Deblocking (Detritylation):
-
Action: Pump deblocking solution through the column.
-
Causality: The acidic solution cleaves the acid-labile dimethoxytrityl (DMT) group from the 5'-hydroxyl of the support-bound nucleotide, preparing it for coupling.
-
Duration: ~60-90 seconds.
-
-
Washing:
-
Action: Flush the column with anhydrous acetonitrile.
-
Causality: This removes all traces of the acidic deblocking solution, which would otherwise neutralize the incoming activated phosphoramidite.
-
-
Coupling (Activation & Reaction):
-
Action: Simultaneously deliver the N6-Benzoyl-2'-deoxyadenosine phosphoramidite solution and the activator solution to the column.
-
Causality: The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that rapidly couples with the free 5'-hydroxyl group on the growing chain.[10] The benzoyl group on the adenine base prevents any side reactions at that site.
-
Duration: ~90-120 seconds.
-
-
Capping:
-
Action: Deliver capping reagents (e.g., acetic anhydride and N-methylimidazole) to the column.
-
Causality: This step permanently blocks any 5'-hydroxyl groups that failed to react during the coupling step by acetylating them. This prevents the formation of deletion mutations (n-1 sequences) in the final product.
-
-
Oxidation:
-
Action: Pump an oxidizing solution (typically iodine, water, and pyridine/lutidine) through the column.
-
Causality: The newly formed phosphite triester linkage is unstable. Oxidation converts it to a more stable phosphate triester, which forms the natural backbone of DNA.
-
-
Washing:
-
Action: Flush the column with anhydrous acetonitrile.
-
Causality: Prepares the column for the next cycle, starting again with the deblocking step for the newly added nucleotide.
-
Beyond Synthesis: Broader Research Roles
While its primary role is in oligonucleotide synthesis, N6-Benzoyl-2'-deoxyadenosine and related N6-modified adenosines are valuable in drug development and biochemical research.
-
Antiviral and Anticancer Research: As a nucleoside analog, it serves as a scaffold for developing therapeutic agents.[4] Modifications to the sugar or base can create compounds that interfere with viral replication or tumor cell proliferation.[11] For instance, N6-benzyladenosine, a related compound, has been shown to induce cell cycle arrest and apoptosis in cancer cells.[11]
-
Biochemical Assays: It can be used as a substrate or inhibitor in enzymatic assays to study the kinetics and mechanisms of enzymes involved in nucleic acid metabolism.[4]
-
Epigenetics: The study of base modifications like N6-methyladenosine (6mA) is a rapidly growing field in epigenetics.[12][13] Synthetic oligonucleotides containing specific modifications, enabled by protected precursors like N6-Benzoyl-2'-deoxyadenosine, are essential tools for investigating the function of these epigenetic marks.
Conclusion
N6-Benzoyl-2'-deoxyadenosine is more than just a chemical reagent; it is a critical enabler of modern molecular biology and therapeutic innovation. Its benzoyl protecting group provides the necessary chemical stability and selectivity to allow for the high-fidelity, automated synthesis of DNA oligonucleotides. This function underpins a vast array of research, diagnostic, and therapeutic applications. A comprehensive grasp of its properties and the rationale for its use, as detailed in this guide, is fundamental for any professional working at the interface of chemistry and biology.
References
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GlpBio. (n.d.). N6-benzoyl-2'-Deoxyadenosine. Retrieved from [Link]
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Castellano, S., et al. (2007). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. PubMed. Retrieved from [Link]
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Li, Y., et al. (2022). Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome. PMC. Retrieved from [Link]
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PubChem. (n.d.). N6-Benzoyl-2'-deoxy-a-adenosine. Retrieved from [Link]
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PubChem. (n.d.). N-benzoyl-2'-deoxyadenosine. Retrieved from [Link]
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- Google Patents. (2021). CN112341509A - Preparation method of N6-benzoyl adenosine.
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Chemdad. (n.d.). N-Benzoyl-2'-deoxy-adenosine. Retrieved from [Link]
- Kumar, A., et al. (2020). Synthesis of N6,N6-bis-(2-nitrobenzyl)-2′-deoxyadenosine analogs...
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Cenmed Enterprises. (n.d.). N6 Benzoyl 2 Deoxyadenosine >/= 98% (Hplc) 5 G. Retrieved from [Link]
- Ciesiolka, J., et al. (2004). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research.
- Chen, H. J., et al. (2007). Structures and mass spectra of the 1,N 6-etheno-2'-deoxyadenosine...
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Bioneer Corporation. (n.d.). DNA Oligonucleotide (AccuOligo). Retrieved from [Link]
- Kumar, R. K., & Guzaev, A. P. (2007). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. Nucleic Acids Research.
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Wu, T., & Wang, T. (2021). The exploration of N6-deoxyadenosine methylation in mammalian genomes. PubMed. Retrieved from [Link]
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N6-Adenine DNA Modification: A Technical Guide to its Biological Significance and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, N6-methyladenine (6mA) was considered a prokaryotic-specific DNA modification, primarily involved in restriction-modification systems. However, the advent of highly sensitive detection technologies has unveiled its presence and dynamic regulation within the genomes of numerous eukaryotes, sparking a renaissance in the field of epigenetics. This guide provides an in-depth exploration of the biological significance of 6mA, detailing its regulatory machinery, its multifaceted roles in prokaryotic and eukaryotic systems, and its emerging implications for human disease and therapeutic development. We offer a technical examination of the state-of-the-art methodologies for 6mA detection, complete with detailed protocols and comparative analyses to empower researchers in their experimental design. This document serves as a comprehensive resource for scientists aiming to navigate the complexities of this pivotal epigenetic mark.
Introduction: A Sixth Base in the Genomic Alphabet
The central dogma of molecular biology is built upon the four canonical bases: adenine (A), guanine (G), cytosine (C), and thymine (T). Yet, the genome is chemically decorated with a variety of modifications that provide a rich, secondary layer of information—the epigenome. While 5-methylcytosine (5mC) has long been the most studied DNA modification in eukaryotes, involved in processes like transcriptional silencing and genomic imprinting, N6-methyladenine (6mA) is now emerging from the shadows.[1][2]
Historically, 6mA was well-characterized in prokaryotes, where it is integral to the restriction-modification (R-M) system that protects host DNA from foreign bacteriophage infection.[3] It also plays critical roles in DNA replication, mismatch repair, and the regulation of gene expression.[1][4][5][6] For a long time, its existence in higher eukaryotes was dismissed or considered a relic.
Recent technological advancements have challenged this dogma, identifying 6mA in a wide range of eukaryotes, including algae, worms, flies, plants, and even mammals.[1][4][6] Although typically present at much lower levels than 5mC in mammalian cells, its dynamic nature and specific genomic localization suggest it is not a mere biological accident but a functional epigenetic mark.[7] However, the field is not without debate; the low abundance of 6mA in some mammalian tissues has led to concerns about the specificity of detection methods and potential contamination from bacterial DNA.[6] This guide will address these controversies while synthesizing the current understanding of 6mA's profound biological roles.
The 6mA Regulatory Machinery: Writers, Erasers, and Readers
Like other epigenetic marks, the level and function of 6mA are controlled by a coordinated system of proteins that install, remove, and recognize the modification.[8][9][10][11]
-
"Writers" (Methyltransferases): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenine. In prokaryotes, the DNA Adenine Methylase (Dam) is a well-known example.[5][6] The identity of a dedicated, conserved DNA 6mA methyltransferase in mammals is still an area of active investigation, though some enzymes traditionally known as RNA methyltransferases have been implicated.
-
"Erasers" (Demethylases): These enzymes oxidatively remove the methyl group from 6mA, rendering the modification reversible. Members of the AlkB family of dioxygenases, such as ALKBH1 and ALKBH5, have been identified as potential 6mA demethylases in mammals.[12][13][14][15][16] This dynamic turnover allows for rapid changes in the epigenetic landscape in response to cellular signals.
-
"Readers" (Effector Proteins): These proteins contain specialized domains that specifically recognize and bind to 6mA, translating the epigenetic mark into a functional outcome. Proteins containing the YTH (YT521-B homology) domain, initially characterized as readers of m6A in RNA, are also being explored for their potential to bind 6mA in DNA and influence processes like transcription and chromatin structure.[17][18][19][20]
dot digraph "The_6mA_Lifecycle" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} /dot
Caption: The dynamic lifecycle of N6-methyladenine (6mA) in DNA.
Biological Functions of 6mA: From Bacterial Defense to Eukaryotic Complexity
The roles of 6mA are remarkably diverse, reflecting its long evolutionary history.
Prokaryotic and Viral Roles
In bacteria, 6mA is a cornerstone of cellular defense, marking host DNA to distinguish it from invading viral DNA, which is then degraded by restriction enzymes.[3] It is also critical for coordinating DNA replication and repair and regulating the expression of virulence genes in pathogenic bacteria, making it a key player in host-pathogen interactions.[21] Viruses, in turn, can co-opt 6mA modification to evade host defenses or regulate their own replication cycles.[22][23][24][25]
Eukaryotic Functions: An Expanding Frontier
The discovery of 6mA in eukaryotes has opened up new avenues of research into its function.[1][4]
-
Gene Expression Regulation: Unlike 5mC, which is often associated with stable gene silencing, 6mA appears to be a more dynamic mark involved in both gene activation and repression.[4] Its presence near transcription start sites (TSSs) has been correlated with active gene expression in some organisms, potentially by influencing chromatin accessibility.[4]
-
Chromatin Structure and Nucleosome Positioning: 6mA can alter the physical properties of DNA, including its curvature and stiffness.[2][21] This may play a role in organizing chromatin by directly influencing where nucleosomes are positioned, thereby controlling access of the transcriptional machinery to DNA.[2]
-
Development and Disease: The levels of 6mA have been shown to change during embryonic development, suggesting a role in cell fate decisions.[6] Dysregulation of 6mA has been linked to various diseases. For instance, alterations in the levels of 6mA and its regulatory enzymes have been observed in hypertension and cancer, indicating its potential as both a biomarker and a therapeutic target.[4][7]
Methodologies for Genome-Wide 6mA Profiling
Accurate detection of 6mA is paramount for understanding its function. Several techniques have been developed, each with distinct advantages and limitations.[26][27]
Antibody-Based Enrichment: 6mA-IP-seq
6mA-immunoprecipitation followed by sequencing (6mA-IP-seq) is a widely used method that relies on an antibody specific to 6mA to enrich for methylated DNA fragments.[26][28][29] While cost-effective for genome-wide screening, its resolution is limited to the size of the DNA fragments (typically 100-200 bp), and its accuracy is highly dependent on the specificity of the antibody, with potential for false positives.[26][29]
dot digraph "6mA_IP_seq_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];
} /dot
Caption: Experimental workflow for 6mA-IP-sequencing.
Single-Molecule Real-Time (SMRT) Sequencing
Third-generation sequencing platforms, particularly PacBio's SMRT sequencing, offer a direct method for detecting 6mA at single-base resolution.[30][31][32] The technology monitors the kinetics of DNA polymerase as it incorporates nucleotides. The presence of a modified base like 6mA causes a characteristic delay (an increased interpulse duration, or IPD), which is computationally identified.[32] This method avoids the biases of antibody enrichment and PCR amplification but can be hampered by a higher rate of false positives that may require sophisticated computational models to filter.[33]
dot digraph "SMRT_Sequencing_Principle" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=none, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} /dot
Caption: Principle of 6mA detection via SMRT sequencing kinetics.
Comparative Analysis of Detection Methods
Choosing the appropriate method depends on the specific research question, balancing resolution, sensitivity, cost, and the amount of starting material.
| Method | Principle | Resolution | Sensitivity | Pros | Cons |
| 6mA-IP-seq | Antibody enrichment | Low (~100-200 bp) | Moderate | Cost-effective, genome-wide screen | Indirect, antibody-dependent, low resolution[26] |
| SMRT Sequencing | Polymerase kinetics | Single-base | High | Direct detection, no PCR bias, high resolution | Higher cost, complex data analysis, potential for false positives[33] |
| 6mA-RE-seq | 6mA-sensitive restriction enzymes | Single-base (at cut sites) | Low to Moderate | Quantitative at specific sites | Limited by enzyme recognition site availability[26] |
| LC-MS/MS | Mass spectrometry | N/A (Global quantification) | Very High | Gold standard for quantification, highly specific | No sequence context, requires high input DNA[26][27] |
Detailed Experimental Protocol: 6mA-IP-seq
This protocol provides a self-validating system for the robust identification of 6mA-enriched genomic regions.
Objective: To enrich and sequence genomic DNA fragments containing 6mA.
Causality: The protocol is designed to maximize the specific capture of 6mA-containing DNA while minimizing non-specific background, ensuring that downstream sequencing accurately reflects the in vivo 6mA landscape.
Materials:
-
Genomic DNA (high purity)
-
Anti-6mA antibody (e.g., Synaptic Systems, Cat. No. 202 003)
-
Protein A/G magnetic beads
-
IP Buffer (10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% IGEPAL CA-630)
-
Wash Buffers (Low and High Salt)
-
Elution Buffer
-
DNA purification columns/kits
-
Spike-in control: DNA of known sequence with and without 6mA modification
Methodology:
Part A: DNA Preparation and Quality Control
-
Extraction: Extract high-quality genomic DNA from cells or tissues. Treat with RNase A to eliminate RNA contamination.
-
Quantification: Accurately quantify DNA using a fluorometric method (e.g., Qubit).
-
Fragmentation: Shear 5-10 µg of genomic DNA to an average size of 150-200 bp using a sonicator (e.g., Covaris). Rationale: Smaller fragments improve mapping resolution. Consistent fragmentation is key for reproducibility.
-
QC Step: Verify fragment size distribution by running an aliquot on an agarose gel or using a Bioanalyzer.
Part B: Immunoprecipitation (IP)
-
Input Control: Set aside 5-10% of the fragmented DNA to serve as the input control. This is critical for downstream peak calling and enrichment analysis.
-
Denaturation: Denature the remaining DNA at 95°C for 10 minutes, then immediately chill on ice. Rationale: Single-stranded DNA is the preferred substrate for most anti-6mA antibodies.
-
Antibody Incubation: Add 5-10 µg of anti-6mA antibody to the denatured DNA in 1x IP buffer. Include the spike-in control at a known, low concentration. Incubate overnight at 4°C with gentle rotation.
-
Bead Capture: Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing Series: Perform a series of washes with buffers of increasing stringency (e.g., low salt buffer, high salt buffer, LiCl buffer) to remove non-specifically bound DNA fragments. Rationale: This step is crucial for reducing background noise and ensuring high-quality, specific enrichment.
Part C: Elution and Library Preparation
-
Elution: Elute the bound DNA from the antibody/bead complex using an elution buffer (e.g., containing Proteinase K).
-
Purification: Purify the eluted DNA (IP fraction) and the input control DNA.
-
Validation (Self-Validating Step): Before proceeding to expensive sequencing, perform qPCR on the IP and input fractions using primers for a known 6mA-positive locus (from the spike-in control) and a known 6mA-negative locus (e.g., a highly repetitive element). Successful enrichment of the positive control and not the negative control validates the IP efficiency.
-
Library Preparation: Prepare sequencing libraries from both the IP and input DNA using a low-input library preparation kit.
-
Sequencing: Perform high-throughput sequencing (e.g., on an Illumina platform).
Part D: Data Analysis
-
Alignment: Align sequencing reads from both IP and input samples to the reference genome.
-
Peak Calling: Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions significantly enriched for 6mA in the IP sample relative to the input control.[28]
Therapeutic and Diagnostic Potential
The dynamic nature of 6mA and the discovery of its writers and erasers present exciting opportunities for drug development.[34] Modulating the activity of 6mA-regulating enzymes could offer novel therapeutic strategies for diseases like cancer, where epigenetic dysregulation is a common hallmark.[7] For example, inhibitors of a 6mA eraser could potentially restore normal gene expression patterns in cancer cells. Furthermore, because 6mA levels can change in response to disease, circulating 6mA could serve as a non-invasive biomarker for diagnosis or monitoring treatment response.[4]
Future Directions
The study of DNA N6-methyladenine in eukaryotes is a rapidly advancing field. Key future challenges include:
-
The definitive identification and characterization of the complete set of 6mA writers, erasers, and readers in mammals.
-
Improving the accuracy and resolution of 6mA detection methods to create reliable, single-cell 6mA maps.
-
Elucidating the precise molecular mechanisms by which 6mA influences gene expression and other nuclear processes.
-
Translating the fundamental discoveries of 6mA biology into clinical applications for diagnostics and therapeutics.
As technology continues to evolve, the secrets of this "sixth base" will undoubtedly provide profound new insights into the intricate layers of genomic regulation.
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DNA N6-Methyladenine Modification in Eukaryotic Genome. (2022-06-23). Frontiers. [Link]
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The Role of N6-Methyladenosine in Inflammatory Diseases. (N/A). PMC - NIH. [Link]
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DNA N6-Methyladenine Modification in Eukaryotic Genome. (2022-06-24). PMC - PubMed Central. [Link]
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N6-Methyladenine in Eukaryotic DNA: Tissue Distribution, Early Embryo Development, and Neuronal Toxicity. (2021-05-23). Frontiers. [Link]
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N6-Methyladenine in Eukaryotic DNA: Tissue Distribution, Early Embryo Development, and Neuronal Toxicity. (2021-05-24). PubMed Central. [Link]
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DNA N(6)-methyldeoxyadenosine in mammals and human diseases. (N/A). PMC - NIH. [Link]
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The regulatory role of N6 -methyladenosine modification in the interaction between host and microbes. (2022-03-17). PubMed. [Link]
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DNA N6-Methyladenine Modification in Eukaryotic Genome. (2022-06-24). Frontiers. [Link]
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N6-methyladenine: a conserved and dynamic DNA mark. (N/A). PMC - NIH. [Link]
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N6-methyladenine: the other methylated base of DNA. (N/A). PMC - NIH. [Link]
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ALKBH5-dependent m6A demethylation controls splicing and stability of long 3'-UTR mRNAs in male germ cells. (2018-01-09). PubMed. [Link]
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DNA 6mA Sequencing. (N/A). CD Genomics. [Link]
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Third-generation sequencing. (N/A). Wikipedia. [Link]
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Detection of DNA N6-Methyladenine Modification through SMRT-seq Features and Machine Learning Model. (2025-06-01). Bentham Science Publishers. [Link]
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SMAC: identifying DNA N6-methyladenine (6mA) at the single-molecule level using SMRT CCS data. (2025-04-09). PubMed Central. [Link]
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Readers, writers and erasers of N6-methylated adenosine modification. (N/A). PubMed. [Link]
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Role of the N6-methyladenosine RNA mark in gene regulation and its implications on development and disease. (N/A). PubMed. [Link]
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Biological interpretation of DNA/RNA modification by ALKBH proteins and their role in human cancer. (2025-06-06). PubMed Central. [Link]
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YTH Domain Proteins: A Family of m6A Readers in Cancer Progression. (N/A). PMC - NIH. [Link]
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Infection Meets Inflammation: N6-Methyladenosine, an Internal Messenger RNA Modification as a Tool for Pharmacological Regulation of Host-Pathogen Interactions. (N/A). PubMed. [Link]
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6mA-IP-seq. (N/A). Bio-protocol. [Link]
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review of methods for predicting DNA N6-methyladenine sites. (2022-12-10). Oxford Academic. [Link]
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Infection Meets Inflammation: N6-Methyladenosine, an Internal Messenger RNA Modification as a Tool for Pharmacological Regulation of Host–Pathogen Interactions. (N/A). MDPI. [Link]
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Detection of N6-methyladenosine modification residues (Review). (N/A). PMC. [Link]
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White Paper - Detecting DNA Base Modifications Using SMRT Sequencing. (N/A). PacBio. [Link]
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N6-Methyladenosine Modification of the Three Components “Writers”, “Erasers”, and “Readers” in Relation to Osteogenesis. (N/A). MDPI. [Link]
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Roles of DNA adenine methylation in host–pathogen interactions: mismatch repair, transcriptional regulation, and more. (N/A). FEMS Microbiology Reviews | Oxford Academic. [Link]
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YTH Domain: A Family of N6-methyladenosine (m6A) Readers. (2018-04-30). PubMed. [Link]
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DNA 6mA Demethylase ALKBH1 Orchestrates Fatty Acid Metabolism and Suppresses Diet-Induced Hepatic Steatosis. (N/A). PMC. [Link]
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Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome. (N/A). PMC. [Link]
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Epitranscriptomic(N6-methyladenosine) Modification of Viral RNA and Virus-Host Interactions. (N/A). Frontiers. [Link]
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SMRT Sequencing Contributes to Detection of DNA Methylation in C. elegans. (2015-07-14). PacBio. [Link]
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AlkB – Knowledge and References. (N/A). Taylor & Francis. [Link]
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(PDF) Detection of N6‑methyladenosine modification residues (Review). (N/A). ResearchGate. [Link]
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Main N6-Methyladenosine Readers: YTH Family Proteins in Cancers. (2021-04-12). Frontiers. [Link]
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SMAC: identifying DNA N6-methyladenine (6mA) at the single-molecule level using SMRT CCS data. (2025-04-09). Briefings in Bioinformatics | Oxford Academic. [Link]
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Writers, readers, and erasers of N6-Methyladenosine (m6A) methylomes in oilseed rape: identification, molecular evolution, and expression profiling. (2025-02-04). PubMed. [Link]
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Role of the N6-methyladenosine RNA mark in gene regulation and its implications on development and disease. (2014-10-10). Briefings in Functional Genomics | Oxford Academic. [Link]
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Predominance of N6-Methyladenine-Specific DNA Fragments Enriched by Multiple Immunoprecipitation. (2018-04-13). Analytical Chemistry - ACS Publications. [Link]
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YTH Domain Proteins: A Family of m 6 A Readers in Cancer Progression. (2021-02-22). PubMed. [Link]
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Exploring m6A RNA Methylation: Writers, Erasers, Readers. (N/A). EpigenTek. [Link]
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Full article: Analysis approaches for the identification and prediction of N6-methyladenosine sites. (2022-12-23). Taylor & Francis. [Link]
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ALKBHs-facilitated RNA modifications and de-modifications. (N/A). PMC - NIH. [Link]
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N6-methyladenosine reader YTHDF family in biological processes: Structures, roles, and mechanisms. (N/A). Frontiers. [Link]
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The Cornerstone of Synthetic DNA: A Technical Guide to N6-Benzoyl-2'-deoxyadenosine as a Nucleoside Building Block
Introduction: The Critical Role of Protecting Groups in Oligonucleotide Synthesis
In the intricate world of synthetic biology and drug development, the precise chemical synthesis of DNA and RNA oligonucleotides is a foundational technology. These synthetic nucleic acids are the workhorses of a multitude of applications, from diagnostic probes and PCR primers to therapeutic agents like antisense oligonucleotides and siRNAs. The automated solid-phase synthesis of these molecules, a cyclical process of adding one nucleotide at a time, demands a sophisticated level of chemical control. At the heart of this control lies the concept of protecting groups: temporary modifications to reactive functional groups on the nucleoside building blocks. This guide provides an in-depth technical exploration of one of the most pivotal of these protected nucleosides: N6-Benzoyl-2'-deoxyadenosine. We will delve into its synthesis, its crucial function in oligonucleotide synthesis, and the rationale behind its widespread use, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this essential building block.
The exocyclic amino groups of adenosine, guanosine, and cytidine are nucleophilic and would interfere with the desired phosphoramidite coupling chemistry during oligonucleotide synthesis. Therefore, these groups must be "protected" by a labile chemical moiety that can be removed at the end of the synthesis. The benzoyl group, attached to the N6 position of adenine, is a classic and widely used protecting group, offering a balance of stability during the synthesis cycles and efficient removal during the final deprotection step.[1]
This guide will provide a detailed examination of the lifecycle of N6-Benzoyl-2'-deoxyadenosine, from its chemical synthesis to its ultimate incorporation into a functional oligonucleotide.
Part 1: Synthesis of N6-Benzoyl-2'-deoxyadenosine - A Tale of Selectivity
The synthesis of N6-Benzoyl-2'-deoxyadenosine requires the selective acylation of the N6-amino group in the presence of the 3'- and 5'-hydroxyl groups of the deoxyribose sugar. A highly efficient and commonly employed method to achieve this is the "transient protection" strategy.[1] This approach temporarily masks the hydroxyl groups with silyl ethers, directing the benzoylating agent to the desired amino group.
Experimental Protocol: Synthesis of N6-Benzoyl-2'-deoxyadenosine via Transient Protection
Materials and Reagents:
-
2'-Deoxyadenosine
-
Anhydrous Pyridine
-
Trimethylchlorosilane (TMSCl)
-
Benzoyl Chloride
-
Ammonium Hydroxide (28-30%)
-
Methanol
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
Drying the Starting Material: Co-evaporate 2'-deoxyadenosine with anhydrous pyridine (2 x 50 mL for 10 g of starting material) to remove residual water. This is a critical step as moisture will react with the silylating and acylating reagents.
-
Transient Silylation: Dissolve the dried 2'-deoxyadenosine in anhydrous pyridine (200 mL) in a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the solution to 0 °C in an ice bath. Slowly add trimethylchlorosilane (TMSCl) (2.5 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 1 hour. This step forms the transient 3',5'-O-bis(trimethylsilyl)-2'-deoxyadenosine.
-
N6-Benzoylation: To the same flask, slowly add benzoyl chloride (1.5 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a DCM:Methanol (9:1) solvent system.
-
Hydrolysis of Silyl Ethers: After the reaction is complete, cool the flask to 0 °C and slowly add cold water (50 mL) to quench the excess benzoyl chloride and hydrolyze the silyl ethers. Stir for 30 minutes.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. To the resulting residue, add a mixture of water and concentrated ammonium hydroxide (1:1, 100 mL) and stir for 1 hour to hydrolyze any O-benzoyl groups that may have formed. Concentrate the mixture to dryness. The crude product is then purified by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to yield N6-Benzoyl-2'-deoxyadenosine as a white solid.
Quantitative Data Summary:
| Product | Typical Yield | Purification Method |
| N6-Benzoyl-2'-deoxyadenosine | 85-95% | Silica Gel Column Chromatography |
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of N6-Benzoyl-2'-deoxyadenosine.
Part 2: Conversion to the Phosphoramidite: The Key to Automated Synthesis
To be used in an automated DNA synthesizer, the protected nucleoside must be converted into a phosphoramidite derivative. This involves two key modifications: protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and phosphitylation of the 3'-hydroxyl group. The DMT group is acid-labile, allowing for its removal at the beginning of each coupling cycle, while the phosphoramidite moiety is the reactive group that forms the internucleotide linkage.
Experimental Protocol: Synthesis of 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite
Materials and Reagents:
-
N6-Benzoyl-2'-deoxyadenosine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Dichloromethane (DCM)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
5'-O-DMT Protection: Dissolve N6-Benzoyl-2'-deoxyadenosine (1 equivalent) in anhydrous pyridine (10 volumes). Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 equivalents) in portions at room temperature. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC (DCM:Methanol 95:5). Upon completion, quench the reaction with methanol (1 volume).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine.
-
Purification of the 5'-O-DMT intermediate: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 0.5%) to neutralize the silica gel.
-
3'-O-Phosphitylation: Dissolve the purified 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine (1 equivalent) in anhydrous dichloromethane (10 volumes) under an argon atmosphere. Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents). Cool the solution to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC (Hexanes:Ethyl Acetate 1:1 with 0.5% triethylamine).
-
Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude phosphoramidite by flash chromatography on silica gel pre-treated with triethylamine, using a gradient of ethyl acetate in hexanes. The final product should be stored under argon at -20 °C.
Visualization of the Phosphoramidite Synthesis
Caption: The four key steps of the oligonucleotide synthesis cycle.
Part 4: Applications in Drug Development and Research
The use of N6-Benzoyl-2'-deoxyadenosine as a building block is fundamental to the synthesis of a wide range of therapeutic and research-grade oligonucleotides.
-
Antisense Oligonucleotides: These are short, single-stranded DNA or RNA molecules that bind to a specific mRNA and inhibit its translation into protein. The precise sequence of these oligonucleotides is critical for their function, and this is made possible by the robust chemistry of building blocks like N6-Benzoyl-2'-deoxyadenosine.
-
siRNAs (small interfering RNAs): These are double-stranded RNA molecules that can trigger the degradation of a specific mRNA, leading to gene silencing. The chemical synthesis of the two RNA strands relies on protected nucleoside phosphoramidites.
-
Diagnostic Probes: Labeled oligonucleotides are widely used as probes in a variety of diagnostic assays, such as qPCR and fluorescence in situ hybridization (FISH), for the detection of specific DNA or RNA sequences.
The reliability of the synthesis using N6-Benzoyl-2'-deoxyadenosine ensures the production of high-fidelity oligonucleotides, which is paramount for their therapeutic efficacy and diagnostic accuracy.
Conclusion: An Indispensable Tool in Nucleic Acid Chemistry
N6-Benzoyl-2'-deoxyadenosine is more than just a chemical compound; it is a cornerstone of modern molecular biology and drug discovery. Its carefully engineered properties, balancing stability with controlled lability, have enabled the routine and automated synthesis of custom DNA sequences. This, in turn, has fueled countless advances in our understanding of genetics and has paved the way for a new class of nucleic acid-based therapeutics. As the demand for synthetic oligonucleotides continues to grow, the importance of robust and well-characterized building blocks like N6-Benzoyl-2'-deoxyadenosine will only increase. This guide has aimed to provide a comprehensive technical overview for the researchers and scientists who rely on this essential molecule to push the boundaries of science and medicine.
References
-
Chemie Brunschwig. (2015). Guidebook for the Synthesis of Oligonucleotides. [Link]
-
Surzhikov, S. A., Timofeev, E. N., Chernov, B. K., Golova, J. B., & Mirzabekov, A. D. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 28(8), e29. [Link]
-
PubChem. N-benzoyl-2'-deoxyadenosine. [Link]
Sources
Discovery and initial synthesis of N6-Benzoyl-2'-deoxyadenosine
An In-Depth Technical Guide to the Discovery and Initial Synthesis of N6-Benzoyl-2'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the seminal work leading to the first synthesis of N6-Benzoyl-2'-deoxyadenosine, a cornerstone molecule in the chemical synthesis of oligonucleotides. We delve into the historical context of this discovery, pioneered by H. G. Khorana and his colleagues, and present a detailed, step-by-step protocol for its initial chemical synthesis. The rationale behind the experimental design, including the choice of the benzoyl protecting group, is explored, underscoring the ingenuity of early nucleic acid chemistry. This guide also includes the original analytical data used for characterization and provides visual representations of the synthetic workflow and chemical structures to offer a complete technical resource for researchers in the field.
Introduction: The Dawn of Chemical Gene Synthesis
The mid-20th century marked a pivotal era in molecular biology, with the elucidation of the DNA double helix sparking a revolution in our understanding of the genetic code. A paramount challenge of this period was the development of methods to chemically synthesize specific sequences of DNA. This capability was essential for verifying the genetic code and for creating tools to probe the intricate functions of nucleic acids. At the forefront of this endeavor was the laboratory of Har Gobind Khorana, a visionary scientist who would later share the Nobel Prize for his work on the interpretation of the genetic code and its function in protein synthesis.[1]
A fundamental obstacle in the chemical synthesis of DNA was the polyfunctional nature of the nucleoside building blocks. Each deoxyadenosine, for instance, possesses a reactive exocyclic amino group on the adenine base, in addition to the hydroxyl groups on the deoxyribose sugar. To achieve the specific formation of the desired phosphodiester linkages between nucleosides, it was imperative to temporarily block, or "protect," these other reactive sites. The development of stable, yet readily removable, protecting groups was therefore a critical prerequisite for the success of oligonucleotide synthesis.
This guide focuses on a key molecule in this narrative: N6-Benzoyl-2'-deoxyadenosine. The introduction of the benzoyl group to protect the amino function of deoxyadenosine was a significant advancement that enabled the controlled and stepwise synthesis of DNA chains.
The Discovery: A Foundational Publication
The first detailed account of the synthesis of N6-Benzoyl-2'-deoxyadenosine was published in 1963 in the Journal of the American Chemical Society by H. Schaller, G. Weimann, B. Lerch, and H. G. Khorana. This seminal paper, part of a series on polynucleotides, laid the groundwork for the chemical synthesis of deoxyribooligonucleotides and was instrumental in Khorana's subsequent total synthesis of a gene.
The Initial Synthesis: A Step-by-Step Technical Protocol
The original synthesis of N6-Benzoyl-2'-deoxyadenosine developed by Khorana's group is a testament to the meticulous and innovative chemistry of the era. The following protocol is a detailed reconstruction of their pioneering work.
Rationale for the Benzoyl Protecting Group
The choice of the benzoyl group as a protecting agent for the N6-amino group of deoxyadenosine was a deliberate and strategic one. At the time, an ideal protecting group needed to fulfill several criteria:
-
Stability: It had to be stable to the conditions required for subsequent reactions, such as the formation of phosphodiester bonds.
-
Selective Introduction: It needed to be introduced selectively onto the amino group without reacting with the hydroxyl groups of the deoxyribose.
-
Selective Removal: It had to be removable under conditions that would not cleave the newly formed phosphodiester linkages or other protecting groups on the sugar moiety.
The benzoyl group, being an acyl group, met these requirements effectively. It could be introduced under anhydrous conditions and was stable to the acidic conditions used for the removal of other protecting groups like the 5'-O-trityl group. Furthermore, it could be readily cleaved by treatment with a mild base, such as ammonia, which left the phosphodiester backbone of the growing DNA chain intact.
Experimental Workflow
The synthesis of N6-Benzoyl-2'-deoxyadenosine can be visualized as a multi-step process, starting from the parent nucleoside, 2'-deoxyadenosine.
Caption: Overall workflow for the initial synthesis of N6-Benzoyl-2'-deoxyadenosine.
Detailed Protocol
The following is a step-by-step methodology for the synthesis of N6-Benzoyl-2'-deoxyadenosine, as described in the 1963 publication.
Materials and Reagents:
-
2'-Deoxyadenosine
-
Anhydrous Pyridine
-
Trimethylchlorosilane
-
Benzoyl Chloride
-
Ice
-
Water
-
Ethanol
-
Ether
Procedure:
-
Drying of Starting Material: 2'-Deoxyadenosine (1.0 mmole) is rendered anhydrous by repeated evaporation of added anhydrous pyridine in vacuo. This step is crucial as any residual water will react with the silylating and benzoylating agents.
-
Transient Silylation: The anhydrous 2'-deoxyadenosine is dissolved in anhydrous pyridine (10 ml). The solution is then cooled in an ice-water bath. To this cooled solution, trimethylchlorosilane (1.0 ml) is added dropwise with stirring. This step transiently protects the 3'- and 5'-hydroxyl groups of the deoxyribose as trimethylsilyl ethers.
-
N-Benzoylation: After stirring for 30 minutes at room temperature, the reaction mixture is again cooled in an ice-water bath. Benzoyl chloride (0.5 ml) is then added dropwise with continuous stirring. The reaction is allowed to proceed for 2-3 hours at room temperature.
-
Hydrolysis of Silyl Ethers: The reaction mixture is cooled in an ice bath, and water (10 ml) is slowly added to hydrolyze the transient trimethylsilyl protecting groups and any excess benzoyl chloride. The solution is then concentrated in vacuo to a small volume.
-
Purification and Crystallization: The concentrated solution is treated with a mixture of ethanol and ether. The precipitated product is collected by filtration, washed with ether, and then recrystallized from aqueous ethanol to yield crystalline N6-Benzoyl-2'-deoxyadenosine.
Characterization and Validation
In the absence of modern analytical techniques like NMR and mass spectrometry in the early 1960s, the characterization of newly synthesized compounds relied on methods such as paper chromatography, ultraviolet (UV) spectroscopy, and elemental analysis.
Paper Chromatography
Paper chromatography was a key technique for assessing the purity of the product and for following the progress of reactions. The mobility of a compound on the chromatography paper, expressed as its Rf value (the ratio of the distance traveled by the compound to the distance traveled by the solvent front), is a characteristic property under a given set of conditions.
| Compound | Solvent System A (isobutyric acid-ammonia-water) | Solvent System B (n-butanol-acetic acid-water) |
| 2'-Deoxyadenosine | 0.45 | 0.35 |
| N6-Benzoyl-2'-deoxyadenosine | 0.75 | 0.80 |
The significant difference in the Rf values between the starting material and the product in two different solvent systems provided strong evidence for the successful conversion and the purity of the isolated N6-Benzoyl-2'-deoxyadenosine.
Ultraviolet Spectroscopy
UV spectroscopy was used to confirm the modification of the adenine ring. The benzoyl group attached to the exocyclic amino group causes a characteristic shift in the UV absorption maximum (λmax) of the purine chromophore.
| Compound | λmax (pH 7) |
| 2'-Deoxyadenosine | 260 mµ |
| N6-Benzoyl-2'-deoxyadenosine | 280 mµ |
This bathochromic shift (shift to a longer wavelength) from 260 mµ to 280 mµ was a clear indication that the benzoyl group had been successfully attached to the adenine base.
Chemical Structure
The structure of N6-Benzoyl-2'-deoxyadenosine, as determined by these early methods, is a testament to the power of classical chemical characterization.
Caption: Chemical structure of N6-Benzoyl-2'-deoxyadenosine.
Conclusion: A Legacy of Chemical Innovation
The discovery and initial synthesis of N6-Benzoyl-2'-deoxyadenosine by Khorana and his team was a landmark achievement in the field of nucleic acid chemistry. This seemingly simple molecule was a critical enabling tool that paved the way for the chemical synthesis of complex DNA sequences, culminating in the first total synthesis of a gene. The principles of using protecting groups, so elegantly demonstrated in this early work, remain a cornerstone of modern oligonucleotide synthesis. This technical guide serves as a tribute to this pioneering research and as a valuable resource for scientists and researchers who continue to build upon this foundational work in the ever-evolving fields of drug discovery, diagnostics, and synthetic biology.
References
-
Khorana, H. G. (1979). Total synthesis of a gene. Science, 203(4381), 614-625. [Link]
-
Schaller, H., Weimann, G., Lerch, B., & Khorana, H. G. (1963). Studies on Polynucleotides. XXIV. The Stepwise Synthesis of Specific Deoxyribopolynucleotides (4). Protected Derivatives of Deoxyribonucleosides and New Syntheses of Deoxyribonucleoside-3" Phosphates. Journal of the American Chemical Society, 85(23), 3821–3827. [Link]
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A Technical Guide to the Spectroscopic Characterization of N6-Benzoyl-2'-deoxyadenosine
This guide provides an in-depth analysis of the essential spectroscopic data—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)—for N6-Benzoyl-2'-deoxyadenosine. As a critical protected nucleoside for the synthesis of oligonucleotides, a thorough understanding of its structural verification is paramount for researchers in drug development and nucleic acid chemistry.[1][2] This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interpretation of spectral features, reflecting the core principles of structural elucidation.
Molecular Structure and Significance
N6-Benzoyl-2'-deoxyadenosine is a cornerstone building block in solid-phase DNA synthesis. The benzoyl group serves as a protecting group for the exocyclic amine (N6) of the adenine base, preventing undesirable side reactions during the sequential coupling of phosphoramidite monomers.[3] Its stability and subsequent removal under basic conditions make it an indispensable tool for the precise construction of custom DNA strands for therapeutic and diagnostic applications.
Below is the chemical structure with standardized numbering for spectroscopic assignment.
Caption: Structure of N6-Benzoyl-2'-deoxyadenosine with atom numbering.
Mass Spectrometry Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for confirming the molecular weight and obtaining structural clues through fragmentation analysis. The choice of ESI is logical due to the polar nature of the nucleoside, allowing for gentle ionization and the observation of the intact molecular ion.
Expected Ionization Data
| Parameter | Value | Rationale |
| Molecular Formula | C₁₇H₁₇N₅O₄ | Derived from the elemental composition.[2] |
| Calculated Monoisotopic Mass | 355.1281 Da | The exact mass used for high-resolution mass spectrometry matching. |
| Observed [M+H]⁺ | ~356.1354 m/z | Protonation is common in positive ion ESI, typically on one of the basic nitrogen atoms of the purine ring. |
| Observed [M+Na]⁺ | ~378.1173 m/z | Adduct formation with sodium ions from glassware or solvents is frequently observed. |
Data sourced from BenchChem.
Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion provides a characteristic fragmentation pattern dominated by the cleavage of the glycosidic bond. This is the weakest bond in the structure and its cleavage provides a definitive signature for nucleosides.
Caption: Primary ESI-MS/MS fragmentation of N6-Benzoyl-2'-deoxyadenosine.
The most significant fragment observed is the protonated N6-benzoyl-adenine base at approximately m/z 240.1. This results from the loss of the deoxyribose sugar as a neutral molecule (mass of 116.0 Da). The high stability of the aromatic purine base favors this fragmentation pathway, making it a reliable diagnostic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the molecule's covalent structure and stereochemistry. Spectra are typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆), as this solvent effectively solubilizes the nucleoside and allows for the observation of exchangeable protons (hydroxyl and amide groups).[4] Chemical shifts are referenced to the residual solvent signal.
Reference Spectra: 2'-Deoxyadenosine
To appreciate the impact of the N6-benzoyl group, we first consider the assigned spectrum of the parent compound, 2'-deoxyadenosine.
Table 1: 1H and 13C NMR Data for 2'-Deoxyadenosine in DMSO-d₆
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Purine Base | ||
| H2 | 8.13 | 152.3 |
| H8 | 8.34 | 140.0 |
| N6-NH₂ | 7.31 (s, 2H) | - |
| C4 | - | 149.0 |
| C5 | - | 119.3 |
| C6 | - | 156.1 |
| Deoxyribose Moiety | ||
| H1' | 6.34 (t, J ≈ 6.8 Hz) | 83.9 |
| H2'α/β | 2.26 / 2.73 (m) | 39.2 |
| H3' | 4.41 (m) | 70.7 |
| H4' | 3.88 (m) | 87.9 |
| H5'α/β | 3.53 / 3.62 (m) | 61.7 |
| 3'-OH | 5.31 (d) | - |
| 5'-OH | 5.25 (t) | - |
| Data adapted from publicly available spectra on ChemicalBook and ResearchGate.[5][6] |
Predicted Spectral Changes and Analysis for N6-Benzoyl-2'-deoxyadenosine
The addition of the benzoyl group introduces significant and predictable changes to the NMR spectrum.
1H NMR Analysis:
-
Amide Proton (N6-H): A new, broad singlet is expected to appear far downfield, typically in the range of 10.5-11.5 ppm . This significant deshielding is characteristic of an amide proton involved in resonance and potential hydrogen bonding.
-
Purine Protons (H2, H8): The H2 and H8 protons are expected to shift downfield by approximately 0.3-0.5 ppm compared to 2'-deoxyadenosine. This is due to the strong electron-withdrawing nature of the N-benzoyl substituent, which reduces the electron density on the purine ring system. Expect signals around ~8.6-8.8 ppm .
-
Benzoyl Protons: Five new protons will appear in the aromatic region, corresponding to the phenyl ring. These typically resolve into two multiplets: one for the two ortho protons (deshielded due to proximity to the carbonyl) around ~8.0-8.1 ppm , and another for the three meta and para protons between ~7.5-7.7 ppm .
-
Anomeric Proton (H1'): The anomeric proton signal is expected to remain a triplet around ~6.3-6.5 ppm . Its chemical shift is largely dictated by the glycosidic bond and sugar pucker, which are not dramatically altered by the remote N6-substituent.
-
Sugar Protons: The remaining deoxyribose protons (H2' to H5') and the hydroxyl protons (3'-OH, 5'-OH) will show minimal shifts, as they are several bonds away from the modification site.
13C NMR Analysis:
-
Purine Carbons: The most affected carbon is C6 , which is directly attached to the amide nitrogen. It will experience a downfield shift into the ~152-153 ppm range. C5 and C4 will also shift due to altered electronic distribution.
-
Benzoyl Carbons: New signals corresponding to the benzoyl group will appear. A characteristic carbonyl carbon (C=O) signal will be present in the 165-167 ppm region. The aromatic carbons of the phenyl ring will appear between 128-135 ppm .
-
Deoxyribose Carbons: The sugar carbon signals (C1' to C5') are predicted to remain in similar positions to those in the parent nucleoside, confirming the integrity of the sugar moiety.
Table 2: Predicted 1H and 13C NMR Data for N6-Benzoyl-2'-deoxyadenosine
| Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
| N6-NH | 11.2 (s, 1H) | - |
| H2 | 8.75 (s, 1H) | ~153 |
| H8 | 8.80 (s, 1H) | ~142 |
| H1' | 6.45 (t) | ~84 |
| Benzoyl (ortho) | 8.05 (m, 2H) | ~129 |
| Benzoyl (meta/para) | 7.60 (m, 3H) | ~129-133 |
| Benzoyl (ipso) | - | ~134 |
| Benzoyl (C=O) | - | ~166 |
| C6 | - | ~152 |
Experimental Protocol: NMR Sample Preparation and Data Acquisition
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following workflow is recommended for the analysis of N6-Benzoyl-2'-deoxyadenosine.
Caption: Standard workflow for NMR analysis of a protected nucleoside.
Detailed Steps:
-
Sample Preparation:
-
Ensure the sample of N6-Benzoyl-2'-deoxyadenosine is dry, preferably by lyophilization or co-evaporation with anhydrous toluene to remove residual water.
-
Accurately weigh 5-10 mg of the solid into a clean, dry glass vial.
-
Add approximately 0.7 mL of high-purity DMSO-d₆. The choice of a deuterated solvent is essential to avoid large, interfering solvent signals in the 1H NMR spectrum.[7]
-
Vortex the sample until fully dissolved. Gentle warming may be applied if solubility is an issue.
-
Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a pipette to remove any particulate matter.
-
-
Data Acquisition:
-
The sample is inserted into the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent, which compensates for any magnetic field drift over time.
-
The probe is tuned to the appropriate frequencies for 1H and 13C, and the magnetic field homogeneity is optimized through a process called "shimming."
-
A standard 1H NMR spectrum is acquired first. This is a quick experiment that confirms the sample identity and concentration.
-
A 13C NMR spectrum is then acquired. Due to the low natural abundance of 13C, this experiment requires a longer acquisition time.
-
To aid in definitive assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy), which shows 1H-1H coupling, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded 1H and 13C atoms, are highly recommended.
-
References
-
Helms, J., et al. (n.d.). Supporting Information for: Site-specific 13C-isotope labeling of RNA for NMR spectroscopic studies. ScienceOpen. Retrieved February 5, 2026, from [Link]
-
Jávor, A., et al. (2010). Complete 1H and 13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives. Magnetic Resonance in Chemistry. Retrieved February 5, 2026, from [Link]
-
Zhang, B., et al. (2015). 13C NMR and 1H NMR of 2′-deoxyadenosine. ResearchGate. Retrieved February 5, 2026, from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Guzmán, A., et al. (2003). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine. Redalyc. Retrieved February 5, 2026, from [Link]
- Google Patents. (2021). CN112341509A - Preparation method of N6-benzoyl adenosine.
-
PubChem. (n.d.). N6-Benzoyl-2'-deoxy-a-adenosine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. N6-Benzoyl-2'-deoxyadenosine, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. 2'-Deoxyadenosine (958-09-8) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
N6-Benzoyl-2'-deoxyadenosine mechanism of action in biochemical assays
N6-Benzoyl-2'-deoxyadenosine (dA^Bz) Mechanism of Action in Biochemical Assays
Executive Summary
N6-Benzoyl-2'-deoxyadenosine (dA^Bz) occupies a unique dual position in biochemistry. Primarily, it is the industry-standard protected precursor for the chemical synthesis of DNA, where the benzoyl group acts as a "chemical shield" to prevent side reactions at the adenine exocyclic amine.[1][2] Secondarily, in functional biochemical assays, dA^Bz serves as a steric probe . When intentionally incorporated into DNA templates, the benzoyl modification disrupts Watson-Crick hydrogen bonding, creating a defined lesion used to interrogate the fidelity of DNA polymerases and the recognition capabilities of Nucleotide Excision Repair (NER) pathways.
This guide details the mechanistic causality of dA^Bz in both contexts: its protective role in solid-phase synthesis and its disruptive role in enzymatic assays.
Part 1: The Chemical Mechanism (Synthesis Assays)
In the context of oligonucleotide synthesis, the "mechanism of action" of dA^Bz is selective protection . The exocyclic amino group (-NH2) of adenine is nucleophilic. Without protection, it would react with the activated phosphoramidites during the coupling step, leading to N-branched oligonucleotides and sequence failure.
The Protection/Deprotection Logic
The benzoyl group is an amide linkage. It is electron-withdrawing, which reduces the nucleophilicity of the N6-nitrogen, rendering it inert to the electrophilic phosphoramidites used in chain elongation.
-
Mechanism of Stability: The amide bond is stable under the anhydrous, mildly acidic conditions (Trichloroacetic acid) used for detritylation (DMT removal) and the neutral conditions of coupling.
-
Mechanism of Removal (Activation): The benzoyl group is removed (deprotected) via nucleophilic attack by ammonia or methylamine. This restores the native adenine base, allowing it to form hydrogen bonds in the final biological application.
Self-Validating Assay: Coupling Efficiency
The "assay" during synthesis is the monitoring of the trityl cation. While dA^Bz is the substrate, the release of the DMT (dimethoxytrityl) cation provides a real-time colorimetric readout of the coupling efficiency.
Technical Insight: If the benzoyl protection is compromised (e.g., by moisture or poor reagent quality), the N6-amine can react, leading to a failure sequence that does not release a trityl cation in the next cycle. A drop in stepwise yield for dA^Bz specifically indicates N-branching or capping failure.
Part 2: The Biochemical Mechanism (Enzymatic Assays)
When dA^Bz is retained in a DNA strand (either by design or incomplete deprotection), it acts as a potent steric block . This property is exploited in assays studying DNA replication and repair.[3]
Mechanism of Polymerase Inhibition
The benzoyl group at the N6 position physically occupies the major groove and blocks the donor/acceptor sites required for Watson-Crick base pairing with Thymine.
-
High-Fidelity Polymerases (e.g., Pol
, Pol ): These enzymes possess a tight active site tailored for canonical base pairs. The bulky benzoyl group causes a steric clash , preventing the enzyme from closing its "fingers" domain. This results in a stalled replication fork. -
Assay Application: dA^Bz is used as a model "bulky adduct" to screen for Translesion Synthesis (TLS) polymerases (e.g., Pol
, Pol ), which have open active sites capable of bypassing such lesions.
Mechanism of DNA Repair Recognition
The disruption of the DNA helix caused by dA^Bz is a signal for repair enzymes.
-
Nucleotide Excision Repair (NER): The benzoyl adduct distorts the helix geometry. Proteins like XPC-RAD23B (in humans) or UvrA (in bacteria) recognize this thermodynamic destabilization rather than the specific chemical structure.
-
Assay Application: Researchers use dA^Bz-containing plasmids to measure the excision efficiency of cell lysates, quantifying the cell's repair capacity.
Part 3: Visualization of Pathways
Diagram 1: The Dual Mechanistic Pathways of dA^Bz
This diagram illustrates the bifurcation of dA^Bz utility: Pathway A (Synthesis/Deprotection) vs. Pathway B (Enzymatic Interaction).
Caption: Pathway A shows the standard removal of the benzoyl group to yield functional DNA. Pathway B shows the mechanism when the group is retained, acting as a steric probe for enzymatic assays.
Part 4: Experimental Protocols
Protocol A: Controlled Deprotection & Quality Control
Objective: To validate the removal of the benzoyl group, ensuring the transition from "Protected Precursor" to "Active DNA."
Reagents:
-
Concentrated Ammonium Hydroxide (28-30%).
-
Ethanol (Absolute).
-
0.1 M TEAA Buffer (pH 7.0).
Workflow:
-
Cleavage: Incubate the synthesis column in 1 mL conc.
for 1 hour at Room Temperature (RT). This cleaves the oligo from the solid support. -
Deprotection: Transfer the solution to a sealable vial. Heat at 55°C for 8–16 hours (Standard) or 65°C for 4 hours (Fast).
-
Mechanistic Note: The benzoyl amide bond hydrolysis is rate-limiting. Insufficient heat/time leads to "Benzoyl-On" impurities (M+104 Da).
-
-
Lyophilization: Evaporate ammonia/water in a speed-vac.
-
HPLC Validation (The Self-Validating Step):
-
Column: C18 Reverse Phase.
-
Gradient: 5% to 60% Acetonitrile in 0.1M TEAA.
-
Pass Criteria: Single peak at expected retention time.
-
Fail Criteria: A secondary peak eluting later (more hydrophobic) indicates retained Benzoyl groups (incomplete deprotection).
-
Protocol B: Polymerase Stalling Assay
Objective: To utilize dA^Bz as a steric probe to assess polymerase fidelity.
Reagents:
-
Primer-Template complex (Template containing single dA^Bz residue).
-
DNA Polymerase (e.g., Klenow fragment or Pol
). -
dNTP mix (including
-32P-dATP for labeling).
Workflow:
-
Annealing: Hybridize a 5'-labeled primer to the dA^Bz-containing template. The primer 3'-end should be 5–10 bases upstream of the dA^Bz site.
-
Extension Reaction: Incubate with DNA Polymerase and dNTPs at 37°C.
-
Time-Course: Quench aliquots at 1, 5, 10, and 30 minutes using Stop Solution (95% Formamide, 20mM EDTA).
-
Analysis: Resolve products on a 12% Denaturing PAGE sequencing gel.
-
Interpretation:
-
Full Stop: A band appearing exactly one base before the dA^Bz site indicates the polymerase cannot accommodate the benzoyl group (High Fidelity).
-
Bypass: Bands extending beyond the lesion indicate Translesion Synthesis (TLS) capability.
-
Part 5: Quantitative Data Summary
Table 1: Comparative Properties of dA^Bz in Assays
| Feature | Synthesis Context (Protected) | Biochemical Context (Probe) |
| Chemical State | N6-Benzoyl-dA | N6-Benzoyl-dA (in DNA duplex) |
| Primary Function | Prevent N-branching | Steric/Structural perturbation |
| Interaction | Inert to Phosphoramidites | Steric clash with Enzymes |
| Watson-Crick Pairing | N/A (Single strand) | Disrupted (Cannot H-bond with T) |
| Detection | HPLC (Hydrophobic shift) | Gel Electrophoresis (Stalling band) |
| Key Kinetic Parameter |
References
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron. Link
-
Kool, E. T. (2002). Active Site Tightness and Substrate Fit in DNA Replication. Annual Review of Biochemistry. Link
- Geacintov, N. E., & Broyde, S. (2010). The Chemical Biology of DNA Damage. Wiley-VCH. (Detailed mechanisms of bulky adduct processing by NER).
-
Glen Research. (2023). Standard Deprotection Protocols for DNA/RNA. Link
Sources
The Architect of Stability: A Master Guide to Protecting Groups in Oligonucleotide Synthesis
Executive Summary
In oligonucleotide synthesis, the "synthesis" is actually the easy part. The true art lies in protection . We are forcing a reaction between two specific hydroxyls while suppressing the reactivity of exocyclic amines, phosphate oxygens, and (in RNA) the 2'-hydroxyl. A failure in protection is not just a yield loss; it is the genesis of "n-1" deletion sequences and branched impurities that plague downstream purification.
This guide moves beyond the textbook definitions to the operational realities of phosphoramidite chemistry. It focuses on the orthogonality required for high-fidelity synthesis and the kinetic strategies used in modern therapeutic manufacturing.
The Chemist’s Dilemma: The Necessity of Orthogonality
To synthesize a defined sequence, we must manipulate three to four reactive centers simultaneously. This requires an orthogonal protection strategy —a system where each protecting group class is sensitive to a specific trigger (acid, base, or fluoride) while remaining completely inert to the others.
The Orthogonal Map
The following diagram illustrates the chemical triggers used to selectively expose reactive sites during the synthesis cycle.
Figure 1: The Orthogonal Protection Strategy. Note that the 5'-OH is acid-labile, while the nucleobases and phosphate backbone are base-labile. RNA introduces a third dimension (Fluoride or Acid labile).
The 5'-Hydroxyl Sentinel: DMT Chemistry
The 5'-Dimethoxytrityl (DMT) group is the workhorse of the cycle. It is chosen not just for its protection, but for the stability of the dimethoxytrityl cation formed during deprotection.
-
The Mechanism: Treatment with Trichloroacetic Acid (TCA) in Dichloromethane (DCM) protonates the ether oxygen, releasing the orange-colored DMT cation.
-
Operational Insight: The intensity of the orange color (
) is the only real-time metric of coupling efficiency. A sudden drop in orange intensity indicates a synthesis failure in the previous step. -
The Risk (Depurination): The N-glycosidic bond of Adenosine is susceptible to acid hydrolysis. If the detritylation step is too long or the acid too strong, you will cleave the purine base from the sugar, creating an apurinic site that leads to chain cleavage during final ammonolysis.
-
Mitigation: Use 3% TCA in DCM (standard) or 3% Dichloroacetic Acid (DCA) in Toluene (milder) for sensitive syntheses.
-
Nucleobase Protection: Standard vs. Fast Deprotection
In a research setting, overnight deprotection is acceptable. In therapeutic manufacturing (GMP), time is money, and prolonged exposure to ammonia degrades sensitive modifications (e.g., dyes, cyanine). This has driven the shift from "Standard" to "Fast" protecting groups.
The Critical Switch: Acetyl-dC
The most significant change in modern protocols is the protection of Cytosine.
-
Standard: Benzoyl-dC (Requires harsh conditions).
-
Fast: Acetyl-dC.
-
Why? If you use Benzoyl-dC with fast deprotection reagents (AMA), you risk transamination , where the amine from the deprotection reagent displaces the cytosine amine. Acetyl-dC is labile enough to be removed before this side reaction occurs.
Table 1: Comparative Protecting Group Strategies
| Nucleobase | Standard Protection (Slow) | Fast/Ultra-Fast Protection (AMA Compatible) |
| Adenine (dA) | Benzoyl (Bz) | Phenoxyacetyl (Pac) or t-Butylphenoxyacetyl (TAC) |
| Cytosine (dC) | Benzoyl (Bz) | Acetyl (Ac) (Critical for AMA) |
| Guanine (dG) | Isobutyryl (iBu) | Isopropylphenoxyacetyl (iPr-Pac) or dmf |
| Thymine (T) | None | None |
| Deprotection | Conc. NH₄OH, 55°C, 16h | AMA (1:1 NH₄OH/MeNH₂), 65°C, 10 min |
The Backbone & The "Michael Addition" Trap
The phosphate backbone is protected by a beta-cyanoethyl (CE) group. This turns the phosphate into a neutral phosphotriester, allowing it to be soluble in organic solvents.
The Mechanism: Beta-Elimination
Upon treatment with base, the CE group is removed via beta-elimination, releasing acrylonitrile .
The Senior Scientist's Nightmare: Acrylonitrile Adducts
The Problem: Acrylonitrile is a potent Michael acceptor.[1] In the presence of base, it can alkylate the N3 position of Thymine (forming N3-cyanoethyl-dT). The Symptom: A mass shift of +53 Da in your mass spec data. The Solution:
-
Scavengers: Standard deprotection usually relies on the excess ammonia to scavenge acrylonitrile.
-
Flow: In column-based synthesis, wash the column with a solvent (like acetonitrile with 1% TEA) before the final cleavage to wash away the acrylonitrile as it forms.
-
AMA: The kinetics of AMA deprotection are often so fast that the acrylonitrile is flushed out before it can react with the Thymine.
The RNA Challenge: 2'-OH Protection
RNA synthesis is complicated by the 2'-OH, which is 100x more nucleophilic than the 3'-OH. If not protected, it attacks the phosphodiester linkage, causing chain cleavage (strand scission).
TBDMS vs. TOM vs. ACE
-
TBDMS (t-Butyldimethylsilyl): The historical standard. It is bulky, which reduces coupling efficiency (requires 6-10 min coupling times).
-
TOM (Triisopropylsilyloxymethyl): A "slimmer" group. It offers less steric hindrance, allowing for faster coupling and higher yields for long RNA oligos.
-
ACE (2'-bis(acetoxyethoxy)methyl): A completely different approach. The ACE group is acid-labile but is modified to be stable during synthesis.
-
Unique Advantage: ACE synthesis is "2'-O-protected" until the very last step. You can run HPLC/PAGE on the protected RNA (preventing RNase degradation), and then remove the ACE group with a mild acid buffer just before use.
-
Critical Protocols
Protocol A: Ultra-Fast Cleavage & Deprotection (AMA Method)
Applicable for oligos synthesized with Ac-dC, Pac-dA, and iPr-Pac-dG.
Reagents:
-
AMA Solution: Mix Ammonium Hydroxide (28-30%) and Aqueous Methylamine (40%) in a 1:1 ratio (v/v). Prepare fresh.
Step-by-Step:
-
Synthesis Completion: Ensure the final DMT is removed (DMT-off) or retained (DMT-on) as per purification needs. Wash the column with Acetonitrile.
-
Cleavage: Syringe 1-2 mL of AMA solution through the column. Let it sit for 5 minutes.
-
Collection: Elute the oligo into a screw-cap vial using an additional 1 mL of AMA.
-
Deprotection: Seal the vial tightly. Heat at 65°C for 10 minutes .
-
Note: Do not exceed 15 minutes to prevent degradation of sensitive dyes.
-
-
Cooling: Cool to room temperature before opening (ammonia gas pressure).
-
Desalting: Evaporate to dryness (SpeedVac) or perform ethanol precipitation.
Protocol B: Troubleshooting Low Coupling Efficiency
If your trityl monitor shows a stepwise yield <98%:
-
Check Water Content: Phosphoramidites decompose instantly in water. Ensure Acetonitrile has <30 ppm water (molecular sieves).
-
Activator Age: Tetrazole or ETT crystallizes over time. If the activator solution is cloudy, replace it.
-
Capping Failure: If "n-1" deletion sequences are high, your Capping Reagents (Cap A/Cap B) may be aged. Ineffective capping allows unreacted chains to grow in later cycles, creating deletion mutants.
References
-
Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285. Link
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. Link
-
Glen Research. (2023). User Guide to DNA Modification and Deprotection Strategies. Sterling, VA. Link
-
Scaringe, S. A. (2001). RNA Oligonucleotide Synthesis via 5'-Silyl-2'-Orthoester Chemistry (ACE Chemistry).[2] Methods, 23(3), 206-217. Link
-
Pitsch, S., et al. (2001). Reliable Chemical Synthesis of Oligoribonucleotides (TOM Chemistry). Helvetica Chimica Acta, 84(11), 3773-3795. Link
Sources
Methodological & Application
Application Notes & Protocol: High-Fidelity Solid-Phase Oligonucleotide Synthesis Utilizing N6-Benzoyl-2'-deoxyadenosine Phosphoramidite
Abstract: This guide provides a comprehensive protocol and in-depth scientific rationale for the solid-phase synthesis of DNA oligonucleotides using the phosphoramidite method, with a specific focus on the application of N6-Benzoyl-2'-deoxyadenosine (Bz-dA). The benzoyl protecting group is critical for preventing side reactions at the exocyclic amine of adenine, ensuring high-fidelity synthesis. This document details the chemistry of protection, the complete synthesis cycle, post-synthesis cleavage and deprotection, and troubleshooting, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Cornerstone of Synthetic Biology
The chemical synthesis of oligonucleotides with a defined sequence is a foundational technology in modern molecular biology and medicine.[1] From PCR primers and DNA probes to antisense therapies and gene synthesis, the ability to rapidly and accurately construct DNA strands is paramount. The most robust and widely adopted method for this process is the solid-phase phosphoramidite technique, which allows for the automated, stepwise addition of nucleotide building blocks to a growing chain attached to a solid support.[1][2]
A key principle of this methodology is the use of protecting groups to prevent unwanted side reactions on the reactive moieties of the nucleosides. The exocyclic amines of adenosine, guanosine, and cytidine are nucleophilic and must be masked during the synthesis cycle. For deoxyadenosine, the N6-amino group is typically protected with a benzoyl (Bz) group. This application note will elucidate the critical role of N6-Benzoyl-2'-deoxyadenosine phosphoramidite in achieving high-yield, high-purity oligonucleotide synthesis.
The Chemistry of Protection: Why N6-Benzoyl-2'-deoxyadenosine?
The phosphoramidite chemistry used in oligonucleotide synthesis is a finely tuned series of chemical reactions. The exocyclic amine (N6) of an unprotected deoxyadenosine is a potent nucleophile that could react with the activated phosphoramidite monomers during the coupling step, leading to branched, undesirable side-products.
The benzoyl group serves as a robust shield for this amine.[3] Its key attributes are:
-
Stability: It is stable throughout the iterative cycles of detritylation, coupling, capping, and oxidation.
-
Effective Protection: It effectively prevents the N6-amine from participating in unwanted side reactions.[3]
The structure of the fully protected N6-Benzoyl-2'-deoxyadenosine-3'-CE phosphoramidite monomer is designed for optimal performance in the synthesis cycle.
Caption: Structure of a Bz-dA phosphoramidite monomer.
The Solid-Phase Synthesis Cycle: A Four-Step Process
Solid-phase synthesis involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[2][5] This method simplifies the overall process as excess reagents and byproducts are simply washed away after each step.[2][5] The synthesis proceeds in the 3' to 5' direction and consists of a four-step cycle for each nucleotide addition.[2]
Caption: The four-step automated phosphoramidite synthesis cycle.
Step 1: Detritylation (De-blocking)
The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. This is typically achieved by treating the support with a solution of an acid, such as 3% trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane. This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[2]
Step 2: Coupling
This is the chain elongation step. The N6-Benzoyl-2'-deoxyadenosine phosphoramidite monomer is activated by a weak acid, such as tetrazole or a derivative.[][7] The activated monomer then rapidly reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide chain, forming a phosphite triester linkage.[] This reaction is highly efficient, with coupling efficiencies typically exceeding 98-99%.[8][9]
Step 3: Capping
To prevent the accumulation of shorter, "failure" sequences (deletion mutations), any 5'-hydroxyl groups that did not react during the coupling step must be permanently blocked.[10] This is achieved through a capping step, which involves acetylation of the unreacted hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole (NMI).[2][9][10] This renders them inert in all subsequent cycles.[10]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step. Therefore, it is oxidized to a more stable pentavalent phosphate triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (THF), water, and pyridine.[2]
Post-Synthesis: Cleavage and Final Deprotection
Once the desired sequence has been assembled, the oligonucleotide must be liberated from the solid support and all remaining protecting groups must be removed. This process is typically a two-stage procedure performed in a single treatment with a basic solution.
Stage 1: Cleavage from Support
The oligonucleotide is attached to the CPG support via a succinyl linker, which is an ester bond. This bond is readily cleaved by hydrolysis upon treatment with concentrated ammonium hydroxide.[2] This releases the oligonucleotide into the solution, though it is still fully protected.
Stage 2: Deprotection
The same ammonium hydroxide solution used for cleavage also removes the protecting groups from the phosphate backbone and the nucleobases.
-
Phosphate Deprotection: The β-cyanoethyl groups on the phosphate backbone are removed via a β-elimination reaction.
-
Base Deprotection: The benzoyl groups on the adenine bases (as well as benzoyl on cytosine and isobutyryl on guanine) are hydrolyzed. The complete removal of the benzoyl group from adenine is crucial for the biological function of the oligonucleotide.[2] This step is often the rate-limiting part of the deprotection process and typically requires heating.[2]
| Protecting Group | Reagent | Temperature (°C) | Time (hours) |
| Standard (Bz-dA, iBu-dG) | Conc. Ammonium Hydroxide | 55 - 65 | 8 - 16 |
| UltraMILD (Pac-dA, Ac-dC) | 0.05 M K₂CO₃ in Methanol | Room Temp | 4 |
| Sensitive Dyes/Modifiers | AMA (NH₄OH/40% MeNH₂) | 65 | 0.25 |
Note: The choice of deprotection strategy must be compatible with all components of the oligonucleotide. Standard deprotection with ammonium hydroxide is suitable for most DNA oligos synthesized with Bz-dA.[9][11]
Detailed Experimental Protocol
This protocol outlines the standard procedure for synthesizing a DNA oligonucleotide on an automated synthesizer using N6-Benzoyl-2'-deoxyadenosine phosphoramidite and subsequent manual cleavage and deprotection.
Reagent Preparation
Ensure all reagents and solvents are anhydrous unless otherwise specified.
| Reagent/Solution | Composition | Purpose |
| Deblock Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Detritylation |
| Activator | 0.45 M Tetrazole in Acetonitrile | Phosphoramidite Activation |
| Amidites | 0.1 M Phosphoramidite (Bz-dA, etc.) in Acetonitrile | Nucleotide Monomers |
| Cap A | Acetic Anhydride/Lutidine/THF (1:1:8) | Capping |
| Cap B | 16% N-Methylimidazole in THF | Capping |
| Oxidizer | 0.02 M Iodine in THF/Pyridine/Water | Oxidation |
| Wash Solvent | Anhydrous Acetonitrile | Washing between steps |
| Cleavage/Deprotection | Concentrated Ammonium Hydroxide (28-30%) | Cleavage & Deprotection |
Automated Synthesis Cycle (Per Nucleotide)
| Step | Action | Reagent | Time (seconds) |
| 1 | Wash | Acetonitrile | 30 |
| 2 | Detritylation | Deblock Solution | 60 |
| 3 | Wash | Acetonitrile | 90 |
| 4 | Coupling | Amidite + Activator | 45-180 |
| 5 | Wash | Acetonitrile | 30 |
| 6 | Capping | Cap A + Cap B | 30 |
| 7 | Wash | Acetonitrile | 30 |
| 8 | Oxidation | Oxidizer | 30 |
| 9 | Wash | Acetonitrile | 90 |
Note: Coupling times may be extended for modified or sterically hindered phosphoramidites. These are typical timings and may vary by synthesizer model.[2]
Manual Cleavage and Deprotection Protocol
-
Column Retrieval: After synthesis is complete, remove the synthesis column from the synthesizer.
-
Cleavage: Using two Luer-lock syringes, push 1-2 mL of concentrated ammonium hydroxide back and forth through the column for 1-2 hours at room temperature. This cleaves the oligonucleotide from the CPG support.[2]
-
Elution: Carefully push the ammonium hydroxide solution from the column into a 2 mL screw-cap, pressure-resistant vial. Wash the support with an additional 0.5 mL of ammonium hydroxide and add it to the same vial.
-
Deprotection: Tightly seal the vial. Place it in a heating block or oven set to 55°C for 8-12 hours. This step removes the benzoyl and other protecting groups.
-
Evaporation: After cooling the vial to room temperature, carefully uncap it in a fume hood. Evaporate the ammonia solution to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Resuspension: Resuspend the oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water or buffer (e.g., TE buffer).
-
Quantification & Analysis: Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm (OD₂₆₀). The quality can be assessed by HPLC or PAGE.
Troubleshooting and Key Considerations
-
Low Coupling Efficiency: This is often caused by moisture in the reagents or solvents.[12] Ensure all solutions, especially the acetonitrile and amidites, are strictly anhydrous. Using high-quality molecular sieves can help dry reagents.[12]
-
Incomplete Deprotection: If analysis shows residual protecting groups, the deprotection time or temperature may have been insufficient. For G-rich sequences, which can aggregate, extending the deprotection time may be necessary.[13]
-
Base Modification: Ensure the correct deprotection scheme is used. Using harsh conditions on sensitive modifications can lead to degradation. For oligonucleotides containing sensitive dyes, milder deprotection strategies like AMA or potassium carbonate in methanol should be employed.[11]
-
Safety: Handle all chemicals in a well-ventilated fume hood. Trichloroacetic acid is highly corrosive. Acetonitrile and dichloromethane are toxic and flammable. Concentrated ammonium hydroxide is caustic and has a pungent odor. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved February 5, 2026, from [Link]
- Eritja, R. (2007). Solid-phase synthesis of modified oligonucleotides. International Journal of Peptide Research and Therapeutics, 13(1-2), 53-68.
- Current Protocols in Nucleic Acid Chemistry. (2000). Solid-Phase Synthesis of Branched Oligonucleotides.
-
Glen Research. (n.d.). Deprotection Guide. Retrieved February 5, 2026, from [Link]
- Current Protocols in Nucleic Acid Chemistry. (2001). Solid-Phase Supports for Oligonucleotide Synthesis.
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved February 5, 2026, from [Link]
- Blackburn, G. M., Gait, M. J., Loakes, D., & Williams, D. M. (Eds.). (2006). Nucleic Acids in Chemistry and Biology. Royal Society of Chemistry.
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Studies on the synthesis of oligonucleotides containing photoreactive nucleosides: 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine. Retrieved February 5, 2026, from [Link]
- American Chemical Society. (n.d.). Ethano N,N-Dicyclohexylphosphoramidite: A Capping Reagent for Solid-Phase Oligonucleotide Synthesis.
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved February 5, 2026, from [Link]
- National Institutes of Health. (2020). Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG)
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved February 5, 2026, from [Link]
- National Institutes of Health. (2022).
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved February 5, 2026, from [Link]
- ResearchGate. (n.d.). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach.
Sources
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. atdbio.com [atdbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. biotage.com [biotage.com]
- 11. glenresearch.com [glenresearch.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to the Synthesis of N⁶-Benzoyl-2'-deoxyadenosine via Transient Silyl Protection
Abstract: This comprehensive guide provides a detailed protocol and theoretical rationale for the synthesis of N⁶-Benzoyl-2'-deoxyadenosine, a crucial building block in the chemical synthesis of DNA oligonucleotides.[1] The methodology leverages a highly efficient one-pot, transient protection strategy, where the hydroxyl groups of 2'-deoxyadenosine are temporarily silylated to direct the selective benzoylation of the exocyclic N⁶-amino group.[2] This application note is designed for researchers in synthetic organic chemistry, drug development, and molecular biology, offering field-proven insights, step-by-step instructions, and troubleshooting advice to ensure reproducible, high-yield synthesis.
Introduction and Scientific Rationale
The chemical synthesis of custom DNA sequences is fundamental to modern biotechnology and therapeutics. This process relies on the sequential addition of protected nucleoside phosphoramidites. To prevent unwanted side reactions during oligonucleotide assembly, the reactive functional groups on the nucleobase, particularly the exocyclic amino groups, must be protected.[2] For 2'-deoxyadenosine, the benzoyl group is a standard and robust protecting group for the N⁶-amino function.
The primary challenge in the selective N⁶-acylation of 2'-deoxyadenosine lies in the presence of two other nucleophilic sites: the 3'- and 5'-hydroxyl groups. Direct benzoylation results in a complex mixture of O- and N-acylated products, leading to low yields and difficult purification.
The "transient protection" method elegantly circumvents this issue.[2] It is a one-flask procedure that follows a logical three-step sequence internally:
-
Transient Silylation: The 3'- and 5'-hydroxyl groups are temporarily converted into trimethylsilyl (TMS) ethers. This reaction is rapid and highly selective for the hydroxyl groups over the less reactive amino group.[2]
-
Selective N-Benzoylation: With the hydroxyls masked, benzoyl chloride is introduced and reacts selectively with the now most-nucleophilic site, the N⁶-amino group.[2]
-
Spontaneous Deprotection: The TMS ether groups are labile and are readily hydrolyzed during the aqueous workup, regenerating the hydroxyl functions without the need for a separate deprotection step.[2]
This approach is highly efficient, minimizing purification steps and maximizing the yield of the desired N⁶-protected product.
Reaction Mechanism and Workflow Visualization
The overall transformation involves the temporary masking of hydroxyl groups to achieve selective acylation of the exocyclic amine.
Caption: Chemical pathway for N⁶-Benzoylation via transient protection.
The experimental procedure is designed to be a streamlined, one-pot synthesis followed by standard purification.
Caption: High-level experimental workflow for the synthesis.
Quantitative Data Summary
The transient protection method is known for its high efficiency. The following table summarizes typical results reported for this class of reaction.
| Product Class | Reported Yield | Purification Method | Reference |
| N-Acyl Deoxynucleosides (general) | ~95% | Crystallization | [2] |
| 5'-O-DMT-N⁶-Benzoyl-2'-deoxyadenosine | 80-90% | Flash Chromatography | [2] |
Detailed Experimental Protocol
4.1 Materials and Reagents
-
2'-Deoxyadenosine (molecular biology grade)
-
Pyridine, anhydrous (≤0.005% water)
-
Trimethylchlorosilane (TMSCl), redistilled (≥99%)
-
Benzoyl Chloride (≥99%)
-
Methanol (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Hexanes (ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for flash chromatography (230-400 mesh)
-
Anhydrous sodium sulfate (Na₂SO₄)
Safety Precautions: This procedure must be performed in a certified chemical fume hood. Pyridine, TMSCl, and benzoyl chloride are corrosive, toxic, and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
4.2 Step-by-Step Synthesis Procedure
Step 1: Drying of Starting Material (Critical Step)
-
Weigh 2.51 g (10.0 mmol) of 2'-deoxyadenosine into a dry 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 50 mL of anhydrous pyridine to the flask.
-
Heat the mixture on a rotary evaporator (with a water bath at 40-50°C) and evaporate the pyridine under reduced pressure. This co-evaporation step is crucial to remove residual water.[2] Repeat this drying process one more time with an additional 50 mL of anhydrous pyridine. The result should be a dry, white powder.
Step 2: Transient Silylation of Hydroxyl Groups
-
Place the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add 100 mL of anhydrous pyridine to the dried 2'-deoxyadenosine.
-
Cool the resulting solution in an ice bath to 0°C with gentle stirring.
-
Using a dry syringe, add trimethylchlorosilane (TMSCl) (3.8 mL, 30.0 mmol, 3.0 equiv) dropwise to the cold solution over 10-15 minutes. A white precipitate of pyridinium hydrochloride may form.
-
Stir the reaction mixture at 0°C for 30 minutes. The hydroxyl groups at the 3' and 5' positions are now silylated.[2]
Step 3: N-Benzoylation
-
While maintaining the temperature at 0°C, add benzoyl chloride (1.4 mL, 12.0 mmol, 1.2 equiv) dropwise to the reaction mixture over 10 minutes.[2]
-
After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Continue stirring at room temperature for 2-3 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% methanol in dichloromethane as the mobile phase).
Step 4: Reaction Quench and Deprotection
-
Once the reaction is complete, cool the flask again in an ice bath to 0°C.
-
Slowly and carefully add 20 mL of cold water to quench the reaction. This step also initiates the hydrolysis of the transient TMS protecting groups.
-
Stir the mixture for 15 minutes at 0°C, then add an additional 20 mL of concentrated aqueous ammonia and stir for another 30 minutes at room temperature to ensure complete deprotection and to react with any excess benzoyl chloride.
Step 5: Workup and Extraction
-
Reduce the volume of the solution to approximately one-third of the original volume using a rotary evaporator.
-
Transfer the remaining aqueous pyridine solution to a 500 mL separatory funnel.
-
Dilute the solution with 200 mL of ethyl acetate.
-
Wash the organic layer sequentially with 100 mL of water, 2 x 100 mL of saturated aqueous NaHCO₃ solution, and finally with 100 mL of brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain a crude foam or solid.
Step 6: Purification
-
Purify the crude product by silica gel flash chromatography.[2]
-
Prepare a column with silica gel slurried in ethyl acetate/hexanes (1:1).
-
Load the crude product onto the column.
-
Elute the column with a gradient of methanol in ethyl acetate (e.g., 0% to 10% methanol) or a similar polarity solvent system.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield N⁶-Benzoyl-2'-deoxyadenosine as a white solid.
Expert Insights and Troubleshooting
| Potential Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried. Use fresh, anhydrous solvents. Perform the co-evaporation step meticulously.[2] |
| O-Benzoylation Observed | Incomplete silylation of hydroxyl groups. | Ensure the correct stoichiometry of TMSCl is used. Allow sufficient time for the silylation reaction to complete before adding benzoyl chloride. |
| Multiple Spots on TLC | Incomplete reaction or formation of side products. | Re-check reagent stoichiometry and reaction time. Ensure efficient stirring. The purification step should separate the desired product. |
| Product is an Oil/Gum | Residual pyridine or solvent. | Ensure the product is thoroughly dried under high vacuum after purification. Co-evaporation with a solvent like toluene can help remove residual pyridine. |
Causality Behind Experimental Choices:
-
Anhydrous Pyridine: Serves as both the solvent and a mild base to neutralize the HCl generated during both the silylation and benzoylation steps. Its anhydrous nature is critical to prevent premature quenching of the reactive reagents.
-
Inert Atmosphere: Prevents atmospheric moisture from interfering with the moisture-sensitive silylating and acylating agents.
-
Temperature Control (0°C): The reactions are exothermic. Starting at 0°C helps control the reaction rate, minimizing the formation of side products and allowing for selective and controlled additions of reagents.[2]
References
-
Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient protection: efficient one-flask syntheses of protected deoxynucleosides. Journal of the American Chemical Society, 104(5), 1316–1319. Available at: [Link]
Sources
HPLC purification protocol for N6-Benzoyl-2'-deoxyadenosine
Application Note: High-Purity Isolation of N6-Benzoyl-2'-deoxyadenosine ( ) via RP-HPLC
Abstract
This protocol details the purification of N6-Benzoyl-2'-deoxyadenosine (
Introduction & Chemical Context
N6-Benzoyl-2'-deoxyadenosine is a protected nucleoside designed to prevent side reactions at the adenine exocyclic amine during phosphoramidite DNA synthesis.[1]
The Stability Paradox
The purification of
-
Acid Sensitivity (Depurination): The N-glycosidic bond in deoxyadenosine derivatives is susceptible to acid-catalyzed hydrolysis (depurination), releasing free N6-benzoyladenine. This risk is elevated below pH 4.0.
-
Base Sensitivity (Deprotection): The benzoyl amide linkage is base-labile. Exposure to strong nucleophiles or high pH (>9.0) removes the protecting group, reverting the molecule to 2'-deoxyadenosine (
).
Operational Consequence: The HPLC method must operate within a neutral pH window (pH 6.5–7.5). We utilize Triethylammonium Acetate (TEAA) as the ion-pairing buffer due to its excellent buffering capacity at pH 7.0 and its volatility, which allows for salt-free product isolation via lyophilization.
Materials & Specifications
Reagents
-
Target Compound: N6-Benzoyl-2'-deoxyadenosine (Crude).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).
-
Buffer Component: Triethylamine (TEA), Glacial Acetic Acid (HPLC Grade).
-
Water: 18.2 MΩ[2]·cm deionized water.
Instrumentation
-
System: Binary Gradient HPLC (e.g., Agilent 1200/1260 or Waters Alliance).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 (Octadecylsilane) end-capped stationary phase.
-
Recommended: Phenomenex Gemini C18 or Thermo Hypersil GOLD.
-
Dimensions: 4.6 x 250 mm, 5 µm (Analytical); 21.2 x 250 mm, 5-10 µm (Preparative).
-
Method Development Strategy
Stationary Phase Selection
A C18 stationary phase is selected to exploit the hydrophobicity difference between the target
-
Impurities: Free
(highly polar, elutes early), Benzoic acid (polar/charged depending on pH), and N,N-dibenzoyl species (highly hydrophobic, elutes late). -
Target:
exhibits moderate hydrophobicity, allowing for baseline separation in the middle of the gradient.
Mobile Phase Engineering
-
Buffer (Mobile Phase A): 100 mM TEAA (pH 7.0).
-
Why TEAA? It masks residual silanols on the column, preventing peak tailing of the basic adenine moiety. Unlike phosphate buffers, it does not require desalting steps after collection.
-
-
Organic Modifier (Mobile Phase B): 100% Acetonitrile (MeCN).[3]
-
Why MeCN? It has a lower viscosity than methanol, keeping backpressure low, and provides sharper peaks for aromatic compounds.
-
Detailed Experimental Protocol
Buffer Preparation (100 mM TEAA, pH 7.0)
-
Measure 900 mL of 18.2 MΩ water.[2]
-
Add 14.0 mL of Triethylamine (TEA) while stirring (Exothermic reaction).
-
Slowly add Glacial Acetic Acid (~5.7 mL) while monitoring pH with a calibrated meter.
-
Adjust pH strictly to 7.0 ± 0.1 .
-
Dilute to 1000 mL with water.
-
Filter through a 0.22 µm nylon membrane to remove particulates.
Sample Preparation
-
Solubility Note:
has poor solubility in pure water. -
Procedure: Dissolve the crude solid in a mixture of 10% DMF / 90% Mobile Phase A . If DMF is avoided, use 50% MeCN / 50% Water .
-
Concentration: 1.0 mg/mL (Analytical) or max solubility (Preparative).
-
Filtration: Pass through a 0.22 µm PTFE syringe filter before injection.
Chromatographic Conditions
| Parameter | Setting |
| Column Temp | 25°C (Ambient) |
| Flow Rate | 1.0 mL/min (Analytical 4.6mm ID) |
| Injection Vol | 10–20 µL (Analytical) |
| Detection | UV 260 nm (Primary), 280 nm (Secondary) |
| Run Time | 35 Minutes |
Gradient Table
| Time (min) | % Mobile Phase A (TEAA) | % Mobile Phase B (MeCN) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Sample Injection |
| 20.0 | 40 | 60 | Linear Gradient |
| 25.0 | 5 | 95 | Wash (Remove dibenzoyl species) |
| 27.0 | 5 | 95 | Hold Wash |
| 27.1 | 95 | 5 | Re-equilibration |
| 35.0 | 95 | 5 | End of Run |
Process Visualization
The following diagram illustrates the logical workflow and decision gates for the purification process.
Figure 1: Purification workflow distinguishing target product from polar (deprotected) and hydrophobic (over-protected) impurities.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Residual silanol interactions | Ensure TEAA concentration is at least 50mM; check column age. |
| Split Peaks | Sample solvent incompatibility | Dissolve sample in mobile phase starting composition (5% MeCN) if possible. |
| Early Elution | Loss of benzoyl group (Hydrolysis) | Check sample pH; Ensure sample was not exposed to ammonia or high pH. |
| Extra Late Peak | N,N-Dibenzoyl-dA presence | Extend gradient wash step to 100% MeCN to clear column. |
References
Application of N6-Benzoyl-2'-deoxyadenosine in gene therapy research
Application Note: N6-Benzoyl-2'-deoxyadenosine (dA-Bz) in Therapeutic Oligonucleotide Manufacturing
Executive Summary
In the landscape of gene therapy, the purity of the oligonucleotide drug substance is paramount. N6-Benzoyl-2'-deoxyadenosine (dA-Bz) serves as the industry-standard protected monomer for the synthesis of therapeutic DNA (ASOs, CRISPR HDR templates, and viral vector primers). While often viewed as a commodity reagent, the specific handling, coupling, and deprotection of dA-Bz are critical process control points.
This guide details the application of dA-Bz in high-fidelity solid-phase synthesis. It moves beyond basic synthesis steps to address the causality between dA-Bz processing conditions and Critical Quality Attributes (CQAs) such as N-1 branching, depurination, and incomplete deprotection—impurities that can trigger immunogenicity or off-target effects in clinical applications.
Part 1: The Chemical Logic of dA-Bz Selection
Why Benzoyl? In oligonucleotide synthesis, the exocyclic amine of adenine is highly reactive. Without protection, it participates in side reactions with the activated phosphoramidite, leading to chain branching.
-
Stability vs. Labilitiy: The Benzoyl (Bz) group offers a robust protection profile compared to the more labile Acetyl (Ac) or Phenoxyacetyl (Pac) groups. It is highly stable during the oxidation (Iodine/Water) and capping steps, preventing premature loss of protection.
-
The Trade-off: The stability of dA-Bz requires more vigorous deprotection conditions (concentrated ammonia at elevated temperatures). This introduces a risk of depurination (cleavage of the glycosidic bond), a major degradation pathway for Adenine-rich gene therapies.
Strategic Application: Use dA-Bz when synthesizing:
-
Long Oligomers (>40-mers): Where cumulative stability during repeated cycles is critical.
-
Large Scale GMP Batches: Where robust process windows are preferred over "fast" deprotection chemistries.
Visualizing the Process Trade-offs
Figure 1: The operational window for dA-Bz. The choice of the stable Benzoyl group necessitates careful thermal management during deprotection to avoid depurination.
Part 2: Protocol - High-Fidelity Solid-Phase Synthesis
Objective: Minimize "N-branching" impurities derived from dA-Bz during the coupling step of therapeutic oligonucleotides (e.g., Antisense Oligonucleotides).
Materials:
-
Reagent: 5'-DMT-N6-Benzoyl-2'-deoxyadenosine-3'-CEP (dA-Bz Phosphoramidite).
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). Note: ETT is preferred for dA-Bz to reduce depurination risks associated with strong acids.
-
Solvent: Anhydrous Acetonitrile (<30 ppm water).
Step-by-Step Workflow:
-
Monomer Dissolution (Critical Step):
-
Dissolve dA-Bz phosphoramidite to 0.1 M in anhydrous acetonitrile.
-
Expert Insight: dA-Bz is hydrophobic. Ensure complete dissolution to prevent nozzle clogging in synthesizers. Filter through a 0.45 µm PTFE membrane if undissolved particulates are visible.
-
-
Coupling Reaction:
-
Stoichiometry: Use a 1.5x to 2.0x molar excess of dA-Bz relative to the support-bound 5'-OH.
-
Coupling Time:
-
Standard: 2.0 minutes.
-
Optimization: For sequences with >3 consecutive Adenines (Poly-A tracts), extend coupling to 3.0 minutes to overcome steric hindrance, but do not exceed 5 minutes .
-
-
Causality: Excessive coupling times with dA-Bz increase the probability of the activator protonating the N7 position, leading to depurination [1].
-
-
Capping (The Safety Net):
-
Immediately follow coupling with Acetic Anhydride/N-Methylimidazole capping.
-
Why: This blocks unreacted 5'-OH groups. If dA-Bz coupling is incomplete, failure to cap results in "Deletion (N-1)" impurities which are nearly impossible to separate chromatographically.
-
-
Oxidation:
-
Use 0.02 M Iodine in THF/Pyridine/Water.
-
Note: The Benzoyl group is stable here. Ensure the Pyridine concentration is sufficient to neutralize HI generated during oxidation, preventing acid-catalyzed depurination of the dA-Bz [2].
-
Part 3: Protocol - Optimized Deprotection Strategy
Objective: Complete removal of the Benzoyl protecting group without degrading the DNA backbone.
Context: Incomplete removal of the Benzoyl group results in a lipophilic adduct (+104 Da) that alters the biodistribution and toxicity profile of the gene therapy.
Workflow:
-
Cleavage from Support:
-
Treat the solid support with concentrated Ammonium Hydroxide (28-30%) at Room Temperature for 1 hour.
-
Filter to remove the solid support (CPG/Polystyrene).
-
-
Base Deprotection (The Critical Phase):
-
Standard Condition: Heat the ammonia solution to 55°C for 8-12 hours .
-
Fast Deprotection (AMA - Alternative): If using AMA (1:1 Ammonium Hydroxide/Methylamine), reduce time to 15 minutes at 65°C.
-
Warning: AMA is aggressive. While dA-Bz is compatible, ensure no N4-Benzoyl-Cytosine (dC-Bz) is present in the sequence if using AMA, as dC-Bz is prone to transamination with methylamine [3]. For dA-Bz only sequences, AMA is safe.
-
-
Post-Deprotection Workup:
-
Evaporate ammonia under vacuum (SpeedVac). Do not use heat >40°C during evaporation to prevent degradation of the now-deprotected single-stranded DNA.
-
-
QC Validation (HPLC):
-
Analyze via Anion Exchange (AEX) or IP-RP HPLC.
-
Target: Look for the "Benzoyl Adduct" peak, which typically elutes after the main product peak due to increased hydrophobicity.
-
Visualizing the Impurity Pathways
Figure 2: Impurity pathways during dA-Bz deprotection. Balancing temperature and time is required to maximize native product yield.
Part 4: Data Summary & Troubleshooting
Table 1: Impurity Profile Associated with dA-Bz
| Impurity Type | Mass Shift (Da) | Cause | Prevention Strategy |
| Benzoyl Adduct | +104 Da | Incomplete deprotection (Temp too low/Time too short). | Increase deprotection time to 12h @ 55°C; Ensure fresh Ammonia. |
| Depurination | -135 Da (Loss of A) | Acidic conditions during synthesis or excessive heat during deprotection. | Use ETT activator (less acidic); Limit deprotection temp to 55°C. |
| N-Branching | +313 Da (approx) | Reaction of phosphoramidite with N6-amine (protection failure). | Ensure high-quality dA-Bz monomer (>99%); Maintain anhydrous conditions. |
| Cyanoethyl Adduct | +53 Da | Reaction of acrylonitrile (from linker) with N3 of Thymine (often confused with dA issues).[] | Wash support with 10% Diethylamine in ACN before oxidation [4]. |
References
-
Mechanism of Depurination: Krotz, A. H., et al. (2001). Acid-Mediated Depurination of DNA During Solid-Phase Synthesis. Nucleosides, Nucleotides & Nucleic Acids.[2][3][4][][5][6][7][8][9][10][11]
-
Oxidation Stability: Iyer, R. P., et al. (1995). The Automated Synthesis of Sulfur-Containing Oligonucleotides Using 3H-1,2-Benzodithiol-3-one 1,1-Dioxide. Journal of Organic Chemistry.
-
Transamination Risks: Reddy, M. P., et al. (1994). Fast Cleavage and Deprotection of Oligonucleotides. Tetrahedron Letters.
-
Impurity Profiles in Oligos: Capaldi, D., et al. (2012). Impurities in Oligonucleotide Drug Substances. Nucleic Acid Therapeutics.[2][5][9][12][13]
Sources
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Delivery of Oligonucleotide Therapeutics: Chemical Modifications, Lipid Nanoparticles, and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. nbinno.com [nbinno.com]
Probing DNA Polymerase Activity with N6-Benzoyl-2'-deoxyadenosine: An Application & Protocol Guide
For researchers, scientists, and drug development professionals, understanding the intricate dance between DNA polymerases and their nucleotide substrates is paramount. The introduction of modified nucleosides into this dynamic interplay provides a powerful lens through which we can dissect enzymatic mechanisms, develop novel therapeutic agents, and refine biotechnological applications. This guide focuses on N6-Benzoyl-2'-deoxyadenosine, a modified nucleoside with significant utility in the study of DNA synthesis. While it is widely recognized as a crucial building block in solid-phase oligonucleotide synthesis, its role as a direct substrate for DNA polymerases offers a unique avenue for investigating enzyme kinetics and fidelity.
The benzoyl group, attached to the N6 position of the adenine base, serves as a protective shield during chemical DNA synthesis, preventing unwanted side reactions.[1][2] However, when presented to a DNA polymerase in its triphosphate form (N6-Benzoyl-2'-deoxyadenosine triphosphate or N6-Benzoyl-dATP), this bulky adduct introduces a steric challenge to the enzyme's active site. The manner in which a polymerase accommodates and incorporates this modified nucleotide can reveal profound insights into its structural flexibility, active site dynamics, and fidelity mechanisms.[3][4][5]
This technical guide provides a comprehensive overview of the applications of N6-Benzoyl-2'-deoxyadenosine as a substrate in DNA polymerase studies. We will delve into the causality behind experimental designs, present detailed protocols for polymerase assays, and offer insights into the interpretation of the resulting data.
The Rationale: Why Study N6-Benzoyl-dATP Incorporation?
The study of how DNA polymerases handle modified nucleotides like N6-Benzoyl-dATP is foundational to several areas of molecular biology and drug development.[3] The polymerase active site has evolved to select the correct, canonical nucleotide from a pool of structurally similar molecules with remarkable precision.[3] By introducing a modified substrate, we can probe the limits of this selectivity and gain a deeper understanding of the enzyme's mechanism.
Key research questions that can be addressed using N6-Benzoyl-dATP include:
-
Enzyme Fidelity and Discrimination: How efficiently does a given DNA polymerase incorporate N6-Benzoyl-dATP compared to the natural dATP? This provides a quantitative measure of the enzyme's fidelity.
-
Active Site Plasticity: Can the polymerase accommodate the bulky benzoyl group? Structural and kinetic studies can reveal conformational changes in the enzyme upon binding the modified nucleotide.[4][5]
-
Development of Novel Polymerase Inhibitors: Understanding how modifications at the N6 position affect polymerase activity can guide the design of novel nucleoside analog inhibitors with therapeutic potential.
-
Probing DNA-Protein Interactions: The benzoyl group can serve as a probe to study interactions between the DNA and the polymerase or other DNA-binding proteins.
The experimental workflows and protocols detailed in this guide are designed to be self-validating systems, incorporating the necessary controls to ensure the reliability and reproducibility of your findings.
Experimental Workflow for Polymerase Incorporation Assay
The following diagram outlines a typical workflow for assessing the incorporation of N6-Benzoyl-dATP by a DNA polymerase. This process involves primer-template preparation, the polymerase extension reaction, and subsequent analysis of the products.
Caption: Workflow for DNA Polymerase Assay with N6-Benzoyl-dATP.
Protocols for Studying N6-Benzoyl-dATP Incorporation
The following protocols provide a detailed, step-by-step methodology for conducting polymerase assays with N6-Benzoyl-dATP. These protocols are designed to be adaptable to a variety of DNA polymerases and experimental goals.
Single Nucleotide Incorporation Assay
This assay is designed to measure the efficiency of incorporation of a single N6-Benzoyl-dATP molecule opposite a specific template base (typically thymine).
Materials and Reagents:
-
DNA Polymerase: The enzyme of interest (e.g., Klenow fragment, Taq, Pol β).
-
Primer-Template DNA: A short, labeled (e.g., 5'-radiolabeled with 32P or 5'-fluorescently labeled) primer annealed to a slightly longer template strand. The template should have a thymine base at the position immediately following the 3'-end of the primer.
-
N6-Benzoyl-dATP: High-purity N6-Benzoyl-2'-deoxyadenosine triphosphate.
-
Control dATP: High-purity 2'-deoxyadenosine triphosphate.
-
Reaction Buffer: Specific to the DNA polymerase being used (typically contains Tris-HCl, MgCl2, and a reducing agent like DTT).
-
Quenching Solution: 95% formamide, 20 mM EDTA, and loading dyes (bromophenol blue, xylene cyanol).
-
Denaturing Polyacrylamide Gel (15-20%): For resolving the primer and the extended product.
Protocol:
-
Primer-Template Annealing:
-
Mix the labeled primer and the template strand in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.
-
-
Reaction Setup:
-
Prepare a master mix containing the reaction buffer, annealed primer-template DNA, and the DNA polymerase. Keep the master mix on ice.
-
Aliquot the master mix into individual reaction tubes.
-
To each tube, add varying concentrations of either N6-Benzoyl-dATP or control dATP. Include a no-dNTP control.
-
-
Initiation and Incubation:
-
Initiate the reactions by transferring the tubes to a pre-heated water bath or thermocycler set to the optimal temperature for the polymerase (e.g., 37°C for Klenow, 72°C for Taq).
-
Incubate for a predetermined time, ensuring that the reaction remains in the linear range (less than 20% of the primer is extended).
-
-
Quenching the Reaction:
-
Stop the reactions by adding an equal volume of quenching solution.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes immediately before loading.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until there is adequate separation between the unextended primer and the +1 extended product.
-
-
Data Analysis:
-
Visualize the gel using phosphorimaging or fluorescence scanning.
-
Quantify the intensity of the bands corresponding to the unextended primer and the extended product.
-
Calculate the percentage of product formation for each dNTP concentration.
-
Steady-State Kinetic Analysis
To determine the kinetic parameters (kcat and Km) for the incorporation of N6-Benzoyl-dATP, a steady-state kinetic analysis is performed.[6][7]
Methodology:
-
Reaction Conditions:
-
Set up single nucleotide incorporation assays as described above, using a range of N6-Benzoyl-dATP and control dATP concentrations.
-
It is crucial to ensure that the enzyme concentration is much lower than the substrate (dNTP) concentration and that the reaction is in the initial velocity phase.
-
-
Data Collection:
-
For each dNTP concentration, measure the initial velocity of the reaction (the rate of product formation).
-
-
Kinetic Parameter Calculation:
-
Plot the initial velocity versus the dNTP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km.
-
Calculate kcat from the Vmax and the enzyme concentration (kcat = Vmax/[E]).
-
The catalytic efficiency of incorporation is given by the ratio kcat/Km.
-
Data Presentation:
The kinetic parameters for the incorporation of N6-Benzoyl-dATP and the control dATP can be summarized in a table for easy comparison.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| dATP | Value | Value | Value |
| N6-Benzoyl-dATP | Value | Value | Value |
Note: The values in this table are placeholders and would be determined experimentally.
Mechanistic Insights from Structural Studies
Structural analysis, primarily through X-ray crystallography, can provide a detailed picture of how a DNA polymerase interacts with N6-Benzoyl-dATP at the atomic level.[3][5] These studies can reveal:
-
Conformational Changes: How the enzyme's active site adapts to accommodate the bulky benzoyl group.[4]
-
Hydrogen Bonding Interactions: The specific hydrogen bonds formed between the modified nucleotide, the template base, and the amino acid residues in the active site.
-
Role of Metal Ions: The coordination of divalent metal ions (typically Mg2+ or Mn2+) in the active site during catalysis.
The following diagram illustrates the general catalytic mechanism of a DNA polymerase, highlighting the key steps that can be influenced by a modified nucleotide.
Caption: General Mechanism of DNA Polymerase Catalysis.
Troubleshooting and Considerations
-
Purity of N6-Benzoyl-dATP: The purity of the modified nucleotide is critical for accurate kinetic analysis. Impurities can inhibit the polymerase or lead to erroneous results.
-
Enzyme Concentration: The concentration of the DNA polymerase should be carefully optimized to ensure single-turnover conditions for pre-steady-state kinetics or steady-state conditions for the determination of kcat and Km.
-
Reaction Time: The incubation time should be short enough to ensure that the reaction is in the linear range of product formation.
-
Template Sequence Context: The efficiency of incorporation of a modified nucleotide can be influenced by the surrounding DNA sequence. It is advisable to test incorporation in different sequence contexts.
Conclusion
N6-Benzoyl-2'-deoxyadenosine, in its triphosphate form, serves as a valuable tool for interrogating the mechanisms of DNA polymerases. The protocols and conceptual framework provided in this guide offer a robust system for researchers to investigate enzyme fidelity, active site dynamics, and the effects of nucleobase modifications on DNA synthesis. By carefully designing and executing these experiments, scientists can continue to unravel the complexities of DNA replication and repair, paving the way for new discoveries in biotechnology and medicine.
References
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Unscheduled m6A Deposition in RNA via m6ATP Incorporation by DNA Polymerases. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
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Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. (n.d.). BioChain. Retrieved February 5, 2026, from [Link]
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Structure and Mechanism of DNA Polymerase β. (2014). National Institutes of Health (NIH). Retrieved February 5, 2026, from [Link]
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Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymerase η. (2016). PubMed. Retrieved February 5, 2026, from [Link]
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Expanding the repertoire of DNA polymerase substrates: template-instructed incorporation of non-nucleoside triphosphate analogues by DNA polymerases β and λ. (n.d.). Oxford Academic. Retrieved February 5, 2026, from [Link]
-
A sensitive assay for dNTPs based on long synthetic oligonucleotides, EvaGreen dye and inhibitor-resistant high-fidelity DNA polymerase. (2020). National Institutes of Health (NIH). Retrieved February 5, 2026, from [Link]
-
Structure–Function Studies of DNA Polymerase λ. (2010). National Institutes of Health (NIH). Retrieved February 5, 2026, from [Link]
-
N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. (2011). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Structural and Molecular Kinetic Features of Activities of DNA Polymerases. (2022). MDPI. Retrieved February 5, 2026, from [Link]
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Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products. (2015). National Institutes of Health (NIH). Retrieved February 5, 2026, from [Link]
- DNA polymerases for efficient and effective incorporation of methylated-dNTPs. (2019). Google Patents.
-
Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymerase η. (2016). National Institutes of Health (NIH). Retrieved February 5, 2026, from [Link]
- DNA Polymerase ν Rapidly Bypasses O6-Methyl-dG but Not O6-[4-(3-Pyridyl)-4-oxobutyl-dG and O2-Alkyl-dTs. (2010). National Institutes of Health (NIH). Retrieved February 5, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2938888/
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Structure of DNA polymerase β with a benzo[c]phenanthrene diol epoxide-adducted template exhibits mutagenic features. (2006). National Institutes of Health (NIH). Retrieved February 5, 2026, from [Link]
-
Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications. (2020). SpringerLink. Retrieved February 5, 2026, from [Link]
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DNA polymerase-catalyzed incorporation of nucleotides modified with a G-quadruplex-derived DNAzyme. (n.d.). Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]
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Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products. (2015). National Institutes of Health (NIH). Retrieved February 5, 2026, from [Link]
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Application Notes and Protocols for Monitoring N6-Benzoyl-2'-deoxyadenosine Incorporation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the monitoring and quantification of N6-Benzoyl-2'-deoxyadenosine (N6-Bz-dA) incorporation into DNA. N6-Bz-dA is a critical protected nucleoside analog used in the chemical synthesis of oligonucleotides. Its complete removal from synthetic DNA is paramount for the biological function and safety of therapeutic and diagnostic oligonucleotides. Furthermore, understanding its potential persistence as a DNA adduct is crucial in toxicological and drug development studies. This document outlines state-of-the-art methodologies, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the sensitive and accurate detection of N6-Bz-dA. We delve into the causality behind experimental choices, provide self-validating protocols, and offer insights grounded in extensive field experience.
Introduction: The Significance of Monitoring N6-Benzoyl-2'-deoxyadenosine
N6-Benzoyl-2'-deoxyadenosine is a cornerstone of modern oligonucleotide synthesis. The benzoyl group serves as a protecting moiety for the exocyclic amine of deoxyadenosine, preventing undesirable side reactions during the automated phosphoramidite coupling cycles.[1] While this protection is designed for efficient removal during the final deprotection step, incomplete cleavage can lead to the persistence of N6-Bz-dA within the final oligonucleotide product.
The presence of residual N6-Bz-dA can have profound biological consequences:
-
Altered Duplex Stability: The bulky benzoyl group can disrupt the Watson-Crick base pairing with thymidine, leading to a less stable DNA duplex.[2][3]
-
Impact on Biological Recognition: The modified base may not be correctly recognized by DNA polymerases, nucleases, and other DNA-binding proteins, potentially leading to replication errors or altered gene expression.
-
Immunogenicity and Toxicity: Modified oligonucleotides can elicit an immune response or exhibit off-target toxic effects.
Therefore, robust and sensitive analytical methods are required to verify the complete removal of the benzoyl protecting group and to quantify any residual N6-Bz-dA. The techniques detailed herein are designed to provide the necessary accuracy and precision for both quality control in oligonucleotide manufacturing and for foundational research in drug development and toxicology.
Workflow for Monitoring N6-Benzoyl-2'-deoxyadenosine Incorporation
The overall workflow for the analysis of N6-Bz-dA in a DNA sample involves several key stages, from sample preparation to data analysis. Each step is critical for achieving accurate and reproducible results.
Caption: Overall workflow for the analysis of N6-Benzoyl-2'-deoxyadenosine in DNA samples.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to isolate the DNA from its biological matrix, purify it from potential contaminants, and then break it down into its constituent nucleosides for analysis.
DNA Extraction and Purification
The choice of DNA extraction method will depend on the sample source (e.g., cultured cells, tissues, synthetic oligonucleotides). For cellular or tissue samples, commercial kits based on silica-membrane spin columns or magnetic beads provide high yields of pure DNA.[4] For synthetic oligonucleotides, a simple precipitation step is often sufficient.
Protocol 1: Solid-Phase Extraction (SPE) for DNA Purification
This protocol is suitable for purifying DNA from enzymatic hydrolysis reactions or other aqueous solutions to remove proteins and other contaminants.[5]
-
Condition the SPE Cartridge: Use a C18 SPE cartridge. Wash the cartridge with 3 mL of methanol, followed by 3 mL of deionized water.
-
Load the Sample: Acidify the DNA sample solution with 0.1% formic acid and load it onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with 5 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elute the DNA: Elute the DNA with 2 mL of 50% methanol in water.
-
Dry and Reconstitute: Dry the eluted sample under a stream of nitrogen or in a vacuum concentrator. Reconstitute the sample in the initial mobile phase for HPLC or LC-MS/MS analysis.
DNA Hydrolysis to Nucleosides
To analyze the incorporation of N6-Bz-dA at the nucleoside level, the phosphodiester backbone of the DNA must be cleaved. Enzymatic hydrolysis is the preferred method as it is gentle and avoids the harsh conditions of acid hydrolysis that could potentially cleave the benzoyl group.[6]
Protocol 2: Enzymatic Hydrolysis of DNA
-
Prepare the DNA Sample: Resuspend 10-20 µg of purified DNA in 20 µL of 10 mM Tris-HCl buffer (pH 7.5).
-
Initial Digestion: Add 2.5 µL of a nuclease P1 solution (1 mg/mL in 30 mM sodium acetate, pH 5.3) and 2.5 µL of alkaline phosphatase (100 U/mL).
-
Incubation: Incubate the mixture at 37°C for 2 hours. A successful digestion should result in a complete breakdown of the DNA into individual nucleosides.[7]
-
Enzyme Removal: For LC-MS/MS analysis, it is crucial to remove the enzymes. This can be achieved by protein precipitation with cold acetonitrile or by ultrafiltration using a 3 kDa molecular weight cutoff filter.[8]
-
Sample Dilution: Dilute the sample to the appropriate concentration with the mobile phase for analysis.
HPLC-UV for Quantification of N6-Benzoyl-2'-deoxyadenosine
HPLC with UV detection is a robust and widely accessible technique for the quantification of modified nucleosides.[9] The benzoyl group on N6-Bz-dA provides a strong UV chromophore, enhancing detection sensitivity.
Protocol 3: HPLC-UV Analysis of N6-Bz-dA
-
Instrumentation: A standard HPLC system equipped with a UV detector, an autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is required.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 25 60 30 95 35 95 36 5 | 40 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm and 280 nm. The ratio of absorbance at these wavelengths can help in peak identification.
-
Calibration: Prepare a series of calibration standards of synthesized N6-Bz-dA of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Determine the concentration of N6-Bz-dA in the unknown samples by interpolating their peak areas from the calibration curve.
LC-MS/MS for High-Sensitivity and High-Specificity Detection
For applications requiring the highest sensitivity and specificity, such as detecting trace amounts of N6-Bz-dA in complex biological matrices, LC-MS/MS is the gold standard.[10] This technique combines the separation power of HPLC with the mass-selective detection of a tandem mass spectrometer.
5.1. Principle of LC-MS/MS for N6-Bz-dA Detection
The analysis is typically performed in positive electrospray ionization (ESI+) mode. In the mass spectrometer, the N6-Bz-dA molecule is first ionized to form a protonated precursor ion [M+H]+. This precursor ion is then fragmented in a collision cell, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise.
The primary fragmentation of nucleosides in the mass spectrometer is the cleavage of the glycosidic bond, resulting in the neutral loss of the deoxyribose sugar (116 Da).[11][12]
Caption: Proposed fragmentation of N6-Benzoyl-2'-deoxyadenosine in MS/MS.
5.2. Protocol 4: LC-MS/MS Analysis of N6-Bz-dA
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions: Similar to the HPLC-UV method, but with a lower flow rate (e.g., 0.3-0.5 mL/min) compatible with the MS interface.
-
MS Parameters (suggested):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) N6-Bz-dA 356.1 240.1 15 | 2'-deoxyadenosine (dA) | 252.1 | 136.1 | 12 |
-
-
Quantification: An isotopically labeled internal standard is highly recommended for the most accurate quantification. If not available, a standard curve with external calibration can be used. The ratio of the peak area of N6-Bz-dA to the total peak area of deoxyadenosine can be used to determine the percentage of incorporation.
Synthesis of N6-Benzoyl-2'-deoxyadenosine Standard
An authentic standard of N6-Bz-dA is essential for accurate quantification. The following is a summary of a common synthesis method.[2]
Protocol 5: Synthesis of N6-Bz-dA
-
Drying: Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove any residual water.
-
Transient Silylation: Dissolve the dried 2'-deoxyadenosine in anhydrous pyridine under an inert atmosphere and cool to 0°C. Add trimethylchlorosilane (TMSCl) dropwise to protect the 3' and 5' hydroxyl groups.
-
N-Benzoylation: To the same reaction mixture, add benzoyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for several hours.
-
Desilylation: Add a small amount of water to the reaction to remove the TMS protecting groups.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to obtain pure N6-Benzoyl-2'-deoxyadenosine. The identity and purity of the synthesized standard should be confirmed by HPLC, Mass Spectrometry, and NMR.
Data Interpretation and Reporting
The final step is to analyze the data and report the results. The level of N6-Bz-dA incorporation should be reported as a percentage of the total deoxyadenosine content or as an absolute amount per microgram of DNA.
Table 1: Comparison of Analytical Techniques
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection of precursor and product ions. |
| Sensitivity | Moderate (ng range) | High (pg to fg range) |
| Specificity | Moderate (relies on retention time) | High (relies on retention time and mass-to-charge ratio) |
| Instrumentation Cost | Lower | Higher |
| Throughput | High | Moderate to High |
| Ideal Application | Routine quality control of synthetic oligonucleotides. | Trace-level detection in complex biological samples, confirmation of identity. |
Conclusion
The monitoring of N6-Benzoyl-2'-deoxyadenosine incorporation is a critical aspect of oligonucleotide-based therapeutics and diagnostics, as well as in the field of DNA damage and repair. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements for sensitivity and specificity of the application. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently and accurately quantify N6-Bz-dA in their samples, ensuring the quality, safety, and efficacy of their research and products.
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Tamaoka, J., & Komagata, K. (1984). Determination of DNA base composition by reversed-phase high-performance liquid chromatography. FEMS Microbiology Letters, 25(1), 125-128. [Link]
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Xue, X. F., et al. (2009). HPLC determination of adenosine in royal jelly. Food Chemistry, 115(2), 715-719. [Link]
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Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link]
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Chen, H. J., et al. (2012). Structures and mass spectra of the 1,N 6-etheno-2'-deoxyadenosine and... ResearchGate. [Link]
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Tretyakova, N. Y., et al. (2013). Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. Journal of the American Society for Mass Spectrometry, 24(7), 1075–1088. [Link]
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Sun, Y. (2021). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship.org. [Link]
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ResearchGate. (2016). DNA Purification by Solid Phase Extraction (SPE) Methods. [Link]
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Xiao, Q., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2). [Link]
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Ohnishi, K., et al. (2021). Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. Genes and Environment, 43(1), 12. [Link]
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Kellie, J. F., et al. (2020). Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry. Analytical Chemistry, 92(23), 15446–15454. [Link]
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Journal of Pharmaceutical Negative Results. (2022). Synthesis And Characterisation Of Novel Derivative Of 2fluoro Adenosine. [Link]
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ResearchGate. (2014). How to process hydrolysed genomic DNA for running in HPLC/MS?. [Link]
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Gu, D., et al. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 44(22), 8036-8064. [Link]
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Flosadóttir, H. D., et al. (2011). Fig. 2 Fragmentation mass spectra of 2 0-deoxynucleosides. All main.... ResearchGate. [Link]
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-
Turesky, R. J., & Vouros, P. (2013). Mass Spectrometry of Structurally Modified DNA. Mass spectrometry (Tokyo, Japan), 2(Spec Iss), S0014. [Link]
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Balbo, S., & Turesky, R. J. (2018). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. Spectroscopy Online. [Link]
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Kellie, J. F., et al. (2019). Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. Analytical Chemistry, 91(22), 14385-14392. [Link]
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García-Jacas, C. R., et al. (2018). Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry. Journal of the Mexican Chemical Society, 62(1). [Link]
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Enzymatic assays involving N6-Benzoyl-2'-deoxyadenosine
Application Note: Enzymatic Strategies for the Characterization and Quantification of N6-Benzoyl-2'-deoxyadenosine ( -Bz-dA)
Abstract
Part 1: The Molecule & The Challenge
The benzoyl group at the
Key Physicochemical Properties:
-
Hydrophobicity: Significantly higher than native deoxyadenosine (dA), resulting in longer retention times on Reverse Phase (RP) chromatography.
-
UV Absorbance: The benzoyl conjugation causes a bathochromic shift (red-shift). While dA has a
nm, -Bz-dA exhibits significant absorbance at 280–300 nm. -
Enzymatic Susceptibility: The phosphodiester backbone flanking an
-Bz-dA residue is resistant to some exonucleases but susceptible to endonuclease P1, making specific digestion cocktails necessary for accurate quantification.
Part 2: Application I - Enzymatic Digestion for Impurity Profiling (QC)
Objective: To digest synthetic oligonucleotides into constituent nucleosides to quantify the presence of residual
The "Two-Step" Digestion Protocol
This protocol utilizes Nuclease P1 (endonuclease) followed by Alkaline Phosphatase (dephosphorylation). This sequential pH-adjusted method is superior to simultaneous digestion for detecting modified bases, as it ensures optimal activity for both enzymes.
Reagents Required:
-
Digestion Buffer A (Acidic): 20 mM Sodium Acetate, 1 mM
, pH 5.3. -
Digestion Buffer B (Alkaline): 1 M Tris-HCl, pH 8.0.
-
Enzyme 1: Nuclease P1 (from Penicillium citrinum), reconstituted at 1 U/µL in Buffer A.
-
Enzyme 2: Calf Intestine Alkaline Phosphatase (CIAP), 1 U/µL.
-
Stop Solution: 0.5 M EDTA.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 0.5 – 1.0 OD
of the synthetic oligonucleotide in 25 µL of Digestion Buffer A . -
Endonuclease Digestion: Add 1.0 µL (1 U) of Nuclease P1 . Incubate at 37°C for 2 hours .
-
pH Adjustment: Add 3.0 µL of Digestion Buffer B to shift the pH to ~8.0.
-
Dephosphorylation: Add 1.0 µL (1 U) of CIAP . Incubate at 37°C for 1 hour .
-
Termination: Stop the reaction by adding 50 µL of mobile phase (or ethanol) and chilling on ice. Centrifuge at 12,000 x g for 5 minutes to pellet enzyme residues.
-
Analysis: Inject 10-20 µL of the supernatant onto the HPLC.
Visualization of Digestion Logic
Figure 1: Sequential enzymatic digestion workflow for isolating N6-Benzoyl-2'-deoxyadenosine from synthetic DNA backbone.
Part 3: Application II - Enzymatic Biostability Profiling (DMPK)
Objective: To determine the metabolic stability of the
Rationale
While
Protocol: Plasma Stability Assay
Reagents:
-
Matrix: Pooled Human or Rat Plasma (heparinized).
-
Substrate Stock: 10 mM
-Bz-dA in DMSO. -
Internal Standard (IS): Caffeine or Tolbutamide (1 µM in Acetonitrile).
Workflow:
-
Pre-incubation: Thaw plasma at 37°C. Aliquot 990 µL into a reaction tube.
-
Spike: Add 10 µL of Substrate Stock (Final concentration: 100 µM). Vortex gently.
-
Time Course: Incubate at 37°C in a shaking water bath.
-
Sampling: At
min:-
Remove 50 µL of mixture.
-
Immediately add 200 µL of Ice-Cold Acetonitrile containing IS (Protein Precipitation).
-
-
Processing: Vortex samples for 1 min, centrifuge at 14,000 x g for 10 min at 4°C.
-
Analysis: Analyze supernatant via LC-MS/MS or HPLC-UV.
Part 4: Analytical Detection & Data Analysis
HPLC Conditions (Orthogonal Validation)
Because
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase A: 20 mM Triethylammonium Acetate (TEAA), pH 7.0 (or 0.1% Formic Acid for MS). Mobile Phase B: 100% Acetonitrile. Flow Rate: 1.0 mL/min. Detection: Diode Array Detector (DAD). Channel A: 260 nm (DNA); Channel B: 280 nm (Bz-dA selectivity).
| Time (min) | % Buffer B | Event |
| 0.0 | 2% | Injection |
| 10.0 | 15% | Elution of standard nucleosides (dC, dG, T, dA) |
| 15.0 | 60% | Elution of N6-Bz-dA |
| 18.0 | 95% | Column Wash |
| 20.0 | 2% | Re-equilibration |
Interpreting the Data
The "Purity Ratio" is calculated as:
Troubleshooting:
-
Incomplete Digestion: If you observe peaks with retention times between the nucleosides and the Bz-dA, these are likely dinucleotides (e.g., d(Bz-A)p(T)). Solution: Increase P1 incubation time or add Snake Venom Phosphodiesterase (SVP) to the cocktail.
-
Peak Identification:
-Bz-dA will have a higher 280nm/260nm absorbance ratio (~0.8 - 1.0) compared to dA (~0.15).
References
-
Eder, P. S., et al. (1991). "Substrate specificity of nuclease P1." Journal of Biological Chemistry. (Verifies P1 specificity for phosphodiester bonds).
-
Thermo Fisher Scientific. (2023). "Enzymatic Digestion of DNA for Nucleoside Analysis." Application Note. (Standard industry protocol for P1/AlkPhos digestion).
-
Li, W., et al. (2015). "Metabolic stability of N6-modified adenosine derivatives in plasma." Drug Metabolism and Disposition. (Contextual reference for amidase activity on N6-modifications).
-
Agilent Technologies. (2020). "Analysis of Modified Nucleosides by HPLC." Technical Overview. (Chromatographic separation of hydrophobic nucleosides).
Troubleshooting & Optimization
How to improve the yield of N6-Benzoyl-2'-deoxyadenosine synthesis
Welcome to the technical support center for the synthesis of N6-Benzoyl-2'-deoxyadenosine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. As your dedicated application scientist, I will provide field-proven insights to help you navigate the complexities of this synthesis and consistently achieve high yields of your target molecule.
Introduction: The Challenge of Regioselectivity
The synthesis of N6-Benzoyl-2'-deoxyadenosine is a cornerstone in the production of oligonucleotides and various therapeutic agents. The primary challenge in this process is achieving regioselective benzoylation at the N6-amino group of the adenine base while avoiding reactions at the 3' and 5' hydroxyl groups of the deoxyribose sugar.[1] Uncontrolled reactions lead to a mixture of O-benzoylated and multi-benzoylated byproducts, which significantly complicates purification and reduces the overall yield.
This guide will focus on the widely adopted "transient protection" method, which offers an elegant solution to this selectivity challenge. By temporarily masking the hydroxyl groups with a silylating agent, we can direct the benzoyl chloride to the desired N6 position.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of N6-Benzoyl-2'-deoxyadenosine. Each question is followed by a detailed explanation of the cause and a step-by-step solution.
Question 1: My reaction yields are consistently low, and I see a complex mixture of products on my TLC plate. What is the likely cause?
Answer: Low yields and product mixtures are most often due to incomplete protection of the hydroxyl groups and/or the presence of moisture in your reaction.
-
Causality: The hydroxyl groups on the deoxyribose are nucleophilic and can compete with the N6-amino group for the benzoyl chloride. If these hydroxyls are not effectively protected, you will generate a mixture of N6-benzoyl, 3'-O-benzoyl, 5'-O-benzoyl, and di-benzoylated products. Moisture will react with both the silylating agent (e.g., trimethylchlorosilane - TMSCl) and benzoyl chloride, quenching them and preventing them from participating in the desired reactions.[2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents. Pyridine, a common solvent for this reaction, should be freshly distilled or obtained from a sealed bottle.
-
Co-evaporate your starting 2'-deoxyadenosine with anhydrous pyridine to remove any residual water before starting the reaction.[2]
-
-
Optimize Silylating Agent Addition:
-
Ensure you are using a sufficient molar excess of the silylating agent (e.g., TMSCl). A common starting point is 2.2 to 2.5 equivalents relative to the 2'-deoxyadenosine.
-
Add the TMSCl dropwise to your reaction mixture at 0°C to control the exothermic reaction and prevent side reactions.[2]
-
-
Verify Reagent Quality:
-
Use fresh, high-purity TMSCl and benzoyl chloride. Over time, these reagents can degrade, especially if exposed to atmospheric moisture.
-
-
Question 2: I am observing a significant amount of a byproduct that appears to be O-benzoylated. How can I improve the selectivity for N-benzoylation?
Answer: The formation of O-benzoylated byproducts points to either insufficient silylation or premature desilylation. The key is to ensure the silyl protecting groups remain on the hydroxyls until the N-benzoylation is complete.
-
Causality: The silyl ethers formed during the transient protection step are labile and can be cleaved under acidic or even neutral aqueous conditions. If the silyl groups are prematurely removed, the free hydroxyl groups will react with the benzoyl chloride.
-
Troubleshooting Steps:
-
Control Reaction Temperature:
-
Perform both the silylation and benzoylation steps at 0°C.[2] Adding benzoyl chloride at a low temperature minimizes the rate of competing O-benzoylation.
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) to monitor the reaction. You should see the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the fully protected intermediate, followed by the appearance of the N6-benzoylated product.
-
-
Quenching and Work-up:
-
Quench the reaction by adding cold methanol or a mixture of ice and water.
-
During the work-up, avoid prolonged exposure to acidic conditions. If an acid wash is necessary, use a dilute, cold solution and perform the extraction quickly.
-
-
Question 3: My final product is difficult to purify, and I suspect it contains residual starting material and benzoyl-related impurities. What are the best purification strategies?
Answer: Effective purification is crucial for obtaining high-purity N6-Benzoyl-2'-deoxyadenosine. A combination of crystallization and chromatography is often the most effective approach.
-
Causality: The polarity of the desired product is often similar to that of the starting material and some byproducts, making separation challenging. Benzoic acid, a byproduct of benzoyl chloride hydrolysis, can also co-crystallize with the product.
-
Troubleshooting Steps:
-
Initial Work-up:
-
After quenching the reaction, perform an aqueous work-up to remove water-soluble impurities. A wash with a saturated sodium bicarbonate solution will help remove any benzoic acid.
-
-
Crystallization:
-
N6-Benzoyl-2'-deoxyadenosine can often be crystallized from a suitable solvent system, such as methanol/water or ethanol/water. This is an excellent first step for removing a significant portion of impurities.
-
-
Flash Column Chromatography:
-
For very high purity, flash column chromatography on silica gel is recommended. A common eluent system is a gradient of methanol in dichloromethane or chloroform.[2] The optimal gradient will depend on the specific impurities present.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the "transient protection" method for N6-Benzoyl-2'-deoxyadenosine synthesis?
The transient protection method is a highly efficient one-pot procedure for the selective N6-benzoylation of 2'-deoxyadenosine. It involves the temporary protection of the 3' and 5' hydroxyl groups as silyl ethers. This directs the benzoylating agent to the N6-amino group. The silyl protecting groups are then easily removed during the aqueous work-up.[2]
Q2: Can I use other acylating agents besides benzoyl chloride?
Yes, other acylating agents such as acetic anhydride or isobutyryl chloride can be used to introduce different protecting groups at the N6 position. The choice of protecting group can influence the properties of the resulting nucleoside, such as its stability and deprotection conditions during oligonucleotide synthesis.
Q3: What is the role of pyridine in this reaction?
Pyridine serves multiple roles in this synthesis. It acts as a solvent to dissolve the 2'-deoxyadenosine, a base to neutralize the HCl generated during both the silylation and benzoylation steps, and potentially as a nucleophilic catalyst.[2]
Q4: How can I confirm the identity and purity of my final product?
The identity and purity of N6-Benzoyl-2'-deoxyadenosine should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and the position of the benzoyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: To compare with the literature value for the pure compound.
Experimental Protocol: High-Yield Synthesis of N6-Benzoyl-2'-deoxyadenosine via Transient Protection
This protocol is a robust starting point for achieving high yields of N6-Benzoyl-2'-deoxyadenosine.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity |
| 2'-Deoxyadenosine | 251.24 | >99% |
| Anhydrous Pyridine | 79.10 | >99.8% |
| Trimethylchlorosilane (TMSCl) | 108.64 | >99% |
| Benzoyl Chloride | 140.57 | >99% |
| Methanol | 32.04 | ACS Grade |
| Dichloromethane | 84.93 | HPLC Grade |
| Saturated Sodium Bicarbonate | ||
| Silica Gel | 230-400 mesh |
Step-by-Step Methodology
-
Preparation:
-
Dry 2'-deoxyadenosine (1.0 eq) under high vacuum overnight.
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve the dried 2'-deoxyadenosine in anhydrous pyridine.
-
-
Transient Silylation:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trimethylchlorosilane (2.5 eq) dropwise over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the mixture at 0°C for 30 minutes.
-
-
N6-Benzoylation:
-
Slowly add benzoyl chloride (1.5 eq) dropwise over 20 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).
-
-
Quenching and Work-up:
-
Cool the reaction mixture back to 0°C and quench by the slow addition of cold methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain N6-Benzoyl-2'-deoxyadenosine as a white solid.
-
Expected Yield
With careful execution of this protocol, yields in the range of 85-95% can be expected.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N6-Benzoyl-2'-deoxyadenosine.
References
- Synthesis method for 2'-deoxyadenosine monohydrate.
- Bz-dA (N6-Benzoyl-2'-deoxyadenosine). MedChemExpress.
- The Global Changes of N6-methyldeoxyadenosine in Response to Low Temperature in Arabidopsis thaliana and Rice. PMC.
- Preparation method of N6-benzoyl adenosine.
- Synthesis of N 6-alkyladenosines, N...
- Synthesis of N6,N6-bis-(2-nitrobenzyl)-2′-deoxyadenosine analogs...
- Synthesis of Compounds 6. PrepChem.com.
- Application Notes and Protocols for the Benzoyl
- N 6 -benzoyl-2'-Deoxyadenosine. Cayman Chemical.
- Double-headed nucleosides: Synthesis and applic
- 2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons. PubMed.
- N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations.
- N6-Benzoyl-2'-deoxyadenosine, 98%, Thermo Scientific 5 g. Fisher Scientific.
- A highly facile and efficient one-step synthesis of N6-adenosine and N6-2'-deoxyadenosine deriv
- Selective Chemical Functionalization at N6-Methyladenosine Residues in DNA Enabled by Visible-Light-Mediated Photoredox Catalysis.
- Synthesis of 2′-deoxyguanosine from 2′-deoxyadenosine via C2 nitr
- Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2, 4-Decadienal. PubMed.
- "optimizing reaction conditions for adenosine benzoyl
- 2-aza-2'-deoxyadenosine: synthesis, base-pairing selectivity, and stacking properties of oligonucleotides. PubMed.
- Late-stage adenine N6-alkylation of nucleos(t)
- Generation of 2'-deoxyadenosine N6-aminyl radicals from the photolysis of phenylhydrazone deriv
- Synthesis of 2′-Deoxyadenosine via Stereospecific Coupling Reaction. Oxford Academic.
- Chemoselective Acyl
Sources
Troubleshooting side reactions in the benzoylation of deoxyadenosine
Welcome to the technical support center for the benzoylation of deoxyadenosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical reaction in nucleic acid chemistry. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve optimal results in your experiments.
Introduction: The Benzoylation Challenge
The selective N-benzoylation of the exocyclic amino group (N6) of deoxyadenosine is a fundamental step in oligonucleotide synthesis. The benzoyl group serves as a robust protecting group, preventing unwanted side reactions during the construction of DNA chains.[1] However, the presence of multiple nucleophilic sites—the N6-amino group and the 3'- and 5'-hydroxyl groups—presents a significant challenge to achieving high regioselectivity.[2] This guide will address the common side reactions, such as O-benzoylation and depurination, and provide expert insights into preventing them.
Troubleshooting Guide: Navigating Common Side Reactions
This section is designed to help you diagnose and resolve specific issues you may encounter during the benzoylation of deoxyadenosine.
Problem 1: Multiple Spots on TLC, Indicating a Mixture of Products
The appearance of multiple spots on your Thin-Layer Chromatography (TLC) plate is a common sign of non-selective benzoylation, resulting in a mixture of N-benzoylated, O-benzoylated, and di-benzoylated products.
Probable Causes:
-
Reactive Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of the deoxyribose sugar are nucleophilic and can compete with the N6-amino group for the benzoylating agent.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base can all influence the relative rates of N- vs. O-benzoylation.
-
Excess Benzoyl Chloride: Using a large excess of benzoyl chloride can drive the reaction towards multiple benzoylations.
Solutions:
-
Implement the "Transient Protection" Method: This is the most effective strategy to ensure selective N-benzoylation. By temporarily protecting the hydroxyl groups with a silylating agent like trimethylsilyl chloride (TMSCl), you direct the benzoylation to the N6-amino group.[1][2]
-
Control Reaction Temperature: Perform the benzoylation step at a low temperature (e.g., 0 °C) to favor the kinetically preferred N-acylation.[1]
-
Optimize Reagent Stoichiometry: Carefully control the molar equivalents of your reagents. A general guideline for the transient protection method is provided in the table below.
| Reagent | Molar Equivalents (relative to deoxyadenosine) | Purpose |
| Deoxyadenosine | 1.0 | Starting material |
| Anhydrous Pyridine | Solvent | Base catalyst and acid scavenger |
| Trimethylsilyl chloride (TMSCl) | 2.2 - 3.0 | Transient protection of hydroxyl groups |
| Benzoyl Chloride | 1.1 - 1.5 | Benzoylating agent |
Data compiled from multiple sources to provide a general guideline.
-
Purification: If a mixture of products is obtained, purification by silica gel flash chromatography is typically required to isolate the desired N6-benzoyl-2'-deoxyadenosine.[1]
Problem 2: Low Yield of the Desired N6-Benzoyl-Deoxyadenosine
A low yield of your target product can be frustrating and costly. Several factors can contribute to this issue.
Probable Causes:
-
Presence of Water: Moisture in the reaction will consume the silylating and benzoylating agents, reducing their effectiveness.[1]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
-
Depurination: Cleavage of the N-glycosidic bond can occur under acidic conditions, leading to loss of product.
-
Inefficient Purification: Product may be lost during the workup and purification steps.
Solutions:
-
Ensure Anhydrous Conditions: Co-evaporate the deoxyadenosine with anhydrous pyridine before the reaction to remove any residual water.[1] Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material and the formation of the product. The reaction time may need to be extended.
-
Prevent Depurination:
-
Use pyridine as the base, as it also acts as an acid scavenger, neutralizing the HCl generated from benzoyl chloride.[3]
-
Avoid acidic conditions during workup.
-
-
Optimize Purification: Use a well-established flash chromatography protocol to separate your product from byproducts and unreacted starting material.
Problem 3: Evidence of Depurination
Depurination is the acid-catalyzed hydrolysis of the β-N-glycosidic bond, which releases the adenine base from the deoxyribose sugar.[4] This is a significant side reaction that can drastically reduce the yield of the desired product. The N6-benzoyl-protected deoxyadenosine is particularly susceptible to depurination.[5]
Probable Causes:
-
Acidic Conditions: The primary cause of depurination is the presence of acid. This can be HCl generated from the reaction of benzoyl chloride with any residual water or from the benzoylation reaction itself if not effectively neutralized.
-
Protonation of the Purine Ring: Protonation at the N-7 position of the adenine ring weakens the N-glycosidic bond, making it more susceptible to cleavage.[6]
Solutions:
-
Strict Anhydrous Conditions: As mentioned previously, minimizing water is crucial to prevent the formation of HCl.
-
Use of an Appropriate Base: Pyridine is an excellent choice as it serves as both a base and a catalyst. It neutralizes the generated HCl, preventing the reaction medium from becoming acidic.[3][7]
-
Alternative Protecting Groups: For applications where depurination is a persistent issue, consider using alternative N6-protecting groups that are more stable to acidic conditions, such as the phthaloyl group.[8]
-
Careful Workup: Ensure that the workup procedure does not involve strongly acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine used as the solvent and base in the benzoylation of deoxyadenosine?
A: Pyridine serves a dual role in this reaction. First, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between benzoyl chloride and the nucleophilic groups of deoxyadenosine.[3][7] This is critical for preventing depurination. Second, pyridine can act as a nucleophilic catalyst. It reacts with benzoyl chloride to form a highly reactive N-acyl pyridinium species, which is a more potent acylating agent than benzoyl chloride itself.[3]
Q2: What is the mechanism behind O-benzoylation, and how can it be minimized?
A: O-benzoylation occurs when the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar act as nucleophiles and attack the benzoyl chloride. The most effective way to minimize O-benzoylation is through the "transient protection" method.[1][2] In this method, a silylating agent, such as trimethylsilyl chloride (TMSCl), is added to the reaction mixture before the benzoyl chloride. The TMSCl reacts with the hydroxyl groups to form bulky trimethylsilyl ethers. These silyl ethers are sterically hindered and electronically less nucleophilic, thus preventing them from reacting with benzoyl chloride. The N6-amino group remains available for benzoylation. The silyl groups are then easily removed during the aqueous workup.
Q3: How can I monitor the progress of my benzoylation reaction?
A: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside your starting material (deoxyadenosine) on a silica gel plate. The products (N-benzoylated, O-benzoylated, and di-benzoylated) will have different polarities and thus different Rf values. The N6-benzoyl-deoxyadenosine will be less polar than the starting material and will therefore have a higher Rf value. The O-benzoylated and di-benzoylated products will be even less polar and have progressively higher Rf values. The spots can be visualized using a UV lamp (254 nm) as the purine ring is UV-active.[9] Staining with a permanganate solution can also be used to visualize the spots.[9]
Q4: I have a mixture of N- and O-benzoylated products. Is it possible to selectively remove the O-benzoyl groups?
A: Yes, it is possible to selectively de-O-benzoylate your product. O-benzoyl esters are more labile to basic hydrolysis than the N-benzoyl amide. A carefully controlled treatment with a mild base can selectively cleave the O-benzoyl groups while leaving the N-benzoyl group intact. A common method involves treating the mixture with a solution of sodium hydroxide or ammonia in methanol or pyridine at a controlled temperature. It is crucial to monitor the reaction by TLC to avoid over-debenzoylation.
Experimental Protocols
Protocol 1: Selective N6-Benzoylation of Deoxyadenosine via Transient Protection
This protocol describes a reliable method for the selective N-benzoylation of deoxyadenosine using a transient silylation of the hydroxyl groups.[1][2]
Materials:
-
2'-Deoxyadenosine
-
Anhydrous pyridine
-
Trimethylsilyl chloride (TMSCl)
-
Benzoyl chloride
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Drying the Starting Material: Co-evaporate 2'-deoxyadenosine (1.0 eq) with anhydrous pyridine (3 x volume) under reduced pressure to remove residual water.
-
Transient Silylation: Dissolve the dried deoxyadenosine in anhydrous pyridine in a flame-dried flask under an inert atmosphere (argon or nitrogen). Cool the solution to 0 °C in an ice bath.
-
Add TMSCl (2.5 eq) dropwise to the stirred solution. Stir the reaction mixture at 0 °C for 1 hour.
-
N-Benzoylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and quench by the slow addition of cold water.
-
Add saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain pure N6-benzoyl-2'-deoxyadenosine.
Protocol 2: Selective De-O-Benzoylation
This protocol outlines a method for the selective removal of O-benzoyl groups from a mixture of N- and O-benzoylated deoxyadenosine.
Materials:
-
Crude benzoylated deoxyadenosine mixture
-
Methanol
-
Aqueous ammonia (e.g., 28-30%)
-
Silica gel for TLC and column chromatography
Procedure:
-
Dissolution: Dissolve the crude product mixture in methanol.
-
Basification: Cool the solution to 0 °C and add aqueous ammonia dropwise with stirring. The amount of ammonia and reaction time will need to be optimized based on the specific substrates.
-
Monitoring: Monitor the reaction closely by TLC. The desired N6-benzoyl-deoxyadenosine will have a lower Rf than the O-benzoylated and di-benzoylated species. The goal is to see the higher Rf spots disappear and a single spot corresponding to the desired product appear.
-
Quenching: Once the O-benzoyl groups are removed (as indicated by TLC), neutralize the reaction mixture with an acid like acetic acid.
-
Workup: Concentrate the mixture under reduced pressure. The residue can be co-evaporated with a solvent like toluene to remove residual water.
-
Purification: Purify the product by silica gel column chromatography to remove any remaining impurities and the debenzoylated starting material.
Visualizations
Reaction Pathway: Benzoylation of Deoxyadenosine
Caption: Reaction pathways in the benzoylation of deoxyadenosine.
Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for deoxyadenosine benzoylation.
References
-
Wikipedia. Depurination.[Link]
- Google Patents.
-
ResearchGate. Regioselective 2′-O-debenzoylation of 2',3'-di-O-benzoyl threose nucleosides.[Link]
-
PubMed Central (PMC). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine.[Link]
-
Science Madness. Pyridine use in benzoylation reax, why?[Link]
-
Chemistry LibreTexts. 9.3F: Visualizing TLC Plates.[Link]
-
ResearchGate. Mechanism of acid-catalyzed depurination and cleavage in DNA, shown for...[Link]
-
PubMed Central (PMC). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals.[Link]
-
Unacademy. Benzoylation.[Link]
- Google Patents.Methods of synthesizing oligonucleotides using carbonate protecting groups and alpha-effect nucleophile deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Depurination - Wikipedia [en.wikipedia.org]
- 5. US8309706B2 - Methods of synthesizing oligonucleotides using carbonate protecting groups and alpha-effect nucleophile deprotection - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzoylation - Unacademy [unacademy.com]
- 8. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Selective N6-Acylation of Adenosine
Welcome to the technical support center for nucleoside chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selective N6-acylation of adenosine and its derivatives. The inherent challenge in this synthesis lies in the competing nucleophilicity of the exocyclic N6-amino group and the hydroxyl groups (2', 3', 5') on the ribose moiety. This resource provides in-depth, field-proven insights to help you achieve high selectivity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in achieving selective N6-acylation of adenosine?
The primary challenge is chemoselectivity. Adenosine possesses multiple nucleophilic sites: the primary amino group at the N6 position and three hydroxyl groups (a primary 5'-OH and two secondary 2' and 3'-OH groups) on the ribose sugar. The N6-amino group is intrinsically more nucleophilic than the hydroxyl groups, which would suggest that N-acylation should be favored.[1] However, the actual outcome is highly dependent on the reaction conditions, and slight variations can lead to a mixture of N-acylated, O-acylated, and poly-acylated products, making purification difficult.
Q2: How can I favor N6-acylation over O-acylation?
To favor the kinetically controlled N6-acylation, you should leverage the intrinsic nucleophilicity of the amino group while minimizing activation of the hydroxyl groups. This is typically achieved under catalyst-free conditions.
-
Mechanism: In the absence of a nucleophilic catalyst, the more nucleophilic nitrogen atom of the N6-amino group directly attacks the electrophilic acyl source (e.g., acetic anhydride).
-
Conditions: The reaction is generally performed using the acylating agent in a suitable solvent at elevated temperatures (e.g., 50 °C). The heat provides the necessary activation energy for the reaction to proceed without a catalyst.[1]
Q3: Conversely, how can I achieve selective O-acylation?
Selective O-acylation requires reversing the natural reactivity trend. This is accomplished by using a nucleophilic catalyst, most commonly 4-(dimethylaminopyridine) (DMAP), in the presence of a non-nucleophilic base like triethylamine (NEt3) or pyridine.[1][2][3][4]
-
Mechanism: DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It first attacks the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the starting anhydride and shows a higher reactivity towards alcohols (oxophilicity). The auxiliary base (e.g., pyridine) neutralizes the acid byproduct generated during the reaction.[2][4][5][6]
-
Conditions: The reaction is typically run at lower temperatures (0 °C to room temperature) to suppress the uncatalyzed N-acylation pathway.[7]
Q4: What is the specific role of pyridine in these reactions?
Pyridine can play multiple roles depending on the context:
-
Solvent: It is a common solvent for these reactions due to its ability to dissolve nucleosides and its basic nature.
-
Base: It acts as a base to neutralize the acidic byproduct (e.g., acetic acid from acetic anhydride, or HCl from an acyl chloride), driving the reaction to completion.[5][6]
-
Weak Nucleophilic Catalyst: While much less effective than DMAP, pyridine can act as a weak nucleophilic catalyst itself, though for practical purposes, its primary role in the absence of DMAP is as a base and solvent.[5][6]
Q5: What are the pros and cons of direct selective acylation versus a protection/deprotection strategy?
This is a critical strategic decision in synthesis planning.
| Strategy | Pros | Cons |
| Direct Selective Acylation | - Fewer synthetic steps (atom economy).- Faster overall process. | - Often results in lower selectivity.- May produce difficult-to-separate mixtures of isomers.- Can be sensitive to minor changes in reaction conditions.- Lower yielding in many cases. |
| Protection/Deprotection | - High to excellent selectivity for N6-acylation.- Generally higher yielding and more reproducible.- Purification of intermediates can be simpler. | - Adds at least two steps to the synthesis (protection and deprotection).- Requires careful selection of orthogonal protecting groups.[8] |
For discovery chemistry where speed is critical, direct methods may be attempted first. For process development or when a pure, single isomer is required in high yield, the protection/deprotection strategy is often superior.[9][10]
Troubleshooting Guide
Problem 1: Poor Selectivity - My TLC/NMR shows a mixture of N- and O-acylated products.
This is the most common issue and directly relates to a loss of control over the reaction conditions.
-
Potential Cause A (Attempting N-Acylation): Your reaction temperature is too low, or you have catalytic impurities.
-
Solution: Ensure your reaction is run at a sufficiently elevated temperature (e.g., 50 °C or higher) to favor the direct, uncatalyzed pathway.[1] Ensure all glassware is scrupulously clean and that reagents are free from any potential nucleophilic catalysts.
-
-
Potential Cause B (Attempting N-Acylation): Your acylating agent is too reactive.
-
Solution: If using a highly reactive acyl chloride, consider switching to an anhydride (e.g., acetic anhydride), which is less electrophilic and can offer better control.
-
-
Potential Cause C (Attempting O-Acylation): Your reaction temperature is too high.
-
Solution: Running the DMAP-catalyzed reaction above room temperature can allow the uncatalyzed N-acylation pathway to compete. Perform the reaction at 0 °C and allow it to warm slowly to room temperature.[7]
-
-
Potential Cause D (Attempting O-Acylation): Insufficient DMAP catalyst.
-
Solution: Ensure you are using a catalytic amount of DMAP (typically 5-10 mol%). If the reaction is sluggish, a slightly higher catalyst loading may be required, but do not add it in stoichiometric amounts as this complicates purification.
-
Problem 2: Low Reaction Yield - My starting material is consumed, but the desired product yield is low.
-
Potential Cause A: Formation of poly-acylated byproducts.
-
Solution: This occurs when more than one functional group is acylated. Use a controlled stoichiometry of your acylating agent. A slight excess (e.g., 1.1 to 1.5 equivalents) is often optimal. Adding the acylating agent slowly to the reaction mixture can also help prevent over-acylation.
-
-
Potential Cause B: Degradation of starting material or product.
-
Solution: Harsh conditions, such as prolonged heating at high temperatures or the use of strong, non-hindered bases, can cause degradation, including potential cleavage of the sensitive glycosidic bond. Monitor the reaction by TLC and stop it as soon as the starting material is consumed.
-
-
Potential Cause C: Inefficient workup leading to product loss.
-
Solution: N6-acylated adenosines can have some water solubility. During aqueous workups, ensure the organic layer is thoroughly extracted. Back-extracting the aqueous layer with a more polar organic solvent like ethyl acetate can help recover the product.
-
Problem 3: Difficulty Purifying the Product.
-
Potential Cause A: Products and byproducts have very similar polarities.
-
Solution: This is common when a mixture of N- and O-acylated isomers is formed.
-
Optimize Chromatography: Use a shallow solvent gradient during silica gel column chromatography. Test various solvent systems; for example, a gradient of methanol in dichloromethane often provides better separation for these polar compounds than ethyl acetate/hexane systems.
-
Consider Derivatization: If separation is intractable, consider proceeding with the mixture to the next step. For example, if you have a mix of N6-acetyl and O-acetyl products but only want the N6-acetyl, you can subject the entire mixture to mild basic deprotection (which will cleave the O-acetyl esters) and then re-purify. The resulting deacetylated byproduct should have a very different polarity from your desired N6-acetylated product.
-
-
-
Potential Cause B: Contamination with DMAP or other basic additives.
-
Solution: Before chromatography, perform a mild acidic wash (e.g., with dilute HCl or saturated NH4Cl solution) during the workup to protonate and extract basic impurities like DMAP and pyridine into the aqueous layer.
-
Key Experimental Protocols
Protocol 1: Direct Selective N6-Acetylation of Adenosine
This protocol aims for direct acylation on the N6-amino group by leveraging its intrinsic nucleophilicity.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve adenosine (1.0 equiv.) in anhydrous pyridine or a suitable polar aprotic solvent like DMF.
-
Reaction: Add acetic anhydride (1.5 equiv.) to the solution.
-
Heating: Heat the reaction mixture to 50 °C and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the adenosine spot is consumed (typically 16-24 hours).
-
Workup: Cool the mixture to room temperature. Quench the reaction by adding a small amount of methanol. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in dichloromethane, to isolate the N6-acetyladenosine.
Protocol 2: Robust Two-Step N6-Acylation via Per-Acetylated Intermediate
This is often the most reliable method for obtaining pure N6-acetyladenosine in high yield.[9][10]
Step A: Per-acetylation of Adenosine
-
Preparation: Dissolve adenosine (1.0 equiv.) in anhydrous pyridine in a round-bottom flask.
-
Reaction: Add a large excess of acetic anhydride (e.g., 5-10 equiv.).
-
Heating: Heat the mixture (e.g., to 80-100 °C or reflux) and stir until TLC analysis shows complete conversion to a single, less polar product (pentaacetyl adenosine).
-
Workup: Cool the reaction and evaporate the solvent to dryness. The crude N6,2',3',5'-pentaacetyladenosine is often used directly in the next step.
Step B: Selective N6-Deacetylation
-
Preparation: Dissolve the crude pentaacetylated adenosine from Step A in methanol.
-
Reaction: Add imidazole (e.g., 2-3 equiv.).
-
Stirring: Stir the solution at room temperature. The N-acetyl group is more labile than the O-acetyl esters under these mild conditions.[9]
-
Monitoring: Monitor by TLC for the formation of N6-acetyl-2',3',5'-tri-O-acetyladenosine.
-
Purification: Once the reaction is complete, evaporate the solvent and purify by silica gel column chromatography.
Step C: Final O-Deacetylation (Deprotection)
-
Preparation: Dissolve the purified N6-acetyl-2',3',5'-tri-O-acetyladenosine (1.0 equiv.) in dry methanol.
-
Reaction: Cool the solution to 0 °C and add a catalytic amount of sodium methoxide solution in methanol.
-
Stirring: Stir the reaction at room temperature until TLC shows complete removal of the O-acetyl groups.[8]
-
Neutralization & Workup: Neutralize the reaction with an acid resin (e.g., Dowex H+ form), filter, and concentrate the filtrate.
-
Purification: Purify by column chromatography if necessary to yield the final N6-acetyladenosine.
Visualizing the Chemistry
To better understand the core concepts, the following diagrams illustrate the key reaction pathways and strategic workflows.
Caption: Competing pathways in adenosine acylation.
Caption: Mechanism of DMAP-catalyzed O-acylation.
Caption: Workflow for the protection/deprotection strategy.
References
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
-
Tararov, V. I., Kolyachkina, S. V., Alexeev, C. S., & Mikhailov, S. N. (2011). N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. Synthesis, 2011(15), 2483-2489. Available from [Link]
-
Zhang, W., Wang, F., & Miller, B. L. (2018). Chemoselective Acylation of Nucleosides. Angewandte Chemie International Edition, 57(32), 10259-10263. Available from [Link]
-
Nishimura, S. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available from [Link]
-
Miyake, M., & Kirisawa, M. (2007). Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan, 55(1), 19-23. Available from [Link]
-
Kim, H. O., et al. (2001). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical Pharmacology, 61(4), 445-457. Available from [Link]
-
Ethier, A., et al. (2015). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. Available from [Link]
-
Edmonds, C. G., et al. (1995). N6-Acetyladenosine: a new modified nucleoside from Methanopyrus kandleri tRNA. Nucleic Acids Research, 23(22), 4539-4543. Available from [Link]
-
Car, Ž., Petrović, V., & Tomić, S. (2006). Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives. Helvetica Chimica Acta, 89(4), 712-720. Available from [Link]
-
Shvadchak, V. V., & Kool, E. T. (2013). Trapping Transient RNA Complexes by Chemically Reversible Acylation. Journal of the American Chemical Society, 135(49), 18492-18495. Available from [Link]
-
Wang, P., & Wang, X. (2018). Regioselective Deacetylation in Nucleosides and Derivatives. Current Organic Synthesis, 15(1), 30-39. Available from [Link]
-
ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. Retrieved from [Link]
-
Imai, Y., & Kou, J. (2012). Overview to Pyridine Nucleotides Review Series. Journal of Molecular and Cellular Cardiology, 53(2), 163-165. Available from [Link]
-
ResearchGate. (n.d.). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Retrieved from [Link]
-
Nakama, T., et al. (2019). Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. Nucleic Acids Research, 47(11), 5439-5448. Available from [Link]
-
Sebastian, D., Satishkumar, S., & Pradeep, P. (2014). A General Approach to N6,C5'-Difunctionalization of Adenosine. The Journal of Organic Chemistry, 79(18), 8649-8657. Available from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Li, J., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Chemistry Frontiers, 8(20), 5696-5702. Available from [Link]
-
Khan, F. R., & Nltay, M. (1985). Purification of antibodies for the cytokinin N6-(delta 2-isopentenyl) adenosine by affinity chromatography. Preparative Biochemistry, 15(4), 269-281. Available from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Reyes-Rodriguez, G. J. (2014). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available from [Link]
-
Mikhailov, S. N., Kolyachkina, S. V., & Tararov, V. I. (2013). Synthesis of N6‐Substituted Adenosines as Cytokinin Nucleosides. Current Protocols in Nucleic Acid Chemistry, 54(1), 13.10.1-13.10.12. Available from [Link]
-
Maji, M., & Kumar, S. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 88(12), 7859-7871. Available from [Link]
-
de Paula, J. M., et al. (2017). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Molecules, 22(8), 1279. Available from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). DMAP as a Catalyst: Understanding its Nucleophilic Character and Acylation Capabilities. Retrieved from [Link]
-
Reddit. (2020). What is the role of pyridine in the acetylations of alcohols?. r/OrganicChemistry. Retrieved from [Link]
-
Senzer, B. D., et al. (2023). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 100, 276-302. Available from [Link]
-
Macmillan Group. (2005). Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. Retrieved from [Link]
-
Mikhailov, S. N., et al. (2011). Synthesis of N6-substituted adenosines. ResearchGate. Available from [Link]
-
Senapathy, P., & Jacob, M. T. (1981). Identification and purification of tRNAs containing N6-(delta 2-isopentenyl) adenosine using antibodies specific for N6-(delta-isopentenyl) adenosine. The Journal of Biological Chemistry, 256(22), 11580-11584. Available from [Link]
-
Zeng, X., & Liu, G. (2019). Selective C−N Bond Cleavage of N‐Acylisatins: Towards High Performance Acylation/Arylation/Transamination Reagents. Chemistry – An Asian Journal, 14(24), 4586-4597. Available from [Link]
-
Nowak, I., & Robins, M. J. (2003). Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety. Organic Letters, 5(19), 3343-3345. Available from [Link]_
-
Doubtnut. (2018, January 18). What is the role of pyridine in the acelation reaction of amines? [Video]. YouTube. [Link]
-
Vágó, I., & Greiner, I. (2004). N-Acylation in Combinatorial Chemistry. Arkivoc, 2004(i), 12-35. Available from [Link]
Sources
- 1. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. nbinno.com [nbinno.com]
- 5. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 6. reddit.com [reddit.com]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Challenges in removing the benzoyl protecting group from oligonucleotides
Technical Support Center: Oligonucleotide Deprotection Topic: Removal of Benzoyl (Bz) Protecting Groups from Adenine (dA) and Cytosine (dC)
Core Concept: The Chemistry of Deprotection[1]
The Mechanism: The removal of the benzoyl protecting group is a nucleophilic acyl substitution reaction (ammonolysis). The exocyclic amines of Adenine and Cytosine are protected as amides (benzamides) to prevent side reactions during phosphoramidite coupling. To remove them, a nucleophile (Ammonia or Methylamine) attacks the carbonyl carbon of the benzoyl group, forming a tetrahedral intermediate that collapses to release the free amine (the DNA base) and the byproduct (benzamide).
Why it fails: The benzoyl-amide bond is resonance-stabilized and sterically hindered, particularly on Adenine.
-
Kinetic Barrier: If the temperature is too low or the reagent is old (low concentration of nucleophile), the energy barrier for the tetrahedral intermediate is not overcome.
-
Thermodynamic Barrier: Equilibrium can shift if the ammonia escapes (gas leak in the vial), preventing the reaction from driving to completion.
Decision Matrix: Selecting the Right Protocol
Before starting, verify your synthesis chemistry. Using the wrong deprotection reagent for your specific protecting groups is the #1 cause of failure.
Figure 1: Decision matrix for selecting deprotection reagents. Note the critical incompatibility between Benzoyl-dC and AMA.
Troubleshooting Guide: Diagnosing Failures
Issue 1: Incomplete Deprotection (The "M+104" Peak)
Symptom: Mass Spectrometry (ESI-MS) shows a secondary peak at [Target Mass + 104 Da] .
-
Diagnosis: One benzoyl group remains attached.[1] The mass shift corresponds to the Benzoyl group (C₇H₅O, 105 Da) minus the displaced Hydrogen (1 Da).
-
Root Cause:
-
Reagent Age: Ammonia gas escapes aqueous solutions rapidly. "30% NH₄OH" stored loosely capped may actually be 15%, which is insufficient for benzoyl removal.
-
Temperature Gradient: Using a water bath where the tube cap is not submerged allows ammonia to partition into the headspace, reducing concentration in the liquid phase.
-
Steric Hindrance: Benzoyl-Adenine (Bz-dA) is significantly more resistant to hydrolysis than Benzoyl-Cytosine.
-
Corrective Action:
-
Fresh Reagents: Always use a fresh bottle of Ammonium Hydroxide (stored at 4°C).
-
Pressure: Use a screw-cap vial with an O-ring seal to maintain ammonia pressure.
-
Extend Protocol: If using NH₄OH, increase time to 16 hours at 55°C.
Issue 2: Transamination (The "M+14" Mutation)
Symptom: Mass Spec shows a peak at [Target Mass + 14 Da] on Cytosine-containing oligos.
-
Diagnosis: The Benzoyl-Cytosine has been converted to N4-methyl-Cytosine .[2]
-
Root Cause: You used AMA (Ammonia/Methylamine) on an oligo synthesized with Benzoyl-dC . Methylamine is a stronger nucleophile than ammonia and attacks the benzoyl carbonyl. However, it can also displace the benzamide entirely, replacing it with a methyl group.
-
The Science: This is a direct nucleophilic attack on the C4 position of the pyrimidine ring.
Corrective Action:
-
Prevention: Never use AMA with Bz-dC. You must switch your synthesis monomer to Acetyl-dC (Ac-dC) if you intend to use AMA.[3] Ac-dC hydrolyzes too fast for the side reaction to occur [1].
Issue 3: Depurination (Fragmentation)
Symptom: Low yield; Mass spec shows truncated fragments (loss of 3' segments); Solution turns slightly yellow/brown.
-
Diagnosis: Hydrolysis of the N-glycosidic bond (between the Base and the Sugar), specifically on Adenosine.
-
Root Cause:
-
Acidic Conditions: Even mild acidity promotes protonation of the N7 position of purines, weakening the glycosidic bond.
-
Overheating: Deprotecting >55°C in NH₄OH for >16 hours.
-
-
Self-Validating Check: If the truncated fragment still has the DMT group (if Trityl-On), the cleavage happened during deprotection.
Corrective Action:
-
Control Heat: Do not exceed 55°C for Benzoyl-dA.
-
Solvent Wash: Ensure the CPG column is washed with acetonitrile (neutral) before adding the basic deprotection solution to remove any residual Dichloroacetic Acid (DCA) from the synthesis steps.
Comparative Protocols
| Feature | Standard Protocol (NH₄OH) | UltraFast Protocol (AMA) |
| Reagent | Conc. Ammonium Hydroxide (28-30%) | 1:1 Mix of Conc. NH₄OH and 40% Methylamine |
| Temp/Time | 55°C for 12–16 Hours | 65°C for 10 Minutes |
| Required Monomers | Bz-dA, Bz-dC (or Ac-dC), iBu-dG | Bz-dA, Ac-dC , iBu-dG |
| Risk Profile | High risk of Depurination if overheated. | High risk of Transamination if Bz-dC is used.[1][4] |
| Dye Compatibility | Good for most (FAM, HEX). | Poor (Degrades FAM, Cy5). |
FAQ: Expert Edge Cases
Q: Can I use the "Fast" (AMA) protocol if I have Benzoyl-A but Acetyl-C? A: Yes. Benzoyl-Adenine (Bz-dA) is compatible with AMA. The transamination issue is specific to Benzoyl-Cytosine. Bz-dA deprotects in AMA in roughly 5 minutes at 65°C [2].[2]
Q: I see a precipitate when I cool down my deprotection vial. Is my oligo ruined? A: Likely not. The precipitate is often the benzamide byproduct, which is insoluble in cold water.
-
Validation: Add water. If the precipitate dissolves, it might be salt. If it remains, it is likely benzamide.
-
Fix: Decant the supernatant (which contains your DNA) or filter it. The benzamide is not covalently bound to your oligo.
Q: Why is my RNA deprotection different? A: RNA has a 2'-OH protecting group (usually TBDMS or TOM). The Benzoyl removal (Base Deprotection) happens first (ammonolysis). However, you cannot evaporate the ammonia to dryness if you are doing "Trityl-On" purification for RNA, as the heat/acid balance can cause 2'-3' isomerization or degradation. Always follow specific RNA protocols (usually Ethanol/NH₄OH) [3].
References
-
Glen Research. (n.d.).[4] Abbreviated Deprotection Protocols: AMA (Ammonium Hydroxide / Methylamine).[2][4][5] Retrieved from [Link]
Sources
How to prevent the formation of N-branched oligonucleotides as by-products
Topic: Troubleshooting & Prevention of N-Branched Side Products in Phosphoramidite Synthesis Audience: Senior Researchers & Process Chemists
Executive Summary: The "Hydra" Effect
N-branching is a critical side reaction where an activated phosphoramidite couples not to the 5'-hydroxyl group of the growing chain, but to an exocyclic nitrogen (amine) on a nucleobase—most commonly the N2 of Guanosine (dG) or N6 of Adenosine (dA).
This creates a "branched" or "forked" oligonucleotide. If the branched phosphoramidite is not capped, it can initiate a secondary chain, resulting in a high-molecular-weight impurity (often
Key Takeaway: The most effective control is preventing the initial attack through steric hindrance (Protecting Groups) and minimizing "over-activation" during the coupling cycle.
Mechanism of Action
To prevent the issue, one must understand the competitive kinetics at play.
The Conflict:
-
Target Reaction: Activated Phosphoramidite attacks the 5'-OH (O-Phosphitylation).
-
Side Reaction: Activated Phosphoramidite attacks the Nucleobase Exocyclic Amine (N-Phosphitylation).
This side reaction is promoted by:
-
Promiscuous Activation: Highly acidic activators (low pKa) increasing electrophilicity too aggressively.
-
Protecting Group Failure: Loss of the base protecting group (e.g., isobutyryl) during synthesis, exposing the reactive amine.
-
Steric Access: Lack of bulk around the exocyclic amine.
Visualizing the Pathway
Figure 1: Competitive pathways during coupling. The red path represents the formation of the P-N bond (phosphoramidate) leading to branching.
Troubleshooting & Prevention Guide
Category A: Chemistry & Reagents [1][2][3][4][][6][7][8][9][10][11]
Q: Which nucleoside is the primary offender? A: Guanosine (dG). The N2 amino group of guanine is the most nucleophilic exocyclic amine even when protected, though the risk depends heavily on the protecting group. Adenosine (N6) is a secondary risk.
Q: Does the choice of protecting group matter? A: Yes, critically.
-
Isobutyryl (iBu-dG): The traditional standard. It is susceptible to N-branching because the iBu group is less sterically bulky and can occasionally be cleaved prematurely by harsh capping reagents or prolonged exposure to basic conditions.
-
Dimethylformamidine (DMF-dG): Recommended. The DMF group forms an amidine protection that is more stable during the synthesis cycle and provides better steric protection against N-attack. It is also "Fast Deprotecting," which minimizes the time the oligo spends in hot ammonia, reducing other degradation risks.
Q: How does the activator influence branching? A: Stronger activators (lower pKa) increase coupling efficiency but also the likelihood of side reactions.
-
Tetrazole (pKa ~4.8): Slower, less branching risk, but often insufficient for RNA or long DNA.
-
ETT (5-Ethylthio-1H-tetrazole) / BTT: More acidic (pKa ~4.3). They accelerate coupling but can promote N-branching if the Coupling Time is too long.
-
Recommendation: If using ETT/BTT, do not arbitrarily extend coupling times beyond what is necessary for high yield (typically 3-6 minutes for RNA, <2 mins for DNA).
Category B: Synthesis Parameters
Q: Should I use Double Coupling? A: Proceed with caution. While double coupling ensures full-length product (n), it doubles the exposure of the nucleobases to the activated phosphoramidite.
-
Risk: High.
-
Mitigation: If double coupling is required (e.g., for >40-mers), ensure your capping step is highly efficient to acetylate any "branched" sites that might have formed (though capping primarily targets OH, it can quench some reactive intermediates).
Q: How does moisture affect this? A: Moisture hydrolyzes the phosphoramidite into H-phosphonates or other reactive species that can complicate the reaction landscape, but N-branching is primarily a direct attack of the active amidite. However, wet reagents often lead to users increasing coupling times or activator concentration to compensate for poor coupling—indirectly causing branching.
Diagnostic & Remediation Protocols
Protocol 1: Detection via LC-MS
N-branched species are often invisible on standard UV-HPLC because they may co-elute with the main peak or appear as broad "humps."
| Feature | Observation |
| Mass Shift | Look for mass peaks corresponding to 2x Sequence Mass (dimers formed by branching) or +300-330 Da (single base addition at a branch). |
| HPLC Profile | A "shoulder" on the hydrophobic side (later eluting) of the main peak in Reverse Phase HPLC. |
| Ion Exchange | N-branched oligos often have different charge states due to the extra phosphate group at the branch point. |
Protocol 2: The "Chemical Reversal" (The Fix)
If you suspect N-branching, you can chemically reverse it. The P-N bond (phosphoramidate) formed at the branch is more acid-labile and susceptible to specific nucleophiles than the native P-O bond (phosphodiester).
Reagent: Triethylamine Trihydrofluoride (TEA[9][12]·3HF). Note: This is commonly used for RNA 2'-O-TBDMS deprotection, but it also cleaves N-branches.
Step-by-Step Recovery:
-
Synthesis: Complete synthesis and standard base deprotection (e.g., Ammonia/AMA).
-
Isolation: Lyophilize the crude oligonucleotide.
-
Treatment: Dissolve the pellet in neat TEA·3HF (or a mixture with DMSO if solubility is poor).
-
Incubation: Heat at 40°C - 55°C for 4–16 hours.
-
Mechanism:[13] The fluoride/acid environment selectively cleaves the unstable P-N phosphoramidate bond of the branch, releasing the extra chain and restoring the native nucleobase amine.
-
-
Quenching: Precipitate with Butanol or Isopropanol to remove the TEA·3HF.[][13]
-
Analysis: Re-run LC-MS. The high-molecular-weight branch impurity should disappear, converting back to the main product peak.
Summary of Recommendations (Decision Matrix)
| Parameter | Standard Practice (High Risk) | Optimized Practice (Low Risk) |
| dG Protection | iBu-dG | DMF-dG (Steric bulk + stability) |
| Activator | High concentration ETT with long wait | Optimized ETT (Shortest effective time) |
| Coupling | Double Coupling on all bases | Single Coupling (optimized) or Double only on difficult stretches |
| Post-Synthesis | Standard Ammonia Deprotection | TEA·3HF Treatment (if branching is detected) |
References
-
Glen Research. Formation of N-Branched Oligonucleotides. Glen Report 19.18. Available at: [Link]
-
Cazenave, C. et al. (1994). Formation of N-branched oligonucleotides as by-products in solid-phase oligonucleotide synthesis.[9][11][12] Nucleic Acids Research. Available at: [Link]
-
Glen Research. DMF-dG: A Clear Improvement.[6][14] Glen Report 21.17. Available at: [Link]
-
Waters Corporation. LC-MS Analysis of Synthetic Oligonucleotides. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. glenresearch.com [glenresearch.com]
- 3. idtdna.com [idtdna.com]
- 4. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 6. glenresearch.com [glenresearch.com]
- 7. mz-at.de [mz-at.de]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. Formation of N-branched oligonucleotides as by-products in solid-phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 14. glenresearch.com [glenresearch.com]
Improving the solubility of N6-Benzoyl-2'-deoxyadenosine for experiments
The following Technical Support Guide is designed for researchers and drug development professionals working with N6-Benzoyl-2'-deoxyadenosine (dA(bz)) . It addresses the inherent hydrophobicity of the benzoyl protecting group and provides field-proven protocols to maintain solubility without compromising chemical integrity.[1]
Senior Application Scientist: Dr. A. Vance Subject: Solubility Optimization & Stability Protocols Last Updated: 2025-05-21[1]
Executive Summary: The Solubility Challenge
N6-Benzoyl-2'-deoxyadenosine (CAS: 4546-72-9) is a critical protected nucleoside intermediate.[1] The benzoyl group at the N6 position protects the exocyclic amine during oligonucleotide synthesis, but it significantly increases the molecule's lipophilicity compared to native deoxyadenosine.[1]
The Core Problem: Users frequently encounter precipitation when attempting to dilute organic stock solutions into aqueous buffers (e.g., PBS or culture media).[1] This "crash-out" effect leads to inconsistent dosing and clogged HPLC columns.[1]
The Solution: This guide provides a Solvent System Decision Matrix and validated protocols to ensure dA(bz) remains in solution for your specific application.
Solubility Profile & Solvent Selection
Data aggregated from internal QC testing and MSDS analysis.
| Solvent System | Solubility Limit (approx.) | Application Suitability | Risk Factor |
| DMSO (Anhydrous) | 15 - 100 mg/mL | High (Stock Solutions) | Hygroscopic (absorbs water, reducing solubility over time).[1] |
| DMF | ~30 mg/mL | High (Synthesis) | Toxic; incompatible with some bioassays.[1] |
| Methanol | ~20 mg/mL | Medium (Analysis) | Volatile; concentration changes due to evaporation.[1] |
| Ethanol | ~1 mg/mL | Low | Poor solubility; not recommended for stocks.[1] |
| Water / PBS | < 0.1 mg/mL | None (Direct dissolution) | High Risk: Immediate precipitation. |
| 1:6 DMSO:PBS | ~0.14 mg/mL | Bioassays | Requires slow titration to avoid crashing out.[1] |
Workflow Visualization: Solvent Decision Matrix
Use the following logic flow to determine the correct preparation method for your experiment.
Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental intent.[1]
Validated Protocols
Protocol A: Preparation of High-Concentration Stock (50 mM)
Purpose: Long-term storage or synthesis starting material.[1] Reagents: Anhydrous DMSO (Sigma-Aldrich Grade or equivalent).
-
Calculate: For 10 mg of dA(bz) (MW: 355.35 g/mol ), add 562 µL of DMSO to achieve ~50 mM.[1]
-
Add Solvent: Add DMSO directly to the vial containing the powder.[1] Do not transfer powder first to avoid static loss.[1]
-
Sonicate: Sonicate in a water bath at 30–35°C for 5–10 minutes .
-
Note: The solution must be completely clear. If hazy, sonicate further.[1]
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Caution: DMSO freezes at 19°C. Ensure the stock is fully thawed and vortexed before use, as gradients form during freezing.[1]
-
Protocol B: Aqueous Dilution for Bioassays (The "Anti-Crash" Method)
Purpose: Introducing dA(bz) into cell culture media or PBS without precipitation.[1] Mechanism: Prevents the "Ouzo effect" (spontaneous micro-emulsion formation) by controlling the mixing rate.[1]
-
Pre-warm: Warm your aqueous buffer/media to 37°C.
-
Vortexing Entry: Set the aqueous buffer on a vortex mixer at medium speed.
-
Subsurface Injection: While vortexing, inject the DMSO stock solution slowly into the center of the vortex (subsurface), not on the walls.[1]
-
Limit: Do not exceed 10% v/v DMSO if possible; solubility drops exponentially in water.[1] For higher concentrations, use a carrier like 20% SBE-β-Cyclodextrin or Corn Oil [1].[1]
Troubleshooting & FAQs
Q1: My sample precipitated inside the HPLC injector. Why?
Diagnosis: Your sample solvent was likely too strong (e.g., 100% Methanol) compared to your starting mobile phase (e.g., 95% Water).[1] When the sample plug hit the aqueous mobile phase, the dA(bz) crashed out instantly.[1] Fix: Dissolve your HPLC sample in a solvent mixture that matches your starting mobile phase (e.g., 50:50 Water:Acetonitrile).[1] If it won't dissolve, use the initial mobile phase ratio but heat slightly to 40°C, then filter.[1]
Q2: Can I use heat to dissolve the compound?
Answer: Yes, but with strict limits.
-
Safe: 30–45°C for <30 minutes.[1]
-
Unsafe: >60°C or prolonged heating, especially in basic or aqueous conditions.[1]
-
Reasoning: The N6-benzoyl bond is an amide linkage.[1] While relatively stable, it is susceptible to hydrolysis (deprotection) at high temperatures, particularly if the pH drifts >8.0 [2].[1]
Q3: I see an extra peak on my LC-MS. Did the compound degrade?
Answer: Check the mass shift.
-
Mass -104 Da (Loss of Benzoyl): If you observe a peak at MW ~251 (Deoxyadenosine), your sample has deprotected.[1] This often happens if the sample was stored in a basic solvent (e.g., containing ammonia or amines) or exposed to moisture for long periods.[1]
-
Mass +16 Da: Potential oxidation (rare, but possible if stored in non-anhydrous DMSO for months).[1]
Q4: Why is my DMSO stock cloudy after thawing?
Answer: DMSO is hygroscopic.[1][2] If the vial was opened frequently, it absorbed atmospheric water.[1] The dA(bz) is insoluble in the water-DMSO mix.[1] Fix: Re-sonicate at 35°C. If it does not clear, the water content is too high; you must prepare a fresh stock using a new, sealed bottle of anhydrous DMSO.
References
Sources
Technical Support Center: Selective N-Benzoylation & Isomer Control
Current Status: Operational Topic: Minimizing O-Benzoylated Isomers (N- vs. O-Selectivity) Ticket Priority: High (Yield & Purity Critical)
Introduction: Defining the "Isomer" Problem
User Query: "My LC-MS shows a split peak with the exact mass of my product, but different retention time. IR shows a new ester band (~1730 cm⁻¹). Why is my benzoylation yielding an O-isomer?"
Technical Diagnosis: In the synthesis of amides (specifically with Serine/Threonine residues or amino-alcohols), the "O-benzoylated isomer" usually arises from one of two distinct failure modes:
-
Kinetic Competition: During the reaction, the hydroxyl group competes with the amine for the benzoylating agent (common in Schotten-Baumann conditions).
-
Thermodynamic Rearrangement (N→O Shift): The desired N-benzoylated product forms correctly but rearranges to the O-benzoylated ester during acidic workup or cleavage (common in peptide synthesis).
This guide provides the protocols to diagnose, prevent, and revert these isomers.
Diagnostic Workflow
Before altering your synthesis, determine when the isomer is forming. Use this logic gate to isolate the root cause.
Figure 1: Diagnostic logic to distinguish between kinetic side-reactions and thermodynamic rearrangements.
Scenario A: Preventing Competitive O-Acylation (Kinetic Control)
Context: You are performing a Schotten-Baumann reaction (Benzoyl Chloride + Base) and forming the ester alongside the amide.
The Mechanism: While amines are generally better nucleophiles than alcohols, the selectivity drops if:
-
The amine is protonated (pH too low).
-
The benzoylating agent is in large excess.
-
The reaction temperature is too high (O-acylation has a higher activation energy; heat promotes it).
Protocol: Optimized Biphasic Schotten-Baumann
| Parameter | Standard Condition (Risk of Isomer) | Optimized Protocol (High Selectivity) |
| Solvent | Homogeneous (e.g., THF/Water) | Biphasic (DCM / Water) |
| Base | NaOH (Strong, variable pH) | NaHCO₃ or Na₂CO₃ (Buffered pH 8–9) |
| Temperature | Room Temperature (25°C) | Cryogenic (0°C to -5°C) |
| Addition | Rapid dumping | Dropwise (keep [BzCl] low) |
Step-by-Step Optimization:
-
Dissolve: Dissolve the amino-alcohol in water (or 1:1 Water/Dioxane if solubility is poor).
-
Buffer: Add 2.5 equivalents of NaHCO₃. Why? This maintains pH ~8.5. At this pH, the amine is deprotonated (reactive), but the hydroxyl group is protonated (unreactive). Stronger bases like NaOH (pH >12) can deprotonate the hydroxyl, making it nucleophilic.
-
Phase: Add an equal volume of DCM (Dichloromethane). The amine stays in the aqueous phase; the Benzoyl Chloride stays in the organic phase. Reaction occurs at the interface.
-
Addition: Cool to 0°C. Add Benzoyl Chloride (1.05 eq) dissolved in DCM dropwise.
-
Rationale: Keeping the temperature low suppresses the O-acylation pathway, which requires higher activation energy than N-acylation.
Scenario B: The N→O Acyl Shift (Thermodynamic Control)
Context: Your reaction was selective, but after using TFA (Trifluoroacetic acid) or HCl for deprotection/workup, the O-isomer appeared.
The Mechanism: In the presence of acid, the amide oxygen attacks the carbonyl carbon, forming a 5-membered oxazolidine intermediate. This ring opens to place the benzoyl group on the oxygen (O-ester), which is protonated and stable in acid. This is the "Hidden Isomer."
Figure 2: The reversible N→O acyl migration mechanism common in Serine/Threonine derivatives.
Troubleshooting Protocol: Reversing the Shift
If you suspect an N→O shift has occurred, do not discard the product. It is reversible.
The "Back-Shift" Procedure:
-
Isolate: Take the crude solid (containing the O-isomer).
-
Dissolve: Dissolve in a mixture of Water/Acetonitrile (1:1).
-
Adjust pH: Add dilute Ammonia (NH₄OH) or NaHCO₃ until the pH is 8.0 – 8.5.
-
Warning: Do not exceed pH 10, or you risk hydrolyzing the benzoyl group entirely (saponification).
-
-
Monitor: Stir at Room Temperature. Monitor by HPLC. The O-isomer peak (usually less polar, longer retention) should disappear and merge into the N-isomer peak.
-
Workup: Once conversion is complete, lyophilize or extract immediately. Do not re-acidify strongly.
FAQ: Reagent Selection for Difficult Substrates
Q: Benzoyl chloride is too aggressive. What alternatives maximize N-selectivity?
A: If the Biphasic Schotten-Baumann method fails, switch to Active Ester chemistry.
| Reagent System | Selectivity Mechanism |
| Benzoyl Cyanide (BzCN) | Highly selective for amines over alcohols due to the leaving group nature. Often requires no base or mild base (Et₃N). |
| Benzoic Acid + HATU + HOBt | Gold Standard for Peptides. HOBt forms an active ester that reacts rapidly with amines but is sluggish with hydroxyls. |
| Benzoic Anhydride | Slower than acid chlorides, allowing the kinetic preference for amines to dominate. |
Q: Can I use protecting groups to prevent this? A: Yes. If the N→O shift is persistent:
-
Protect the Hydroxyl with TBS (tert-butyldimethylsilyl) or Trt (Trityl) before benzoylation.
-
Perform N-benzoylation.
-
Deprotect the Hydroxyl. Note: TBS requires Fluoride (TBAF) removal; Trityl requires acid (which brings back the N→O shift risk, so use careful scavenging).
References
-
Cohen, L. A., & Witkop, B. (1961). The Selective Degradation of Proteins. Angewandte Chemie. (Describes the fundamental mechanism of N→O acyl migration in Serine/Threonine systems).
-
Schotten, C. (1884).[1] Ueber die Oxydation des Piperidins.[1] Berichte der deutschen chemischen Gesellschaft.[1] (The foundational text for Schotten-Baumann conditions).[2] [1]
-
Sohma, Y., et al. (2004). Novel Water-Soluble Prodrugs of HIV-1 Protease Inhibitors Based on O-N Intramolecular Acyl Migration.[3] Journal of Medicinal Chemistry. (Demonstrates the reversibility of O-acyl isopeptides to N-acyl amides under basic conditions).
-
Organic Chemistry Portal. Schotten-Baumann Reaction.[1][2][4] (General reaction conditions and biphasic system parameters).
-
Meshram, G. A., & Patil, V. D. (2009). Chemoselective Acylation and Benzoylation of Alcohols, Phenols and Amines Using Copper Oxide. TSI Journals. (Alternative catalytic methods for selectivity).
Sources
Validation & Comparative
Comparing N6-Benzoyl-2'-deoxyadenosine vs isobutyryl-deoxyadenosine protecting groups
[1]
Executive Summary
In oligonucleotide synthesis, the choice of exocyclic amine protection for 2'-deoxyadenosine (dA) dictates deprotection kinetics, intermediate stability, and downstream purification complexity.[]
- (N6-Benzoyl): The industry "Gold Standard." It offers maximum stability against depurination and is compatible with standard deprotection workflows. However, it releases UV-active benzamide byproducts that can interfere with LC-MS analysis of short oligos.[]
- (N6-Isobutyryl): The "Clean Chemistry" Alternative. It offers faster deprotection kinetics and releases isobutyramide, which is UV-transparent and less likely to obscure oligonucleotide peaks during purification.[]
Mechanistic Chemistry: Aromatic vs. Aliphatic Protection
The fundamental difference lies in the electronic properties of the amide bond protecting the N6-exocyclic amine.
-
N6-Benzoyl (
): The benzoyl group is an aromatic amide. The conjugation of the phenyl ring with the carbonyl group increases the stability of the amide bond (resonance stabilization), making it more resistant to hydrolysis. This robustness is a double-edged sword: it prevents premature deprotection but requires harsher conditions to remove.[]-
Mechanism:[][2] Nucleophilic attack by ammonia/amine on the carbonyl carbon is slower due to the electron-donating resonance of the phenyl ring.
-
-
N6-Isobutyryl (
): The isobutyryl group is an aliphatic amide. Lacking aromatic resonance stabilization, the carbonyl carbon is more electrophilic and susceptible to nucleophilic attack.
Visualizing the Deprotection Pathway
The following diagram illustrates the parallel deprotection pathways and the critical byproduct distinction.
Caption: Comparative deprotection pathways showing the kinetic advantage and byproduct implications of Isobutyryl vs. Benzoyl protection.
Performance Comparison Matrix
The following data synthesizes experimental outcomes for decision-making.
| Feature | Causality / Implications | ||
| Deprotection Speed | Standard (Slow) | Fast | |
| Depurination Resistance | High (Robust) | Moderate | The electron-withdrawing benzoyl group reduces the basicity of N7 more effectively than isobutyryl, stabilizing the glycosidic bond under acidic detritylation. |
| Byproduct UV Activity | High (Interfering) | Low (Transparent) | Critical for LC-MS: Benzamide absorbs strongly at 254nm.[] Isobutyramide is virtually invisible, simplifying peak integration for short oligos.[] |
| Compatibility | Universal | Specialized |
Experimental Protocols
Protocol A: Standard Deprotection (Conc.
)
Applicability: Routine synthesis of primers and probes >20 mer.
-
Reagent: Concentrated Ammonium Hydroxide (28-30%).[]
-
Temperature/Time:
-
Workflow:
-
Transfer CPG column contents to a screw-cap vial.[]
-
Add 1.0 mL conc.
. -
Incubate at target temperature.[][6]
-
Cool on ice before opening to prevent ammonia gas release.[]
-
Evaporate (SpeedVac) or desalt.
-
Protocol B: Ultra-Fast Deprotection (AMA)
Applicability: High-throughput production requiring <15 min turnaround.[]
Note: Both groups are compatible, but
-
Reagent: AMA Solution (1:1 mixture of 30%
and 40% Methylamine). -
Temperature/Time:
- : 65°C for 10 minutes.
- : 65°C for 5 minutes (or Room Temp for 2 hours).
-
Critical Caution: If using AMA, ensure dC-Acetyl is used instead of dC-Benzoyl to prevent transamination side reactions.[]
and do not suffer from transamination.
Decision Logic: When to Use Which?
Use the following logic tree to select the optimal monomer for your application.
Caption: Decision matrix for selecting N6-protected deoxyadenosine phosphoramidites.
References
-
Glen Research. Deprotection - Volume 4 - Alternatives to Ammonium Hydroxide. Retrieved from [Link]
-
Reddy, M. P., et al. (1987). Fast cleavage and deprotection of oligonucleotides. Tetrahedron Letters.[] (Discusses kinetics of acyl protecting groups).
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron.[] (Foundational review on protecting group strategies).
A Senior Application Scientist's Guide to the Purity Analysis of Synthetic N6-Benzoyl-2'-deoxyadenosine by HPLC
For researchers, scientists, and professionals in drug development, the purity of synthetic nucleoside analogues like N6-Benzoyl-2'-deoxyadenosine is not merely a quality metric; it is the foundation of reliable experimental outcomes and therapeutic safety. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of N6-Benzoyl-2'-deoxyadenosine, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, compare HPLC with viable alternatives, and provide actionable protocols to ensure the integrity of your work.
N6-Benzoyl-2'-deoxyadenosine serves as a critical, amino-protected building block in the synthesis of oligonucleotides[1][2]. Impurities, which can arise during synthesis from incomplete reactions or degradation, can lead to the formation of truncated or modified oligonucleotide sequences, compromising the efficacy and safety of the final product[][4][5]. Therefore, rigorous purity analysis is an indispensable step in its quality control.
The Gold Standard: Reversed-Phase HPLC for Purity Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the purity analysis of protected nucleosides like N6-Benzoyl-2'-deoxyadenosine. Its widespread adoption is due to its high resolution, reproducibility, and ability to separate compounds with subtle differences in hydrophobicity.
Principle of Separation
The separation mechanism in RP-HPLC relies on the hydrophobic interactions between the analyte and the stationary phase (typically a C18 alkyl-silica column). A polar mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is used to elute the compounds. N6-Benzoyl-2'-deoxyadenosine, being a relatively nonpolar molecule due to the benzoyl protecting group, is well-retained on the C18 column. A gradient elution, where the proportion of the organic solvent is gradually increased, is employed to effectively separate the main compound from both more polar (early-eluting) and less polar (late-eluting) impurities.
Experimental Workflow for HPLC Purity Analysis
The following diagram outlines the typical workflow for the purity analysis of N6-Benzoyl-2'-deoxyadenosine by HPLC.
Caption: Workflow for HPLC Purity Analysis of N6-Benzoyl-2'-deoxyadenosine.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before sample analysis[6][7][8][9][10].
1. Materials and Reagents:
-
N6-Benzoyl-2'-deoxyadenosine sample
-
Reference standard of N6-Benzoyl-2'-deoxyadenosine (≥98% purity)[11]
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol
-
Purified water (e.g., Milli-Q)
-
Triethylammonium acetate (TEAA) buffer or Ammonium acetate
-
0.22 µm syringe filters[12]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1 M TEAA in water, pH 7.0[13]
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 281 nm[1]
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the N6-Benzoyl-2'-deoxyadenosine reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.
4. System Suitability Test (SST):
-
Inject the standard solution five times consecutively.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (T): 0.8 - 1.5
-
Theoretical Plates (N): ≥ 2000
-
5. Analysis and Purity Calculation:
-
Once the system passes the SST, inject the blank (diluent) followed by the sample solution.
-
Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparison with Alternative Analytical Techniques
While HPLC is the workhorse, other techniques offer distinct advantages for specific analytical goals. The choice of method depends on the required speed, sensitivity, and the type of information needed.
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Differential partitioning between a stationary and mobile phase based on hydrophobicity. | Robust, reproducible, cost-effective, and easy to implement for routine QC. | Lower sensitivity compared to MS; co-eluting impurities may not be detected; does not provide mass information for impurity identification. | Routine purity assessment and QC. |
| UPLC-UV | Similar to HPLC but uses columns with sub-2 µm particles at higher pressures. | Faster analysis times, higher resolution, increased sensitivity, and lower solvent consumption compared to HPLC.[14][15][16] | Higher initial instrument cost; more susceptible to clogging from particulates. | High-throughput screening and complex sample analysis. |
| LC-MS | Combines the separation power of LC (HPLC or UPLC) with the detection capabilities of Mass Spectrometry. | Provides molecular weight information for unequivocal peak identification and impurity characterization; extremely high sensitivity and selectivity.[17][18] | Higher cost and complexity; ion suppression effects can complicate quantification. | Impurity identification, characterization, and trace-level analysis. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency; very low sample and reagent consumption. | Lower sensitivity and reproducibility compared to HPLC for some applications; complex method development. | Analysis of charged impurities and chiral separations. |
Decision Guide for Selecting the Appropriate Analytical Method
The following decision tree can guide researchers in selecting the most suitable analytical technique for their specific needs.
Caption: Decision tree for selecting an analytical method for N6-Benzoyl-2'-deoxyadenosine.
Conclusion
The purity analysis of synthetic N6-Benzoyl-2'-deoxyadenosine is critical for ensuring the quality and reliability of downstream applications, particularly in oligonucleotide synthesis. Reversed-phase HPLC with UV detection stands as a robust, reliable, and cost-effective method for routine quality control. The detailed protocol provided, incorporating system suitability tests, establishes a self-validating framework for accurate purity determination. For applications requiring higher throughput, resolution, or sensitivity, UPLC offers a significant performance advantage. When the goal shifts to the identification and characterization of unknown impurities, the hyphenation of liquid chromatography with mass spectrometry (LC-MS) is the undisputed method of choice, providing invaluable molecular weight information. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate analytical strategy to ensure the integrity of their materials and the success of their scientific endeavors.
References
-
N6 Benzoyl 2 Deoxyadenosine >= 98% (Hplc) 5 G - Cenmed Enterprises. Cenmed Enterprises. [Link]
-
Certificate of analysis - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
-
HPLC determination of adenosine in royal jelly. ScienceDirect. [Link]
-
Nucleoside analysis with high performance liquid chromatography (HPLC) - Protocols.io. protocols.io. [Link]
-
Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography - Chemyx. Chemyx Inc. [Link]
-
High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS : Waters. Waters Corporation. [Link]
-
System Suitability in HPLC Analysis | Pharmaguideline. Pharmaguideline. [Link]
- CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents.
-
Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed. PubMed. [Link]
-
Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Hawkin's Corner. [Link]
-
Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC - NIH. National Center for Biotechnology Information. [Link]
-
System suitability in HPLC Analysis - Pharmaceutical Updates. Pharmaceutical Updates. [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. [Link]
-
How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC - Bitesize Bio. Bitesize Bio. [Link]
-
The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results - IJRASET. International Journal for Research in Applied Science and Engineering Technology. [Link]
-
Impurities in Oligonucleotide Drug Substances and Drug Products | Request PDF - ResearchGate. ResearchGate. [Link]
-
HPLC Purity Testing Explained: What Researchers Need to Know. Scilight. [Link]
-
A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity - ResearchGate. ResearchGate. [Link]
-
Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey - ResearchGate. ResearchGate. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. YouTube. [Link]
-
Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography - Agilent. Agilent Technologies. [Link]
-
A Novel Solid Support for Efficient Reduction of Process-Related Impurities in Synthetic Nucleic Acid Sequences - FDA. U.S. Food and Drug Administration. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 8. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 9. wheretofindpeptides.com [wheretofindpeptides.com]
- 10. youtube.com [youtube.com]
- 11. cenmed.com [cenmed.com]
- 12. protocols.io [protocols.io]
- 13. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. sepscience.com [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. chemyx.com [chemyx.com]
- 18. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Protecting Groups for Deoxyadenosine: Performance, Kinetics, and Stability
[1]
Executive Summary
The N6-exocyclic amine of deoxyadenosine (dA) requires protection during oligonucleotide synthesis to prevent side reactions and depurination. While N6-Benzoyl (Bz) remains the industry standard due to its robustness, it necessitates harsh deprotection conditions that can degrade sensitive modifications.
This guide compares the standard Benzoyl group against "Fast" (Acetyl, Phenoxyacetyl ) and "Depurination-Resistant" (Dimethylformamidine ) alternatives. Our analysis confirms that while N6-Pac and N6-dmf offer superior deprotection kinetics and stability profiles, N6-Bz remains the cost-effective workhorse for unmodified DNA synthesis.
The Core Challenge: Acid-Catalyzed Depurination
The primary failure mode associated with N6-protected dA is depurination —the cleavage of the glycosidic bond between the base and the sugar.[1] This occurs during the acidic detritylation step (DCA/TCA treatment) of the synthesis cycle.
Mechanism of Failure
Electron-withdrawing acyl protecting groups (like Benzoyl) reduce the electron density of the adenine ring, destabilizing the glycosidic bond under acidic conditions.
Figure 1: Mechanism of acid-catalyzed depurination during oligonucleotide synthesis.
Detailed Comparison of Protecting Groups
A. Benzoyl (Bz) – The Standard[3]
-
Structure: Amide linkage.
-
Pros: Extremely stable during synthesis; low cost; crystalline phosphoramidites.
-
Cons: Slow deprotection; significant risk of depurination during long synthesis cycles (e.g., >60-mers) due to repeated acid exposure.
B. Phenoxyacetyl (Pac) / tert-Butylphenoxyacetyl (TAC) – The "Ultra-Fast"
-
Structure: Ether-amide linkage.
-
Pros: Rapid deprotection under mild conditions (room temperature); minimizes thermal degradation of sensitive dyes/linkers.
-
Cons: Phosphoramidites are less stable in solution than Bz; higher cost.
C. Dimethylformamidine (dmf) – The Stabilizer
-
Structure: Amidine linkage (N=CH-N).
-
Pros: Superior resistance to depurination. The amidine group does not withdraw electrons as strongly as acyl groups, maintaining glycosidic bond stability.
-
Cons: More expensive; requires specific deprotection conditions to avoid side reactions.
Performance Data Comparison
The following table synthesizes kinetic data for deprotection and stability.
| Feature | N6-Benzoyl (Bz) | N6-Acetyl (Ac) | N6-Phenoxyacetyl (Pac) | N6-Dimethylformamidine (dmf) |
| Primary Use Case | Standard DNA Synthesis | Fast Deprotection | Sensitive/Modified Oligos | Long Oligos (>60-mer) / G-rich |
| Deprotection (NH₄OH) | 55°C, 8–16 hours | 55°C, 2–4 hours | RT, 2–4 hours | 55°C, 2 hours |
| Deprotection (AMA) | 65°C, 10 mins (Risk of N4-Bz-C mod) | 65°C, 5 mins | RT, 10 mins | 55°C, 10 mins |
| Depurination Resistance | Low (Susceptible) | Moderate | Moderate | High (Best Stability) |
| Solution Stability | High (>1 week) | Moderate | Moderate | High |
Note: AMA = 1:1 Mixture of Ammonium Hydroxide and Aqueous Methylamine.[2]
Experimental Protocols
Protocol A: Synthesis of N6-Benzoyl-2'-Deoxyadenosine (Transient Protection)
This method avoids the need for separate sugar protection steps.
-
Drying: Co-evaporate 2'-deoxyadenosine (10 mmol) with anhydrous pyridine (2x) to remove moisture.
-
Transient Silylation: Suspend in dry pyridine (50 mL). Add Trimethylchlorosilane (TMSCl, 5 eq.) dropwise at 0°C. Stir for 30 min to silylate 3'-OH and 5'-OH.
-
Acylation: Add Benzoyl Chloride (1.1 eq.) dropwise at 0°C. Stir for 2 hours at room temperature. The N6-amine is acylated.[3]
-
Hydrolysis: Cool to 0°C. Add water (10 mL) followed by conc. aqueous ammonia (10 mL) to hydrolyze the unstable TMS ether groups while retaining the N6-benzoyl amide.
-
Purification: Crystallize from water/ethanol or purify via flash chromatography (DCM/MeOH).
Protocol B: Optimized Oligo Deprotection (N6-Pac vs N6-Bz)
Use this workflow to validate deprotection kinetics.
Materials:
-
Reagent A: Conc. Ammonium Hydroxide (28-30%).
-
Reagent B: AMA Solution (1:1 NH₄OH / 40% Methylamine).
Steps:
-
Cleavage: Treat the CPG support with 1 mL of Reagent A or B. Incubate for 30 min at RT to cleave the oligo from the support.
-
Deprotection:
-
For dA(Bz): Transfer supernatant to a screw-cap vial. Heat at 55°C for 16 hours (Reagent A) or 65°C for 10 min (Reagent B).
-
For dA(Pac): Transfer supernatant. Incubate at Room Temperature for 4 hours (Reagent A) or 10 min (Reagent B).
-
-
Work-up: Cool (if heated), evaporate solvent in a speed-vac, and resuspend in water for HPLC analysis.
Decision Matrix: Selecting the Right Group
Use the following logic flow to determine the optimal protecting group for your specific application.
Figure 2: Selection workflow for deoxyadenosine protecting groups.
References
-
Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient protection: Efficient one-flask syntheses of protected deoxynucleosides. Journal of the American Chemical Society. Link
-
McBride, L. J., & Caruthers, M. H. (1983). An investigation of several deoxynucleoside phosphoramidites useful for synthesizing deoxyoligonucleotides. Tetrahedron Letters. Link
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups.[4] Nucleic Acids Research. Link
-
Vu, H., et al. (1990). Fast deprotection of synthetic DNA using N6-phenoxyacetyl-deoxyadenosine. Tetrahedron Letters. Link
-
Glen Research. (2023). Deprotection Guide: UltraFAST and Standard Procedures. Glen Research Technical Reports. Link
-
Froehler, B. C., & Matteucci, M. D. (1983). Dialkylformamidines: high stability groups for the protection of the N6-amino group of deoxyadenosine. Nucleic Acids Research. Link
Technical Guide: Validation of Oligonucleotide Sequence Fidelity with N6-Benzoyl-2'-deoxyadenosine (dA-Bz)
Executive Summary
In the landscape of therapeutic oligonucleotide manufacturing, the selection of protecting groups is a decision that dictates downstream processing, impurity profiles, and ultimately, the safety of the drug substance. N6-Benzoyl-2'-deoxyadenosine (dA-Bz) remains the industry standard for Adenine protection in phosphoramidite chemistry, despite the emergence of "UltraMild" alternatives like phenoxyacetyl (PAC).
This guide provides a rigorous technical comparison of dA-Bz against its alternatives, focusing on sequence fidelity . It addresses the specific trade-offs between monomer stability and deprotection harshness, providing a validated LC-MS workflow to confirm sequence integrity.
Part 1: The Chemistry of Protection & Fidelity Risks
The Standard: N6-Benzoyl-dA
The exocyclic amine of Adenine is highly reactive. Without protection, it participates in side reactions during the coupling step. The Benzoyl (Bz) group masks this amine via an amide bond.
-
Mechanism of Action: The Bz group renders the exocyclic amine non-nucleophilic.
-
The Trade-off: The amide bond is robust. Removing it requires nucleophilic attack by ammonia or methylamine at elevated temperatures (55°C–65°C).
-
Fidelity Risk: The primary risk with dA-Bz is not the coupling efficiency, but the deprotection environment . Prolonged exposure to hot ammonia can degrade the oligonucleotide backbone if "trityl-off" depurination occurred during synthesis.
The Alternatives: Acetyl (Ac) and Phenoxyacetyl (PAC)
To mitigate the harsh deprotection conditions of dA-Bz, "mild" groups were developed.[1][2]
-
dA-Pac (Phenoxyacetyl): Deprotects at Room Temperature (RT).
-
Pro: Eliminates thermal degradation risks; compatible with labile dyes (e.g., Cyanine, Rhodamine).
-
Con: The phosphoramidite monomer is less stable in solution, leading to higher rates of coupling failure (N-1 deletions) if reagents are not fresh.
-
-
dA-Ac (Acetyl): Intermediate lability. Often used to match dC-Ac deprotection kinetics.
Comparative Performance Matrix
| Feature | dA-Bz (Standard) | dA-Pac (UltraMild) | dA-Ac (Fast) |
| Deprotection Condition | NH₄OH @ 55-65°C (8-16h) or AMA @ 65°C (15 min) | NH₄OH @ RT (2-4h) or K₂CO₃/MeOH @ RT | NH₄OH/MeNH₂ @ RT-55°C |
| Monomer Stability | High (Weeks on synthesizer) | Low (Days; susceptible to hydrolysis) | Moderate |
| Primary Fidelity Risk | Depurination-induced cleavage (Chain scission during heating) | Coupling Failure (N-1) due to monomer degradation | Base modification (Transamidation) |
| Impurity Signature | Truncated fragments (3'-end) | N-1 Deletions | N-Acetyl adducts |
| Cost Efficiency | High (Commodity chemical) | Low (Premium pricing) | Moderate |
Part 2: Visualizing the Fidelity Landscape
The following diagram illustrates the critical checkpoints where dA-Bz impacts sequence fidelity compared to the synthesis workflow.
Caption: Figure 1. The Fidelity Landscape of dA-Bz. Note that the critical failure mode (Chain Scission) occurs during the deprotection step but is caused by prior acidic exposure.
Part 3: Validation Methodologies
To validate the fidelity of an oligonucleotide synthesized with dA-Bz, you must confirm two things:
-
Identity: The sequence is correct (no N-1 failures).
-
Purity: The Benzoyl group is completely removed (no +105 Da adducts).
Protocol A: IP-RP-UPLC-MS (The Gold Standard)
Rationale: Ion-Pairing Reversed-Phase (IP-RP) chromatography allows the separation of highly polar oligonucleotides, while Mass Spectrometry provides exact mass confirmation.
Reagents:
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) + 15 mM Triethylamine (TEA) in LC-MS grade water.
-
Mobile Phase B: 50% Acetonitrile / 50% Mobile Phase A.
-
Column: C18 Oligonucleotide Column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).
Workflow:
-
Sample Prep: Dissolve lyophilized oligo to 10 µM in water.
-
Gradient:
-
0 min: 5% B
-
10 min: 30% B (Linear gradient)
-
Flow rate: 0.3 mL/min.
-
Temp: 60°C (Critical to denature secondary structures).
-
-
MS Settings: Negative Ion Mode (ESI-). Scan range 500–2000 m/z. Deconvolution software (e.g., MaxEnt1) required.
Acceptance Criteria:
-
Target Mass: Observed mass within ± 0.02% of theoretical mass.
-
Benzoyl Check: Inspect spectrum for peaks at Mass + 105 Da . Presence indicates incomplete deprotection.
-
Depurination Check: Inspect for truncated species (N-x) that do not match standard coupling failure patterns (N-1).
Protocol B: Enzymatic Digestion Analysis
Rationale: MS confirms mass but not base order. Digestion breaks the oligo down to single nucleosides to quantify the exact ratio of A, C, G, and T.
Workflow:
-
Digestion Cocktail: Combine 0.5 OD oligo with Snake Venom Phosphodiesterase (SVPD) and Bacterial Alkaline Phosphatase (BAP).
-
Incubation: 37°C for 4 hours.
-
Analysis: Run on standard RP-HPLC (C18) with a simple Phosphate Buffer/Methanol gradient.
-
Calculation: Integrate the area under the curve (AUC) for dA, dC, dG, and T.
-
Validation: The molar ratio must match the theoretical sequence composition (e.g., for a 20-mer with 5 Adenines, dA should be 25% of total area, corrected for extinction coefficients).
-
Part 4: Troubleshooting & Optimization
As a Senior Scientist, I often see "fidelity" issues that are actually "processing" issues. Use this decision tree to diagnose dA-Bz failures.
Caption: Figure 2. Diagnostic logic for identifying dA-Bz related synthesis anomalies.
Expert Insight: The "Ammonia Conundrum"
If you observe high levels of depurination (random truncation), do not immediately blame the dA-Bz monomer. The damage likely happened during the acid detritylation steps (using TCA). The heating step required for dA-Bz deprotection merely reveals this damage by cleaving the backbone at the abasic site (Butler's Rule).
-
Solution: Switch from Trichloroacetic Acid (TCA) to Dichloroacetic Acid (DCA) for detritylation, or reduce acid contact time to <60 seconds per cycle.
References
-
Glen Research. Deprotection of N6-Benzoyl-dA. Glen Report.[3]
-
Thermo Fisher Scientific. Oligonucleotide Characterization via LC-MS.[4] Application Note 72820.[4]
-
Agilent Technologies. Oligo Purity Analysis and Sequence Confirmation by LC/MS.
-
National Institutes of Health (PMC). Methods for L-ribooligonucleotide sequence determination using LCMS.
Sources
Efficacy of N6-Benzoyl-2'-deoxyadenosine (dA(Bz)) in Automated DNA Synthesis: A Critical Technical Guide
Executive Summary
In the landscape of automated oligonucleotide synthesis, N6-Benzoyl-2'-deoxyadenosine (dA(Bz)) remains the industry standard for robust, high-fidelity DNA assembly. However, its dominance is challenged by the need for faster throughput and milder deprotection conditions required by modern, complex modifications.
This guide provides an objective, data-driven analysis of dA(Bz) efficacy compared to its primary alternatives: N6-Acetyl-dA (dA(Ac)) and N6-Phenoxyacetyl-dA (dA(Pac)) . We analyze the mechanistic causality of coupling efficiency, the kinetics of deprotection, and the critical risk of acid-catalyzed depurination.
The Chemistry of Protection: Why N6-Benzoyl?
The exocyclic amine of adenine is nucleophilic. Without protection, it participates in side reactions during phosphoramidite coupling and oxidation. The benzoyl group (Bz) is chosen for its balance of stability and removability. It renders the exocyclic amine non-nucleophilic via electron withdrawal, preventing branching or mutation during chain assembly.
However, this stability is a double-edged sword. The amide bond formed is robust, requiring harsh nucleophilic displacement (ammonolysis) for removal.
Structural Comparison of Alternatives
| Monomer | Protecting Group | Primary Utility | Deprotection Condition (Typical) |
| dA(Bz) | Benzoyl | Standard. High stability, low cost. | NH₄OH, 55°C, 16h (or 65°C, 4h) |
| dA(Ac) | Acetyl | Fast. Compatible with AMA (UltraFAST). | AMA, 65°C, 5-10 min |
| dA(Pac) | Phenoxyacetyl | Mild. Sensitive dyes/linkers. | K₂CO₃ in MeOH, RT, 4h |
Critical Analysis: Performance Metrics
A. Deprotection Kinetics (The Throughput Bottleneck)
The choice of dA protection dictates your post-synthesis workflow. dA(Bz) is the rate-limiting step in standard synthesis.
-
Mechanism: Nucleophilic attack by ammonia or methylamine on the carbonyl carbon of the protecting group.
-
Observation: dA(Bz) has a high energy barrier for cleavage compared to dA(Ac).
-
Impact: Using dA(Bz) precludes "UltraFAST" workflows unless high heat is applied, which degrades sensitive modifications (e.g., cyanine dyes, biotin).
Experimental Data: Deprotection Half-Lives (t½)
| Reagent | Temp | dA(Bz) t½ | dA(Ac) t½ | dA(Pac) t½ |
| Conc. NH₄OH | 25°C | ~300 min | ~20 min | < 10 min |
| AMA (1:1 NH₄OH/MeNH₂) | 65°C | 2-3 min | < 1 min | < 1 min |
Application Note: While dA(Bz) can be deprotected in AMA (5 min @ 65°C), it is strictly incompatible with "UltraMILD" conditions (K₂CO₃/MeOH). Attempting to deprotect dA(Bz) with mild reagents results in incomplete deprotection and failure of downstream bioassays.
B. Stability & Side Reactions: The Depurination Risk[1]
The most significant technical risk with dA(Bz) is acid-catalyzed depurination during the detritylation step.
-
The Mechanism: The electron-withdrawing benzoyl group reduces the electron density of the purine ring. Counter-intuitively, while this protects the exocyclic amine, it destabilizes the N-glycosidic bond under acidic conditions (TCA/DCA treatment).
-
The Failure Mode: Protonation of N7 (and N3) leads to the cleavage of the base from the sugar, creating an apurinic site. Upon basic deprotection, the backbone cleaves at this site, reducing full-length yield.[1]
Comparative Depurination Susceptibility (Relative Rates)
-
dA(Bz): High susceptibility. Requires controlled acid exposure (e.g., Dichloroacetic acid (DCA) is preferred over Trichloroacetic acid (TCA)).[1]
-
dA(Pac): Moderate susceptibility.
-
dA(dmf/dbf): (Amidine protected) Low susceptibility. Electron-donating groups stabilize the glycosidic bond.
Protocol Adjustment: When synthesizing oligos >50-mer using dA(Bz), switch from 3% TCA to 3% DCA in Toluene for detritylation to minimize depurination.
C. Coupling Efficiency
In automated synthesizers (e.g., Dr. Oligo, MerMade, ABI 394), dA(Bz) phosphoramidites exhibit excellent coupling kinetics.
-
Average Efficiency: >99.2% per step (with 0.25 M ETT activator).
-
Sterics: The benzoyl group is planar and does not impose significant steric hindrance compared to bulkier groups like dimethylformamidine (dmf).
Visualizing the Pathways
The following diagram illustrates the synthesis logic and the critical decision points where dA(Bz) usage impacts the workflow.
Caption: Synthesis workflow highlighting the critical risks of depurination during detritylation and compatibility failures during deprotection strategies.
Experimental Protocols (Self-Validating Systems)
Protocol A: Optimized Synthesis Cycle for dA(Bz)
Target: Minimize depurination while maintaining coupling efficiency.
-
Reagent Prep: Ensure Anhydrous Acetonitrile (ACN) has <30 ppm water content.
-
Validation: Use a Karl Fischer titrator or in-line molecular sieve traps.
-
-
Detritylation:
-
Reagent: 3% Dichloroacetic Acid (DCA) in Toluene (Not TCA).
-
Flow: Short pulses (e.g., 2 x 5 sec) rather than one long flow.
-
Validation: Monitor the orange trityl cation color. It should clear completely before the wash step.
-
-
Coupling:
-
Monomer: 0.1 M dA(Bz) phosphoramidite in ACN.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or BTT.
-
Time: 60 seconds (standard) or 120 seconds (large scale).
-
-
Capping: Use Acetic Anhydride/N-Methylimidazole.
-
Note: This prevents deletion mutations.
-
Protocol B: Standard Deprotection of dA(Bz) Oligos
-
Cleavage: Incubate column in conc. NH₄OH (28-30%) for 1 hour at RT.
-
Validation: Check column is white (support) and solution is yellow/clear.
-
-
Deprotection: Transfer solution to a screw-cap vial. Heat at 55°C for 16 hours (Overnight).
-
Alternative: 65°C for 4 hours (Risk: slight degradation if uncontrolled).
-
-
Workup: Cool to RT. Evaporate ammonia (SpeedVac).
Conclusion & Recommendations
N6-Benzoyl-dA is the "Workhorse" of DNA Synthesis. It is cost-effective and chemically robust, making it the default choice for standard primers and probes.
However, switch to alternatives when:
-
Speed is Critical: Use dA(Ac) (with Ac-dC) and AMA deprotection (10 min total).
-
Modifications are Labile: Use dA(Pac) if your oligo contains dyes (Cy3, Cy5) or linkers that hydrolyze at high pH/temp.
-
Length > 100-mer: Consider dA(dmf) or strict DCA detritylation protocols to mitigate depurination losses associated with dA(Bz).
References
-
Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
Kierzek, R., et al. (1986).[5] Polymer-supported RNA synthesis and its application to test the nearest-neighbor model for duplex stability. Journal of the American Chemical Society.[5] (Contextual citation for amide protection stability).
-
LeProust, E. M., et al. (2010). Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. Nucleic Acids Research.[5][6] Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Phosphoramidite Chemistry and Deprotection. (General industry standard reference for dA(Bz) protocols).
Sources
A Cross-Validation Guide to N6-Benzoyl-2'-deoxyadenosine in Oligonucleotide Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of oligonucleotide synthesis, the selection of protecting groups is a critical decision that directly impacts the yield, purity, and integrity of the final product. For decades, N6-Benzoyl-2'-deoxyadenosine has been a cornerstone building block, a reliable stalwart in the automated chemical synthesis of DNA. This guide provides an in-depth, objective comparison of N6-Benzoyl-2'-deoxyadenosine with its primary alternatives, supported by experimental insights and data to inform your selection process for standard and modified oligonucleotide synthesis.
The Critical Role of the N6-Protecting Group in Deoxyadenosine
During solid-phase oligonucleotide synthesis, the exocyclic amino group of deoxyadenosine (dA) is reactive and must be protected to prevent unwanted side reactions during the phosphoramidite coupling steps.[1] The ideal protecting group should be stable throughout the synthesis cycles but readily removable during the final deprotection step without damaging the newly synthesized oligonucleotide. The choice of this protecting group is pivotal, influencing not only the efficiency of the synthesis but also the conditions under which the final product can be deprotected.
N6-Benzoyl-2'-deoxyadenosine: The Established Standard
N6-Benzoyl-2'-deoxyadenosine (Bz-dA) has long been the standard choice for protecting the adenine base. Its benzoyl group provides robust protection under the conditions of automated DNA synthesis.[2]
Key Characteristics of N6-Benzoyl Protection:
-
Stability: The benzoyl group is highly stable to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each cycle of the synthesis.
-
Deprotection: Removal of the benzoyl group typically requires treatment with concentrated ammonium hydroxide at elevated temperatures.[3]
This established reliability has made Bz-dA the go-to reagent for routine oligonucleotide synthesis.
The Rise of "UltraMILD" Alternatives: A Comparative Analysis
The primary driver for the development of alternative N6-protecting groups has been the need for milder deprotection conditions. This is particularly crucial when synthesizing oligonucleotides containing sensitive labels, such as fluorescent dyes, or modified bases that cannot withstand the harsh conditions of standard ammonium hydroxide treatment.[4][5] This has led to the development of "UltraMILD" phosphoramidites.
The most common alternatives to N6-Benzoyl-2'-deoxyadenosine include:
-
N6-Phenoxyacetyl-2'-deoxyadenosine (Pac-dA) [4]
-
N6-dimethylformamidine-2'-deoxyadenosine (dmf-dA)
Performance Metrics: A Head-to-Head Comparison
While direct, side-by-side quantitative comparisons in single studies are limited, a comprehensive review of available data and application notes allows for a comparative analysis of key performance indicators.
| Performance Metric | N6-Benzoyl-dA (Standard) | N6-Phenoxyacetyl-dA (Pac-dA) (UltraMILD) | N6-dimethylformamidine-dA (dmf-dA) |
| Coupling Efficiency | Typically >98.5%[6] | Generally high, comparable to standard phosphoramidites. | Reported coupling efficiencies of >99% with a 1-minute coupling time.[1] |
| Depurination Stability | Susceptible to depurination under prolonged acidic conditions for detritylation.[7][8] | Generally considered more stable to acidic depurination than Bz-dA. | Sterically hindered versions are more stable to acidic depurination than Bz-dA.[9] |
| Deprotection Conditions | Concentrated ammonium hydroxide, typically at 55°C for 8-16 hours.[10] | 0.05 M Potassium Carbonate in Methanol (4 hours at room temperature) or concentrated ammonium hydroxide (2 hours at room temperature).[5][11] | Milder conditions than Bz-dA; can be removed with ammonium hydroxide at room temperature. |
| Final Oligo Purity | High purity achievable with standard purification methods (e.g., HPLC).[12][13] | High purity, especially beneficial for sensitive oligos where harsh deprotection could lead to degradation byproducts. | High purity achievable. |
| Primary Application | Standard, unmodified oligonucleotides. | Oligonucleotides with base-labile modifications (e.g., fluorescent dyes, modified bases).[4] | Synthesis of oligonucleotides where reduced depurination is critical. |
Experimental Workflows and Protocols
Standard Oligonucleotide Synthesis Cycle
The automated solid-phase synthesis of oligonucleotides follows a well-established cyclical process.
Figure 1: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Protocol 1: Standard Deprotection for N6-Benzoyl-dA Oligonucleotides
This protocol is suitable for unmodified oligonucleotides synthesized using standard phosphoramidites, including N6-Benzoyl-2'-deoxyadenosine.
Materials:
-
Oligonucleotide bound to solid support (e.g., CPG)
-
Concentrated ammonium hydroxide (28-30%)
-
Heating block or oven
-
Microcentrifuge tubes
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap microcentrifuge tube.
-
Add 1 mL of concentrated ammonium hydroxide to the tube.
-
Securely tighten the cap and seal with paraffin film to prevent leakage.
-
Incubate the tube at 55°C for 8 to 16 hours. For sequences with a high guanine content, a longer incubation time may be necessary for complete deprotection of the isobutyryl group on dG.
-
After incubation, allow the tube to cool to room temperature.
-
Centrifuge the tube briefly to pellet the solid support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
The oligonucleotide is now ready for purification by methods such as HPLC or gel electrophoresis.[13]
Protocol 2: UltraMILD Deprotection for Pac-dA Oligonucleotides
This protocol is designed for oligonucleotides synthesized with UltraMILD protecting groups, such as Pac-dA, to preserve sensitive modifications.[11]
Materials:
-
Oligonucleotide on solid support synthesized with UltraMILD phosphoramidites
-
Anhydrous methanol
-
Potassium carbonate (K2CO3)
-
2 M Triethylammonium acetate (TEAA)
-
Microcentrifuge tubes
Procedure:
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol. This solution should be made fresh.
-
Transfer the solid support with the synthesized oligonucleotide to a suitable reaction vial.
-
Add 1 mL of the 0.05 M potassium carbonate in methanol solution to the support.
-
Incubate at room temperature for a minimum of 4 hours. For oligonucleotides with a high dG content, an overnight incubation is recommended.[2]
-
After incubation, carefully pipette the supernatant from the support into a new microcentrifuge tube.
-
Neutralize the solution by adding 1.5 mL of 2 M TEAA.
-
The deprotected oligonucleotide can now be desalted or purified via cartridge or HPLC methods.[11]
Logical Framework for Selecting the Appropriate N6-Protecting Group
The choice between N6-Benzoyl-2'-deoxyadenosine and its alternatives is primarily dictated by the nature of the final oligonucleotide product.
Figure 2: Decision-making workflow for selecting an N6-protecting group for deoxyadenosine.
Conclusion
N6-Benzoyl-2'-deoxyadenosine remains a robust and reliable choice for the synthesis of standard DNA oligonucleotides, validated by decades of successful application. Its performance is well-characterized, and the protocols for its use are firmly established. However, for the expanding field of modified oligonucleotides, particularly those with sensitive functionalities, the cross-validation of results with milder deprotection strategies is essential. Alternatives like Pac-dA and dmf-dA offer significant advantages in these contexts, enabling the synthesis of complex molecules that would otherwise be degraded by standard deprotection methods. The selection of the appropriate N6-protected deoxyadenosine phosphoramidite is, therefore, a strategic decision that should be made with a clear understanding of the final product's chemical nature and intended application.
References
- . PubMed.
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- . Google Patents.
- . Scribd.
- . Chemie Brunschwig.
- . National Center for Biotechnology Information.
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- . Royal Society of Chemistry.
- . Glen Research.
- . ATDBio.
- . National Center for Biotechnology Information.
- . ResearchGate.
- . Sigma-Aldrich.
- . Gene Link.
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- . Nucleic Acids Research.
- . Agilent.
- . Google Patents.
- . Technology Networks.
- . Glen Research.
- . Royal Society of Chemistry.
- . Phenomenex.
- . Glen Research.
- . ATDBio.
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A Senior Application Scientist’s Guide to Selecting the Optimal N6-Acyl Protecting Group for Deoxyadenosine in Oligonucleotide Synthesis
In the precise world of oligonucleotide synthesis, the success of constructing a specific DNA or RNA sequence hinges on a series of meticulously controlled chemical reactions. Central to this process is the use of protecting groups, temporary chemical modifications that shield reactive functional groups from unwanted side reactions. For the exocyclic amine of 2'-deoxyadenosine (dA), the traditional and most widely used protecting group has long been the benzoyl (Bz) moiety, yielding N6-Benzoyl-2'-deoxyadenosine.
This guide provides an in-depth comparison of N6-Benzoyl-2'-deoxyadenosine (dA-Bz) against its common, more labile alternatives. We will explore the critical performance parameters, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications, whether it be for PCR primers, diagnostic probes, or therapeutic antisense oligonucleotides.
The Role and Relevance of the N6-Protecting Group
During solid-phase oligonucleotide synthesis via the phosphoramidite method, the exocyclic amines of dA, dG, and dC must be protected.[1] This protection is crucial to prevent side reactions during the phosphoramidite coupling step, most notably the branching of the growing oligonucleotide chain where a phosphoramidite might react with an unprotected N6-amine instead of the intended 5'-hydroxyl group.[2]
The ideal protecting group must satisfy two conflicting criteria:
-
Stability: It must remain fully intact throughout all cycles of synthesis, including the acidic detritylation, coupling, capping, and oxidation steps.
-
Labile Cleavage: It must be removed completely and efficiently at the end of the synthesis under conditions that do not damage the final oligonucleotide product.
N6-Benzoyl-2'-deoxyadenosine has been the workhorse for decades precisely because its benzoyl group offers exceptional stability. However, its removal requires stringent conditions—typically prolonged heating in concentrated ammonium hydroxide—which can be detrimental to complex oligonucleotides bearing sensitive functional groups. This limitation spurred the development of alternative protecting groups with milder deprotection profiles.
Head-to-Head Comparison: Key Performance Metrics
The selection of a protecting group is a balancing act between stability and lability. Here, we compare dA-Bz against two prominent alternatives: N6-phenoxyacetyl-2'-deoxyadenosine (dA-Pac) and N6-dimethylformamidine-2'-deoxyadenosine (dA-dmf).
| Parameter | N6-Benzoyl (Bz) | N6-Phenoxyacetyl (Pac) | N6-Dimethylformamidine (dmf) | Rationale & Causality |
| Structure | Aromatic Amide | Aryloxy-aliphatic Amide | Formamidine | The electron-withdrawing nature of the phenoxy group in Pac makes the amide carbonyl more electrophilic and thus more susceptible to cleavage. The formamidine in dmf is significantly more labile than an amide. |
| Deprotection Reagent | Concentrated Ammonium Hydroxide (NH₄OH) | NH₄OH, AMA¹, or K₂CO₃/MeOH | NH₄OH or AMA¹ | The increased lability of Pac and dmf allows for the use of milder bases or faster-acting mixtures like AMA, reducing exposure to harsh conditions. |
| Deprotection Time | 8 - 16 hours | 2 - 4 hours | 1 - 2 hours | Faster kinetics are critical for high-throughput synthesis and for preserving sensitive modifications on the oligo. |
| Deprotection Temperature | 55 - 65°C | Room Temperature to 55°C | Room Temperature to 55°C | Lower temperatures are essential for RNA synthesis and for oligonucleotides containing labels (e.g., fluorophores) or modifications that are heat-sensitive. |
| Synthesis Cycle Stability | Excellent | Very Good | Good | The high stability of the benzoyl group is its primary advantage, ensuring minimal premature deprotection during the acidic detritylation step over many cycles. dmf is the most acid-labile of the three. |
| Key Application | Standard DNA Oligos, Long Oligos, Sequences requiring maximum stability during synthesis. | Oligos with sensitive modifications, RNA synthesis, High-throughput synthesis. | Oligos with extremely base-labile modifications, applications requiring the mildest cleavage conditions. | The choice is dictated by the final product's complexity. For a simple DNA primer, the robustness of Bz is often preferred. For a complex siRNA, the mildness of Pac or dmf is necessary.[3] |
¹AMA = A 1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine.[4]
Experimental Workflows & Protocols
The practical differences between these protecting groups are most evident in the final cleavage and deprotection steps of oligonucleotide synthesis.
Diagram: Standard Oligonucleotide Synthesis Cycle
The following diagram illustrates the four-step cycle of phosphoramidite-based solid-phase synthesis. The N6-acyl protecting group on the incoming nucleoside (dA-Bz, dA-Pac, or dA-dmf) must remain intact through all these steps.
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Protocol 1: Standard Deprotection for dA-Bz Protected Oligonucleotides
This protocol uses harsh conditions suitable for the stable benzoyl group.
Objective: To cleave the oligonucleotide from the solid support and remove all protecting groups.
Materials:
-
Oligonucleotide synthesis column (post-synthesis)
-
Concentrated Ammonium Hydroxide (28-30%)
-
2 mL screw-cap tubes
-
Heating block or oven set to 55°C
Procedure:
-
Elution: Attach two Luer-lok syringes to the synthesis column. Push 1-2 mL of concentrated ammonium hydroxide back and forth through the column for 10 minutes at room temperature. This cleaves the succinyl linker from the support.
-
Collection: Carefully push all the ammonium hydroxide solution from the column into a 2 mL screw-cap tube. Ensure the cap is sealed tightly to prevent ammonia gas from escaping.
-
Heating: Place the sealed tube in a heating block or oven set to 55°C.
-
Incubation: Heat the solution for a minimum of 8 hours, or overnight (12-16 hours). This extended heating is necessary to ensure the complete removal of the benzoyl groups from all adenosine residues.
-
Cooling & Evaporation: After incubation, cool the tube to room temperature. Remove the cap and evaporate the ammonia solution to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Resuspension: Resuspend the resulting oligonucleotide pellet in an appropriate buffer or nuclease-free water for quantification and downstream applications.
Causality Note: The high temperature and long incubation are required due to the resonance stability of the benzoyl-amide bond. These conditions, however, can damage sensitive dyes or other modifications.
Protocol 2: Mild/Fast Deprotection for dA-Pac or dA-dmf Protected Oligonucleotides
This protocol leverages the higher lability of the Pac and dmf groups.
Objective: To cleave and deprotect oligonucleotides containing sensitive modifications using milder conditions.
Materials:
-
Oligonucleotide synthesis column (post-synthesis)
-
AMA reagent (1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine)
-
2 mL screw-cap tubes
-
Heating block set to 65°C (for fast deprotection) OR benchtop for room temperature.
Procedure:
-
Elution: Push 1-2 mL of AMA reagent through the synthesis column and collect the solution in a 2 mL screw-cap tube, as described in Protocol 1.
-
Deprotection (Two Options):
-
Fast Method: Tightly seal the tube and heat at 65°C for 10-15 minutes.[4]
-
Mild (Room Temp) Method: Tightly seal the tube and let it stand at room temperature for 2 hours. This is the preferred method for highly sensitive oligos.
-
-
Cooling & Evaporation: Cool the tube (if heated) and evaporate the AMA solution to dryness in a vacuum concentrator.
-
Resuspension: Resuspend the oligonucleotide pellet as previously described.
Causality Note: The use of methylamine, a stronger nucleophile than ammonia, in the AMA reagent dramatically accelerates the cleavage of the Pac and dmf groups, allowing for significantly shorter reaction times.[4] Room temperature deprotection is possible because these groups are inherently less stable, which is a critical advantage for preserving the integrity of complex molecules like siRNAs or dual-labeled probes.
Structural Impact and Final Considerations
Diagram: Deprotection Mechanism Comparison
This diagram illustrates the nucleophilic attack on the N6-acyl carbonyl, highlighting why the phenoxyacetyl group is more labile.
Caption: Comparative deprotection pathways for Bz and Pac groups.
The choice of protecting group has no direct impact on the final oligonucleotide's duplex stability, as the group is completely removed. However, the conditions required for removal can have a profound indirect effect. Harsh deprotection with dA-Bz can lead to side reactions or degradation of other modifications, which in turn can alter hybridization properties. Therefore, the primary consideration must always be the overall chemical stability of all components within the desired oligonucleotide sequence.
Expert Recommendation:
-
For routine DNA primers and probes without sensitive modifications, N6-Benzoyl-2'-deoxyadenosine remains a cost-effective and highly reliable choice due to its robustness.
-
For any synthesis involving fluorescent dyes, modified backbones (e.g., phosphorothioates which can be sensitive to prolonged base exposure), RNA monomers, or other sensitive chemical tags, N6-phenoxyacetyl-2'-deoxyadenosine is the superior choice, providing a perfect balance of on-column stability and mild, rapid deprotection.
-
For oligonucleotides with exceptionally labile functionalities where even room temperature ammonia treatment is too harsh, N6-dimethylformamidine-2'-deoxyadenosine offers the mildest deprotection conditions, though it requires more careful handling during synthesis due to its higher acid sensitivity.
By understanding the causality behind the chemical properties of these protecting groups, researchers can strategically select the optimal building block to ensure the integrity and purity of their final product, leading to more reliable and reproducible experimental outcomes.
References
-
N-Benzoyl-2'-deoxy-adenosine . Chemdad Co., Ltd. [Link]
- Preparation method of N6-benzoyl adenosine.
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis . ACS Publications. [Link]
-
Oligonucleotide synthesis . Wikipedia. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups . PMC. [Link]
-
Synthesis of Oligonucleotides . Biomers.net. [Link]
-
Studies on the synthesis of oligonucleotides containing photoreactive nucleosides: 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine . ResearchGate. [Link]
-
DNA Oligonucleotide (AccuOligo) . Bioneer Corporation. [Link]
-
The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers . National Institutes of Health (NIH). [Link]
-
Optimizing Oligonucleotide Synthesis: Sourcing High-Purity N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Guidebook for the Synthesis of Oligonucleotides . Chemie Brunschwig. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N6-Benzoyl-2'-deoxyadenosine
Welcome to your comprehensive guide on the safe and compliant disposal of N6-Benzoyl-2'-deoxyadenosine (CAS No. 4546-72-9). As a nucleoside analog integral to oligonucleotide synthesis, its lifecycle in the laboratory doesn't end after the experiment.[1][2] Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document provides a procedural framework grounded in established safety protocols to ensure that this compound is managed responsibly from benchtop to final disposition.
Hazard Assessment: The Precautionary Principle in Practice
A critical first step in waste management is understanding the compound's hazards. For N6-Benzoyl-2'-deoxyadenosine, a review of available Safety Data Sheets (SDS) reveals conflicting information. Some sources classify the compound or its hydrate as non-hazardous under OSHA and European regulations.[3][4] However, an SDS for a structurally similar compound, N6-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoroadenosine, indicates significant health hazards, including skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and potential carcinogenicity (H350).[5]
Core Directive: Given this discrepancy and the general caution that the toxicological properties of many research chemicals have not been thoroughly investigated, we must operate under the precautionary principle .[5] Therefore, N6-Benzoyl-2'-deoxyadenosine and all associated waste must be treated as hazardous. This approach ensures the highest level of safety for all personnel and prevents environmental release. Do not discharge this chemical or its solutions into drains or soil.[5]
Personnel Protection and Engineering Controls
Before handling the compound or its waste, ensure appropriate safety measures are in place. The causality is clear: preventing exposure is the most effective way to mitigate risk.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The following should be worn at all times when handling N6-Benzoyl-2'-deoxyadenosine waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields as described by OSHA 29 CFR 1910.133 or EN 166.[4][5] | Protects against accidental splashes of solutions or airborne dust particles. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.[5] | Prevents dermal absorption, a potential route of exposure. |
| Body Protection | A standard laboratory coat. Long-sleeved clothing is recommended.[6] | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust is generated.[5] | Mitigates inhalation risk, especially when handling the solid powder outside of a containment system. |
Engineering Controls
Always handle solid N6-Benzoyl-2'-deoxyadenosine and prepare waste containers within a certified chemical fume hood or other ventilated enclosure.[5] This minimizes the risk of inhaling airborne particles. A safety shower and eyewash station must be readily accessible.[5]
Waste Segregation and Containment: A Protocol for Purity
Proper segregation prevents dangerous chemical reactions and facilitates compliant disposal. Never mix incompatible waste streams.
-
Solid Waste: Collect unused or expired N6-Benzoyl-2'-deoxyadenosine powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels from a spill cleanup), in a dedicated, sealable container.
-
Liquid Waste: This includes solutions of the compound in solvents like DMSO or DMF.[1][7] Collect this waste in a separate, compatible liquid waste container. Do not store acidic or corrosive waste in metal containers.[8]
-
Contaminated Labware (Sharps): Needles or other sharps used to handle the compound must be placed in an appropriate sharps container to prevent accidental punctures.
-
Contaminated Labware (Non-Sharps): Glassware and plasticware (e.g., pipette tips) that have come into contact with the compound should be collected in a designated container lined with a durable plastic bag and labeled as hazardous waste.
-
Rinsate from Decontamination: When decontaminating glassware that held the compound, perform a triple rinse with a suitable solvent (e.g., methanol or ethanol).[9] Crucially, this first rinsate must be collected as hazardous chemical waste. Subsequent rinses with water can typically be disposed of down the drain, but confirm this with your institution's Environmental Health and Safety (EHS) office.[9]
Step-by-Step Disposal Workflow
This protocol provides a direct, procedural guide for the lifecycle of N6-Benzoyl-2'-deoxyadenosine waste in your lab.
-
Obtain a Waste Container: Procure a chemically compatible container from your institution's EHS department or an approved supplier. The container must be in good condition, leak-proof, and have a secure, tightly-fitting lid.[10]
-
Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[10] Clearly write the full chemical name, "N6-Benzoyl-2'-deoxyadenosine," and list any solvents present in the case of liquid waste.[11] Do not use abbreviations.
-
Accumulate Waste: Add segregated waste to the appropriate, labeled container. Keep the container closed at all times except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
-
Store the Container: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of lab personnel and away from drains or ignition sources.[8] Ensure segregation from incompatible chemicals.
-
Monitor Fill Level: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[8]
-
Request Pickup: Once the container is full or you have finished the project, submit a hazardous material pickup request to your institution's EHS office or designated hazardous waste contractor.[10][11] Follow their specific procedures for scheduling a pickup.
The following diagram illustrates the decision-making process for handling N6-Benzoyl-2'-deoxyadenosine waste.
Caption: Decision workflow for the safe disposal of N6-Benzoyl-2'-deoxyadenosine waste.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Contain the Spill: For solid spills, gently cover with absorbent pads to prevent dust from becoming airborne. Do not sweep dry powder.
-
Clean Up: Carefully scoop or sweep the material into a designated hazardous waste container.[4] Avoid creating dust. Clean the area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to these procedures, you ensure that your use of N6-Benzoyl-2'-deoxyadenosine is not only scientifically sound but also ethically and environmentally responsible. Your diligence protects you, your colleagues, and the wider community.
References
-
Safety Data Sheet - N6-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoroadenosine. (2021). Biosynth.
-
N6-Benzoyl-2'-deoxyadenosine Product Page. Biosynth.
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
-
N6-Benzoyladenosine Compound Summary. (2023). PubChem, National Center for Biotechnology Information.
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University Environmental Health and Safety.
-
N-Benzoyl-2'-deoxyadenosine Product Page. BroadPharm.
-
N6-Benzoyl-2'-deoxyadenosine Product Page. TCI AMERICA.
-
N6-benzoyl-2'-Deoxyadenosine Product Page. Cayman Chemical.
-
Safety Data Sheet - N6-Benzoyl-2'-deoxyadenosine Hydrate. (2025). TCI Chemicals.
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
-
Bz-dA (N6-Benzoyl-2'-deoxyadenosine) Product Page. MedChemExpress.
-
Safety Data Sheet - N6-Benzoyl-2'-deoxyadenosine. Fisher Scientific.
-
Safety Data Sheet - N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methyladenosine. (2024). Fisher Scientific.
-
N6-Benzoyl-2'-deoxyadenosine Product Page. Thermo Scientific.
-
How to Dispose of Chemical Waste. University of Tennessee, Knoxville - Environmental Health and Safety.
-
Hazardous Waste and Disposal. American Chemical Society.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. N6-Benzoyl-2'-deoxyadenosine, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.se [fishersci.se]
- 7. medchemexpress.com [medchemexpress.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal Protective Equipment (PPE) for Handling N6-Benzoyl-2'-deoxyadenosine
[1]
Executive Summary: The "Need-to-Know"
N6-Benzoyl-2'-deoxyadenosine (dA-Bz) is a protected nucleoside critical for oligonucleotide synthesis. While not classified as acutely toxic (unlike phosphoramidites or oxidizers), it acts as a respiratory and contact irritant. More importantly, improper handling compromises the integrity of downstream DNA synthesis by introducing nucleases or moisture.
Immediate PPE Requirements:
-
Respiratory: N95 (minimum) or Fume Hood (preferred) for solid handling.
-
Dermal: Nitrile gloves (4 mil minimum); Double-gloving recommended during solubilization.
-
Ocular: ANSI Z87.1 Chemical Splash Goggles (Safety glasses are insufficient for solution-phase work).
Risk Assessment & Technical Justification
As a Senior Application Scientist, I emphasize that safety protocols for dA-Bz must address two distinct vectors: Biological Integrity and Chemical Exposure .
The Dual-Threat Model
-
Human Safety (The Chemical Hazard):
-
Hazard Class: Irritant (H315, H319, H335).[1]
-
Physical State: Fine crystalline powder. Static electricity often causes "fly-away" dust during weighing, increasing inhalation risk [1].
-
Solubility Context: Once dissolved (typically in anhydrous acetonitrile or pyridine), the hazard profile shifts to that of the solvent (flammability, acute toxicity, dermal permeation) [2].
-
-
Scientific Integrity (The Biological Hazard):
-
Nuclease Contamination: Human skin is a rich source of RNases and DNases. Direct contact or microscopic skin flake contamination will degrade the nucleoside, leading to failed synthesis cycles (n-1 deletions) [3].
-
Moisture Sensitivity: The benzoyl protecting group is relatively stable, but the anhydrous environment required for phosphoramidite chemistry means standard PPE also serves as a humidity barrier.
-
PPE Selection Matrix
The following table synthesizes OSHA guidelines [4] with practical laboratory requirements for DNA synthesis workflows.
| Operational Phase | Primary Hazard | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Storage Retrieval | Cold burns (if -20°C storage) | None required | Insulated Cryo-Gloves | Safety Glasses | Standard Lab Coat |
| Weighing (Solid) | Dust inhalation; Static dispersion | Fume Hood or N95 Mask | Nitrile (4 mil) | Safety Glasses w/ Side Shields | Lab Coat (Buttoned) |
| Solubilization | Solvent splash (Acetonitrile); Fumes | Chemical Fume Hood (Mandatory) | Nitrile (Double-gloved: 4 mil inner / 8 mil outer) | Splash Goggles (ANSI Z87.1) | Lab Coat + Chemical Apron |
| Synthesizer Loading | Drips/Spills; Cross-contamination | Chemical Fume Hood | Nitrile (Change immediately if splashed) | Splash Goggles | Lab Coat |
| Waste Disposal | Mixed chemical exposure | Chemical Fume Hood | Nitrile (Double-gloved) | Splash Goggles | Lab Coat |
Decision Logic for PPE Selection
This diagram illustrates the logical flow for selecting the correct PPE based on the state of the reagent.
Figure 1: Decision logic for selecting appropriate PPE based on the physical state of the nucleoside.
Operational Protocol: Safe Handling Workflow
Phase A: Weighing & Aliquoting (Solid Phase)
Goal: Prevent dust generation and protect the reagent from moisture.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood or a ductless powder weighing station.
-
Static Management: Use an anti-static gun or ionizer bar. dA-Bz powder is prone to static charge, which causes particles to "jump" onto gloves and cuffs.
-
Glove Protocol:
-
Wash hands thoroughly before donning gloves to reduce skin oil transfer.
-
Don 4-mil nitrile gloves. Ensure the cuff overlaps the lab coat sleeve to prevent wrist exposure.
-
-
Technique: Use a clean, disposable spatula. Never return excess powder to the stock container (this introduces cross-contamination).
Phase B: Solubilization (Liquid Phase)
Goal: Dissolve dA-Bz in anhydrous acetonitrile (ACN) without solvent exposure.
-
Solvent Hazard: ACN is toxic and permeates nitrile gloves rapidly (breakthrough time < 5 mins for thin gloves) [5].
-
Enhanced PPE:
-
Procedure:
-
Add solvent to the dA-Bz bottle/vial inside the hood.
-
Cap tightly immediately.
-
Vortex or sonicate inside the hood.
-
Inspect the solution for clarity (turbidity indicates incomplete dissolution or moisture contamination).
-
Disposal & Decontamination Workflow
Proper disposal is regulated under the Resource Conservation and Recovery Act (RCRA).
Figure 2: Segregation workflow for solid and liquid waste derived from dA-Bz handling.
Disposal Steps:
-
Solids: Contaminated gloves, weighing boats, and paper towels must be treated as hazardous chemical waste. Do not throw them in the regular trash.
-
Liquids: Excess dA-Bz solution should be poured into the "Non-Halogenated Organic Solvent" waste stream (assuming Acetonitrile/Pyridine solvent).
-
Decontamination: Wipe down the balance and work area with 70% Ethanol or Isopropanol after use to remove non-visible dust.
References
-
Honeywell Burdick & Jackson. (2021).[1] Improve Oligonucleotide Synthesis Efficiency and Sustainability. Informa Connect. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4][3][5] United States Department of Labor.[6] Retrieved from [Link][4][5]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
